molecular formula C16H14 B048106 1,6-Dimethylphenanthrene CAS No. 20291-74-1

1,6-Dimethylphenanthrene

Cat. No.: B048106
CAS No.: 20291-74-1
M. Wt: 206.28 g/mol
InChI Key: YQMHHSZADKJARE-UHFFFAOYSA-N
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Description

1,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and materials science research. As a methyl-substituted phenanthrene, it serves as a critical analytical standard and reference material for the quantification and characterization of PAHs in complex environmental samples, such as air particulates, soil, and water, aiding in pollution source identification and toxicological studies. Its specific substitution pattern makes it a valuable model compound for investigating the metabolic pathways and environmental fate of alkylated PAHs, which often exhibit different persistence and toxicity profiles compared to their parent compounds. Furthermore, this compound finds application in advanced materials research as a synthetic building block or dopant in the development of organic semiconductors and luminescent materials, where its rigid, planar structure can influence charge transport and photophysical properties. This compound is provided strictly for research purposes to support advancements in environmental monitoring, chemical toxicology, and the development of novel organic electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHHSZADKJARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942431
Record name 1,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-74-1
Record name Phenanthrene, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dimethylphenanthrene: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, foundational understanding of a molecule's chemical personality is paramount to unlocking its potential. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical dossier on 1,6-dimethylphenanthrene. Our exploration will be guided by the principles of scientific integrity, providing not just data, but the reasoning behind the experimental approaches. Every piece of information is presented with the intent to empower your research and development endeavors, ensuring a self-validating system of knowledge.

Unveiling this compound: An Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of three or more fused benzene rings. The phenanthrene core is a common motif in various natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The addition of methyl groups to the phenanthrene scaffold can significantly influence its physicochemical properties and biological activity. Understanding the precise location of these methyl groups, as in the 1,6-isomer, is crucial for predicting its behavior and potential applications.

This guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound. While specific biological and toxicological data for the 1,6-isomer are limited, we will draw upon the broader knowledge of dimethylphenanthrene isomers and phenanthrenes in general to provide a well-rounded perspective.

The Molecular Architecture: Chemical Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of atoms. Its molecular formula is C₁₆H₁₄, with a corresponding molecular weight of approximately 206.28 g/mol .

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 20291-74-1
Molecular Formula C₁₆H₁₄
Molecular Weight 206.28 g/mol
IUPAC Name This compound
SMILES CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C
InChI InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3

To visually represent this structure, we can utilize the DOT language to generate a clear and accurate diagram.

Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various systems, from its solubility in different solvents to its potential for environmental fate. While experimental data for this specific isomer is scarce, we can infer some properties based on the parent compound, phenanthrene, and other dimethylphenanthrene isomers.

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Melting Point ~100-150 °CBased on isomers like 3,6-dimethylphenanthrene (141 °C).
Boiling Point >300 °CExpected to be higher than phenanthrene (340 °C).
Solubility Soluble in nonpolar organic solvents (e.g., toluene, hexane, dichloromethane). Sparingly soluble in polar solvents (e.g., ethanol, methanol). Insoluble in water.General trend for PAHs. Phenanthrene is soluble in ethanol (~20 mg/mL) and DMSO (~30 mg/mL).[3]
LogP (Octanol-Water Partition Coefficient) ~5.0 - 6.0Estimated based on the increased lipophilicity from the two methyl groups compared to phenanthrene (LogP ≈ 4.5).
Appearance Likely a white to off-white crystalline solid.Based on the appearance of other phenanthrene derivatives.

The addition of two methyl groups to the phenanthrene core increases its molecular weight and surface area, which is expected to lead to a higher melting and boiling point compared to the parent compound. The methyl groups also enhance the nonpolar character of the molecule, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents.

Synthesis and Purification: Crafting the Molecule

The synthesis of phenanthrene derivatives can be achieved through several classical and modern organic chemistry reactions. For this compound, a plausible synthetic strategy would involve the construction of the tricyclic aromatic system from appropriately substituted precursors.

Proposed Synthetic Pathways

Two classical methods, the Haworth synthesis and the Pschorr cyclization , are well-established for the synthesis of phenanthrenes.[4][5][6] More contemporary methods, such as palladium-catalyzed cross-coupling reactions, also offer efficient routes.[7]

A potential Haworth synthesis for this compound could start from a substituted naphthalene derivative and a succinic anhydride derivative. The choice of starting materials would be critical to ensure the correct placement of the methyl groups.

The Pschorr cyclization involves the intramolecular cyclization of a diazonium salt.[8] This method could also be adapted for the synthesis of this compound, provided a suitable amino-substituted precursor can be synthesized.

A modern and likely more efficient approach would be a palladium-catalyzed Heck reaction .[7] This reaction could involve the coupling of a bromo-substituted biphenyl derivative with an alkene, followed by an intramolecular cyclization to form the phenanthrene core.

Proposed workflow for the synthesis and purification of this compound.
Purification Protocol: Achieving Analytical Purity

The purification of the synthesized this compound is crucial to remove any unreacted starting materials, byproducts, and catalysts. A common and effective method for purifying PAHs involves a two-step process: column chromatography followed by recrystallization.[8][9][10][11][12]

Step-by-Step Purification Methodology:

  • Column Chromatography:

    • Rationale: This step separates the target compound from impurities with different polarities.

    • Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for the separation of nonpolar compounds like PAHs.

    • Mobile Phase: A nonpolar solvent system, such as a gradient of hexane and dichloromethane, is typically employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The mobile phase is then passed through the column, and fractions are collected.

    • Monitoring: The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Recrystallization:

    • Rationale: This technique further purifies the compound by taking advantage of differences in solubility at different temperatures.

    • Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixture of ethanol and water or hexane and ethyl acetate could be effective.

    • Procedure: The fractions from column chromatography containing the product are combined, and the solvent is evaporated. The resulting solid is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region for the methyl protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The two methyl groups will each appear as a singlet, likely in the range of 2.0-3.0 ppm. The exact chemical shifts will depend on their position on the phenanthrene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. There will be 8 signals for the aromatic carbons (CH and quaternary) and 2 signals for the methyl carbons. The aromatic carbons will resonate in the region of 120-140 ppm, while the methyl carbons will appear at a much higher field, typically between 15 and 25 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (206.28). The fragmentation pattern will be characteristic of a methylated PAH. Common fragmentation pathways include the loss of a methyl group (M-15) and the loss of a hydrogen atom (M-1).[16][17]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[18]

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹

  • C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹

  • C-H bending (out-of-plane): In the "fingerprint" region below 900 cm⁻¹, which can be diagnostic of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit strong UV absorption. The UV-Vis spectrum will show multiple absorption bands characteristic of the π-π* transitions within the aromatic system.[5][19] The exact positions and intensities of these bands (λmax) are sensitive to the extent of conjugation and the substitution pattern.

Biological and Toxicological Profile: A Preliminary Assessment

The biological and toxicological properties of PAHs are of significant interest to researchers in drug development and environmental science. While specific data for this compound is limited, we can draw some inferences from studies on related compounds.

Many phenanthrene derivatives have been shown to possess a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] The position of methyl substitution can significantly impact this activity.

From a toxicological perspective, PAHs as a class are known for their potential carcinogenicity, mutagenicity, and teratogenicity.[20] The toxicity of individual PAHs can vary widely. It is reasonable to assume that this compound, like other PAHs, should be handled with appropriate safety precautions in a laboratory setting. Further toxicological studies are needed to fully characterize its risk profile.

Future Directions and Applications

The unique structure of this compound makes it an interesting candidate for further investigation. Its potential applications could lie in the development of novel therapeutic agents, particularly in the area of oncology, given the known cytotoxic properties of other phenanthrene derivatives. Furthermore, its well-defined structure makes it a valuable standard for environmental analysis and for studies on the metabolism and toxicity of methylated PAHs.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. While a lack of specific experimental data for this particular isomer presents a challenge, we have laid a strong foundation for future research by outlining plausible synthetic and purification strategies and by predicting its key spectroscopic features. As a Senior Application Scientist, I encourage the scientific community to further explore this intriguing molecule, as a deeper understanding of its properties will undoubtedly pave the way for new discoveries and applications.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]

  • Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved February 9, 2026, from [Link]

  • Mazéas, O., & Budzinski, H. (2005). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. Analytical and Bioanalytical Chemistry, 383(6), 985–990. [Link]

  • Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187–189. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6.... Retrieved February 9, 2026, from [Link]

  • Pathak, C. M., & Rastogi, V. K. (2011). Infrared Spectra of Dimethylphenanthrenes in the Gas phase. The Journal of Physical Chemistry A, 115(32), 8979–8988. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved February 9, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30). 1,6-Octadiene, 7-methyl-3-methylene-(myrcene) - Evaluation statement. Retrieved February 9, 2026, from [Link]

  • Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 106–114. [Link]

  • ACS Publications. (2024, July 15). Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethylphenanthrene. PubChem. Retrieved February 9, 2026, from [Link]

  • Szczerba, M., & Rospondek, M. J. (2010). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Organic Geochemistry, 41(12), 1297–1311. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 9, 2026, from [Link]

  • Incardona, J. P., Linbo, T. L., & Scholz, N. L. (2011). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 45(12), 5415–5422. [Link]

  • University of Rochester. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved February 9, 2026, from [Link]

  • RIVM. (n.d.). Environmental risk limits for phenanthrene. Retrieved February 9, 2026, from [Link]

  • University of Rochester. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 9, 2026, from [Link]

  • Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved February 9, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved February 9, 2026, from [Link]

  • Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084–1110. [Link]

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  • Li, Y., et al. (2014). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Journal of Separation Science, 37(15), 1956–1961. [Link]

  • MDPI. (n.d.). Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines. Retrieved February 9, 2026, from [Link]

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Sources

1,6-Dimethylphenanthrene: Technical Reference & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 1,6-dimethylphenanthrene (CAS 20291-74-1).

Executive Summary

This compound (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) of significant interest in organic geochemistry and environmental forensics. Unlike its parent compound phenanthrene, 1,6-DMP serves as a critical biomarker for thermal maturity in crude oils and source rocks.[1] Its distribution relative to other dimethylphenanthrene isomers (such as 1,7-DMP and 2,6-DMP) changes predictably with increasing thermal stress, making it a component of the Methylphenanthrene Index (MPI).[1]

In drug development and toxicology, 1,6-DMP is utilized as a reference standard to study the metabolic activation of alkylated PAHs.[1] The presence of methyl groups at the 1- and 6-positions alters the electron density and steric environment of the K-region and bay regions, influencing the formation of reactive dihydrodiol epoxides.[1]

Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name This compound
CAS Number 20291-74-1
Molecular Formula C₁₆H₁₄
Molecular Weight 206.29 g/mol
Appearance White crystalline plates or needles
Melting Point 87.2 – 88.8 °C (Recrystallized from methanol) [1]
Solubility Soluble in dichloromethane, toluene, cyclohexane; Insoluble in water
Retention Index ~2018 (Standard non-polar GC column) [2]
Structural Analysis

The molecule consists of a phenanthrene core substituted with methyl groups at the C1 and C6 positions.

  • C1 Position: Located on the outer ring, adjacent to the central ring fusion. This position is sterically crowded due to the proximity of the H-10 proton on the central ring (the "pseudo-bay" interaction).

  • C6 Position: Located on the opposite outer ring, in a less sterically hindered position compared to C1.

Synthesis & Purification Protocol

The most authoritative method for synthesizing this compound is the Mallory Photocyclization of the corresponding stilbene precursor. This method is preferred for its ability to generate the phenanthrene core with defined substitution patterns.

Reaction Pathway

The precursor, (E)-1-(2-methylphenyl)-2-(4-methylphenyl)ethene (also known as trans-2,4'-dimethylstilbene), undergoes oxidative photocyclization.[1]

Synthesis Stilbene trans-2,4'-Dimethylstilbene (Precursor) Photo Photocyclization (hv, I2, Cyclohexane) Stilbene->Photo Intermed Dihydrophenanthrene Intermediate Photo->Intermed Oxidation Oxidative Trapping (- 2H) Intermed->Oxidation Product This compound (Target) Oxidation->Product Major Isomer 1,8-Dimethylphenanthrene (By-product) Oxidation->Isomer Minor

Figure 1: Synthesis pathway via Mallory photocyclization. Note that cyclization can occur at two positions on the 2-methyl substituted ring, yielding both 1,6-DMP and 1,8-DMP.[1]

Detailed Protocol
  • Precursor Preparation: Synthesize trans-2,4'-dimethylstilbene via a Wittig reaction between 2-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde.

  • Photocyclization:

    • Dissolve the stilbene (1 g) in cyclohexane (1 L) to ensure high dilution (approx. 0.005 M), preventing intermolecular dimerization.

    • Add Iodine (I₂) (5 mol%) as the oxidant to trap the dihydro intermediate.

    • Irradiation: Expose the solution to a 450W medium-pressure mercury lamp in a quartz immersion well. Bubble air or oxygen through the solution to regenerate the iodine oxidant.

    • Monitor reaction progress by UV-Vis spectroscopy (disappearance of the stilbene absorbance).

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate to remove residual iodine.

    • Isomer Separation: The reaction yields a mixture of 1,6-DMP and 1,8-DMP. 1,6-DMP is separated via fractional recrystallization from methanol or by preparative HPLC (C18 column, Acetonitrile/Water gradient).[1]

    • Validation: Confirm purity via GC-MS (single peak) and melting point (Target: 87-88 °C).

Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

1,6-DMP is difficult to resolve from other dimethylphenanthrene isomers on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5).[1]

  • Co-elution: It frequently co-elutes with 2,9-dimethylphenanthrene and occasionally 2,5-dimethylphenanthrene [3].[1]

  • Resolution Strategy: Use a more polar stationary phase (e.g., DB-17 or LC-50) or Comprehensive Two-Dimensional GC (GC×GC) for accurate quantification in complex environmental matrices.

  • Mass Spectrum (EI, 70 eV):

    • Molecular Ion (M+): m/z 206 (Base peak, 100%).

    • Fragment Ions: m/z 191 (M - CH₃), m/z 189 (M - CH₃ - H₂). The intensity of the m/z 191 peak is generally lower for methyls at the 1-position compared to other positions due to the "proximity effect" favoring loss of H over CH₃ in some pathways, though this is subtle.

Nuclear Magnetic Resonance (NMR)

The methyl group dynamics of 1,6-DMP have been studied to understand rotational barriers in the solid state [1].

  • 1H NMR (CDCl₃, 500 MHz):

    • Aromatic Region (7.5 - 8.8 ppm): Complex multiplet pattern. The "bay region" protons (H-4 and H-5) typically appear most downfield (>8.5 ppm).

    • Methyl Region (2.6 - 2.8 ppm):

      • C1-CH₃: Typically appears slightly downfield (approx. 2.75 ppm) due to steric compression and ring current effects from the adjacent ring.

      • C6-CH₃: Appears at a standard aryl-methyl position (approx. 2.65 ppm).[2]

Geochemical & Environmental Applications

Maturity Assessment (The MPI Index)

In petroleum geochemistry, the relative abundance of dimethylphenanthrenes changes as oil matures. Thermodynamically less stable isomers (those with methyls in sterically hindered positions, like 1,6-DMP) convert to more stable isomers (like 2,6-DMP or 3,6-DMP) or undergo demethylation.[1]

  • 1,6-DMP Behavior: It is considered a semi-stable isomer.[1] While not as unstable as 1,8-DMP (which suffers from severe steric clash between two methyls), the 1-methyl group in 1,6-DMP experiences steric repulsion from the H-10 proton.[1]

  • Application: High concentrations of 1,6-DMP relative to 2,6-DMP indicate lower thermal maturity (early oil window).[1] As maturity increases (Ro > 0.9%), the ratio of 1,6-DMP decreases.[1]

Source Apportionment
  • Petrogenic vs. Pyrogenic:

    • Petrogenic (Oil/Fuel): Dominated by alkylated PAHs (C1-, C2-, C3-phenanthrenes). 1,6-DMP is abundant.[1]

    • Pyrogenic (Combustion): Dominated by parent PAHs (Phenanthrene). Alkylated isomers are sparse.

    • Forensic Ratio: A high ratio of (1,6-DMP + 1,7-DMP) / Phenanthrene confirms a petrogenic source (e.g., oil spill) rather than combustion soot.[1]

Safety & Handling

  • Hazard Classification: Like all PAHs, 1,6-DMP should be treated as a potential mutagen and carcinogen, although specific toxicological data for this isomer is less extensive than for Benzo[a]pyrene.[1]

  • Metabolic Activation: The presence of the methyl group at C1 can influence the metabolic oxidation at the 3,4-bond (K-region) or the 7,8-bond.[1]

  • Handling Protocol:

    • PPE: Nitrile gloves, lab coat, and safety glasses.[1]

    • Containment: Handle only in a certified chemical fume hood.

    • Waste: Dispose of as hazardous organic waste (halogen-free).

References

  • Beckmann, P. A., et al. (2013). "Distributions of methyl group rotational barriers in polycrystalline organic solids." The Journal of Chemical Physics, 139(20), 204501.[1] Link

  • NIST Mass Spectrometry Data Center.[3] "this compound."[1][3][4] NIST Chemistry WebBook, SRD 69. Link

  • Adedosu, T. A., et al. (2020).[2][5] "Geochemical Evaluation of the Origin and Thermal Maturity of Organic Matter." Journal of the Chemical Society of Nigeria, 45(5), 957-969.[1][6] Link

  • Mallory, F. B., & Mallory, C. W. (1984).[1] "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 30, 1-456.[1] Link

Sources

thermodynamic stability of dimethylphenanthrene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Isomeric Distribution of Dimethylphenanthrenes: A Technical Guide

Executive Summary

Dimethylphenanthrenes (DMPs) represent a complex class of 25 structural isomers whose thermodynamic stability is governed by specific substitution patterns on the phenanthrene backbone. Understanding these stability profiles is critical for two distinct fields: organic geochemistry , where DMPs serve as thermal maturity proxies for petroleum source rocks, and pharmaceutical toxicology , where metabolic activation of PAHs correlates with electronic stability and steric hindrance.

This guide provides a definitive analysis of DMP thermodynamics, detailing the shift from kinetically favored (


-substituted) to thermodynamically stable (

-substituted) isomers. It includes validated protocols for computational modeling (DFT) and analytical separation (GC-MS), alongside mechanistic visualizations of isomerization and metabolism.

Part 1: Theoretical Framework of DMP Stability

The thermodynamic stability of dimethylphenanthrenes is dictated by the positioning of the methyl groups relative to the "bay region" and the steric interactions between substituents.

The Alpha ( ) vs. Beta ( ) Rule

The phenanthrene nucleus has two distinct types of carbon positions available for substitution:

  • 
    -positions (1, 4, 5, 8):  These are sterically crowded. Substituents here experience peri-interaction with adjacent rings or hydrogen atoms.
    
  • 
    -positions (2, 3, 6, 7):  These are sterically unhindered and thermodynamically preferred.
    

Core Principle: Stability increases as methyl groups migrate from


 to 

positions.
  • Most Stable: Substituents in

    
     positions (e.g., 2,6-DMP, 2,7-DMP, 3,6-DMP).
    
  • Intermediate: Substituents in

    
     positions (e.g., 1,7-DMP).
    
  • Least Stable: Substituents in

    
     positions or "Bay Region" (e.g., 1,9-DMP, 4,5-DMP).
    
Stability Data Matrix

The following table categorizes key DMP isomers based on calculated formation enthalpies and steric energy penalties.

Stability RankIsomer ConfigurationSubstitution TypeSteric Penalty (kcal/mol)Key Characteristics
High 2,6-DMP

< 0.5Minimal steric strain; dominant in mature geological samples.
High 2,7-DMP

< 0.5Co-elutes often with 2,6-DMP; thermodynamically favored endpoint.
High 3,6-DMP

< 0.5High resonance stabilization; key maturity indicator.
Medium 1,7-DMP

~ 2.0 - 3.0Kinetic product; isomerizes to 2,6-DMP or 2,7-DMP upon heating.
Low 1,9-DMP

> 5.0Severe steric crowding (methyl-methyl or methyl-ring clash).
Lowest 4,5-DMP Bay Region> 7.5Massive steric clash in the bay region; forces ring distortion.

Part 2: Isomerization and Geochemical Significance

In geological systems, thermal stress (catagenesis) drives the isomerization of DMPs. This process follows a 1,2-methyl shift mechanism, catalyzed by acidic clay minerals.

The Methylphenanthrene Maturity Ratios

Geochemists utilize the ratio of unstable to stable isomers to calculate the "maturity" of crude oil. The most critical transformation is the conversion of 1,7-DMP (kinetic) to 2,6-DMP (thermodynamic).

Key Maturity Ratio (DMPR):



  • Low Ratio (< 1.0): Immature organic matter (dominance of

    
    -substituents).
    
  • High Ratio (> 1.5): Mature/Over-mature oil (dominance of

    
    -substituents).
    
Visualization: Isomerization Pathway

DMP_Isomerization Unstable Kinetically Favored (e.g., 1,7-DMP) Alpha-Substituted Intermediate Carbocation Intermediate (Arenium Ion) Unstable->Intermediate H+ / Acid Catalyst (Clay Minerals) Stable Thermodynamically Favored (e.g., 2,6-DMP) Beta-Substituted Intermediate->Stable 1,2-Methyl Shift - H+ Stable->Intermediate Reversible (High T)

Caption: Acid-catalyzed isomerization pathway converting kinetically favored


-isomers to thermodynamically stable 

-isomers via a 1,2-methyl shift.

Part 3: Experimental Protocols

Protocol A: Computational Stability Assessment (DFT)

To verify thermodynamic stability for novel derivatives, use this self-validating DFT workflow.

  • Structure Generation: Build 3D models of all 25 isomers.

  • Conformational Search: Perform a low-level semi-empirical scan (PM6 or AM1) to identify global minima, specifically for bay-region isomers (4,5-DMP) which may twist out of plane.

  • Geometry Optimization:

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections critical for 
      
      
      
      -stacking).
    • Basis Set: 6-311+G(d,p).

    • Solvation Model: PCM (Polarizable Continuum Model) using Toluene or Water, depending on the application.

  • Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true minimum.

  • Energy Calculation: Extract Sum of Electronic and Thermal Enthalpies (

    
    ). Calculate relative stability (
    
    
    
    ) referencing the most stable isomer (typically 2,6-DMP).
Protocol B: GC-MS Separation of Critical Pairs

Separating 1,7-DMP from 2,6-DMP is analytically challenging due to identical molecular weights (206 Da) and similar boiling points.

  • Column: Rxi-17Sil MS or DB-17ms (50% phenyl / 50% dimethylpolysiloxane). Note: Standard 5% phenyl columns (DB-5) often fail to resolve the 1,7/2,6 pair.

  • Dimensions: 60 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film.
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 20°C/min to 180°C.

    • Ramp 2°C/min to 280°C (Critical separation phase).

    • Hold 15 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 206 (Molecular Ion), 191 (M - CH

      
      ).
      
    • Dwell Time: 50 ms per ion.

Part 4: Biological Implications (Metabolism)[1]

For drug development professionals, the stability of DMPs predicts their metabolic fate. Cytochrome P450 enzymes preferentially attack electron-rich regions.

  • K-Region Oxidation: In stable isomers (2,6-DMP), P450s often attack the 9,10 bond (K-region), forming epoxides.

  • Benzylic Oxidation: Methyl groups are oxidized to hydroxymethyl (-CH

    
    OH) and then carboxyl (-COOH) groups.
    
  • Bay Region Activation: Unstable isomers with bay regions (e.g., 4,5-DMP) can form "bay-region diol epoxides," which are highly reactive with DNA and potentially mutagenic.

Visualization: Metabolic Activation Pathway

DMP_Metabolism DMP Dimethylphenanthrene (Lipophilic Parent) P450 Cytochrome P450 (CYP1A1 / CYP1B1) DMP->P450 Epoxide Arene Oxide (Epoxide Intermediate) P450->Epoxide K-Region Attack Benzylic Hydroxymethyl DMP (Benzylic Oxidation) P450->Benzylic Methyl Attack Diol Trans-Dihydrodiol (Detoxification) Epoxide->Diol Epoxide Hydrolase DNA_Adduct DNA Adduct (Mutagenicity - Bay Region) Epoxide->DNA_Adduct If Bay Region Present (Steric Strain) Conjugate Glucuronide Conjugate (Excretion) Benzylic->Conjugate Diol->Conjugate UGT Transferase

Caption: Metabolic divergence of DMPs. Stable isomers favor detoxification (green), while sterically strained bay-region isomers risk DNA adduction (black).

References

  • Radke, M. (1987). Organic geochemistry of aromatic hydrocarbons. Advances in Petroleum Geochemistry, 2, 141-207. Link

  • Alexander, R., et al. (1986). Isomerisation of methylphenanthrenes in sediments and crude oils. Organic Geochemistry, 10(4-6), 997-1003. Link

  • NIST Chemistry WebBook. (2023). Phenanthrene and Alkyl-Phenanthrene Thermochemical Data. National Institute of Standards and Technology.[1] Link

  • Karp, A. et al. (2020). Dimethylphenanthrene ratios as maturity indicators in Jurassic sequences. ResearchGate / Organic Geochemistry. Link

  • Poater, J., et al. (2007). Aromaticity determines the relative stability of kinked vs. straight topologies in polycyclic aromatic hydrocarbons. Frontiers in Chemistry. Link

Sources

1,6-dimethylphenanthrene environmental fate and transport

Author: BenchChem Technical Support Team. Date: February 2026

1,6-Dimethylphenanthrene: Environmental Fate, Transport, and Toxicological Profiling

Executive Summary

This compound (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) ubiquitously present in petrogenic sources (crude oil) and pyrogenic emissions (incomplete combustion).[1][2][3] Unlike its parent compound phenanthrene, the presence of methyl substituents at the 1 and 6 positions significantly alters its physicochemical behavior, environmental persistence, and toxicokinetic profile. This technical guide provides a comprehensive analysis of the fate, transport, and metabolic activation of 1,6-DMP, designed for researchers in environmental toxicology and pharmaceutical safety assessment.

Part 1: Physicochemical Identity & Partitioning Drivers

The environmental behavior of 1,6-DMP is governed by its hydrophobicity and molecular geometry. The methyl groups increase lipophilicity (LogKow) relative to phenanthrene, enhancing sorption to soil organic matter and bioaccumulation potential while reducing aqueous solubility.

Table 1: Physicochemical Profile of this compound

ParameterValue (Experimental/Predicted)Environmental Implication
CAS Number 20291-74-1Unique identifier for regulatory tracking.[4]
Molecular Formula C₁₆H₁₄C2-alkylated PAH homologue.[4]
Molecular Weight 206.29 g/mol Determines diffusion coefficients in air/water.[4]
Physical State Solid (Crystalline)Particulate-bound transport dominates in air.[4]
Log Kow 5.70 (Predicted)High potential for bioaccumulation and soil sorption.[4]
Water Solubility ~0.2 – 0.5 mg/L (25°C)significantly lower than Phenanthrene (~1.1 mg/L).[4]
Vapor Pressure ~1.0 × 10⁻⁴ Pa (25°C)Semi-volatile; partitions between gas and particulate phases.[4]
Henry’s Law Const. ~2.5 Pa[4][5]·m³/molModerate volatility from water surfaces; slow volatilization.[4]

Technical Insight: The "methyl effect" disrupts the crystal lattice energy less than it enhances hydrophobicity. Consequently, 1,6-DMP is more persistent in sediments than phenanthrene due to stronger hydrophobic partitioning into organic carbon (Koc).

Part 2: Environmental Fate & Transport Dynamics

The transport of 1,6-DMP is multiphasic. Due to its high LogKow (>5), it rapidly partitions out of the aqueous phase and onto suspended particulate matter (SPM) or sediment.

Transport Mechanisms
  • Atmospheric Transport: Predominantly transported adsorbed to particulate matter (PM2.5/PM10). Long-range transport is possible before wet/dry deposition returns it to terrestrial/aquatic systems.

  • Aquatic Transport: In water columns, >90% of 1,6-DMP is bound to colloids or sediment. Dissolved transport is negligible but biologically significant for acute toxicity.

  • Soil Mobility: Highly immobile (Log Koc ≈ 5.5). Leaching to groundwater is unlikely unless facilitated by co-solvents (e.g., ethanol in fuel spills) or dissolved organic matter (DOM).

Conceptual Fate Model

The following diagram illustrates the compartmental flux of 1,6-DMP.

FateTransport Source Source (Crude Oil / Combustion) Atmosphere Atmosphere (Particulate Bound) Source->Atmosphere Volatilization / Emission Water Water Column (Dissolved < 0.5 mg/L) Source->Water Spills / Runoff Atmosphere->Water Wet/Dry Deposition Sediment Sediment/Soil (Sorbed Phase) Atmosphere->Sediment Deposition Water->Sediment Partitioning (LogKow 5.7) Biota Biota (Bioaccumulation) Water->Biota Bioconcentration Sediment->Water Resuspension (Slow) Sediment->Biota Benthic Uptake

Figure 1: Environmental fate conceptual model for 1,6-DMP showing dominant partitioning to sediment and biota.

Part 3: Transformation & Degradation Pathways

Degradation of alkylated PAHs is generally slower than parent PAHs due to steric hindrance, though the methyl group itself offers an alternative oxidative handle.

Photodegradation (Abiotic)
  • Mechanism: Direct photolysis absorbs UV light (λ > 290 nm). The electron-donating methyl groups at 1,6 positions destabilize the aromatic ring, potentially making 1,6-DMP more photoreactive than phenanthrene.

  • Products: Quinones (this compound-9,10-quinone) and hydroxy-derivatives.

Microbial Biodegradation (Biotic)

Bacteria (e.g., Sphingomonas, Pseudomonas) utilize dioxygenases to degrade PAHs.

  • Pathway A (Ring Cleavage): Dioxygenase attack at the 3,4-position (least sterically hindered).

  • Pathway B (Methyl Oxidation): Oxidation of the methyl group to a hydroxymethyl (-CH₂OH), then aldehyde (-CHO), and finally carboxylic acid (-COOH). This renders the molecule more water-soluble and excretable.

Part 4: Toxicokinetics & Bioactivation (Drug Development Context)

For drug development professionals, 1,6-DMP serves as a model for alkyl-aromatic metabolism. Its toxicity is contingent upon metabolic activation by Cytochrome P450 enzymes (CYP1A1/1B1).

Metabolic Activation Mechanism

The "Bay Region" theory predicts carcinogenicity. 1,6-DMP possesses a bay region (between C4 and C5).

  • Bioactivation: CYP450 epoxidates the 3,4-bond (hindered less than 1,2).

  • Hydrolysis: Epoxide hydrolase converts this to the 3,4-dihydrodiol.

  • Ultimate Carcinogen: A second CYP oxidation creates the 3,4-diol-1,2-epoxide . The methyl group at C1 can sterically influence the formation or detoxification of this ultimate carcinogen.

Metabolism DMP This compound CYP CYP1A1 / CYP1B1 DMP->CYP Epoxide 3,4-Epoxide CYP->Epoxide Ring Oxidation Detox Methyl Oxidation (Alcohol/Acid) CYP->Detox Side-chain Oxidation Diol 3,4-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Ultimate 3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->Ultimate CYP Activation Excretion Excretion (Glucuronidation) Diol->Excretion Conjugation DNA DNA Adducts (Mutagenicity) Ultimate->DNA Covalent Binding Detox->Excretion

Figure 2: Metabolic activation vs. detoxification pathways. The balance determines toxicity.

Part 5: Analytical Methodologies

Accurate quantification requires separation from other C2-phenanthrene isomers (e.g., 2,6-DMP, 3,6-DMP).

Sample Preparation (Sediment/Tissue)
  • Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Pressurized Liquid Extraction (PLE).

  • Solvents: Dichloromethane (DCM) and Acetone (1:1 v/v).

  • Clean-up: Silica gel or Alumina SPE to remove polar interferences (lipids/pigments).

Instrumental Analysis (GC-MS)
  • System: Gas Chromatography coupled with Mass Spectrometry.[2]

  • Column: 30m x 0.25mm, 5% phenyl-methylpolysiloxane (e.g., DB-5ms). High resolution is required to separate isomers.

  • Mode: Selected Ion Monitoring (SIM).[2]

  • Target Ions:

    • Quantifier: m/z 206 (Molecular Ion).

    • Qualifiers: m/z 191 (M - CH₃), m/z 189.

Analysis Sample Sample (Soil/Tissue) Extract Extraction (DCM/Acetone) Sample->Extract Cleanup Clean-up (Silica SPE) Extract->Cleanup Remove Lipids GC GC Separation (DB-5ms Column) Cleanup->GC Inject MS MS Detection (SIM m/z 206) GC->MS Elute Data Quantitation (Isomer Specific) MS->Data

Figure 3: Analytical workflow for the specific determination of 1,6-DMP.

References

  • PubChem. (2021).[6] this compound Compound Summary. National Library of Medicine. Link[4]

  • Sander, R. (2015).[7] Compilation of Henry's law constants (version 4.[7]0) for water as solvent.[7][8] Atmospheric Chemistry and Physics. Link

  • NTP (National Toxicology Program). (2016). Report on Carcinogens, Fourteenth Edition: Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services. Link

  • Baird, W. M., et al. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and Molecular Mutagenesis.[9] Link

  • Cheméo. (2024). 2,6-dimethylphenanthrene Chemical Properties (Homologue Data). Link

Sources

Toxicity Profile: 1,6-Dimethylphenanthrene (1,6-DMP) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the toxicity profile of 1,6-dimethylphenanthrene in aquatic systems.

Technical Guidance for Environmental Risk Assessment & Mechanistic Toxicology

Executive Summary

This compound (1,6-DMP) represents a critical subclass of petrogenic polycyclic aromatic hydrocarbons (PAHs)—the alkyl-phenanthrenes. Unlike their unsubstituted parent compound (phenanthrene), alkylated homologs like 1,6-DMP possess enhanced lipophilicity and specific structural features that significantly alter their toxicokinetic and toxicodynamic profiles.

For researchers and drug development professionals using aquatic models (e.g., zebrafish, medaka), 1,6-DMP is not merely a narcotic toxicant; it is a potent Aryl Hydrocarbon Receptor (AhR) agonist . Its toxicity is characterized by Blue Sac Disease (BSD) syndrome—a suite of developmental defects including cardiac edema, craniofacial malformations, and spinal curvature. This guide delineates the physicochemical drivers, signaling pathways, and validated protocols for assessing 1,6-DMP toxicity.

Chemical Identity & Physicochemical Properties

The addition of methyl groups at the 1 and 6 positions of the phenanthrene ring drastically reduces water solubility while increasing the octanol-water partition coefficient (


). This shift drives rapid bioconcentration in aquatic organisms, making 1,6-DMP a high-risk compound for chronic developmental toxicity even at low environmental concentrations.
PropertyValueToxicological Implication
CAS Number 20291-74-1Unique identifier for sourcing standards.
Molecular Formula

C2-alkylated PAH.
Molecular Weight 206.29 g/mol Moderate size allows easy membrane permeation.
Log

~5.7 Critical: Indicates high bioaccumulation potential (BCF > 5000). Drives rapid uptake into lipid-rich embryos.
Water Solubility < 0.05 mg/L (est.)Requires solvent carriers (DMSO/Acetone) or passive dosing for experimental delivery.
Vapor Pressure LowSemi-volatile; losses during static renewal must be managed.

Mechanistic Toxicology: The "Why" and "How"

The toxicity of 1,6-DMP is distinct from acute narcosis. It acts through a specific receptor-mediated pathway that disrupts embryonic development.

The AhR Signaling Pathway

1,6-DMP binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs). This induces the transcription of Phase I enzymes, primarily CYP1A .

The Paradox of Metabolism: While CYP1A induction is an adaptive response to detoxify PAHs, the metabolism of alkyl-PAHs like 1,6-DMP can generate reactive oxygen species (ROS) and reactive metabolites. Furthermore, sustained AhR activation itself disrupts downstream developmental signaling (e.g., Sox9b, VEGF), leading to cardiotoxicity.

Visualization: AhR-Mediated Toxicity Pathway

AhR_Pathway DMP 1,6-DMP (Ligand) AhR_Cyto AhR (Cytosolic) + Chaperones DMP->AhR_Cyto Binds Complex Ligand-AhR Complex AhR_Cyto->Complex Nucleus Nucleus Translocation Complex->Nucleus ARNT ARNT Dimerization Nucleus->ARNT DRE DRE Binding (DNA) ARNT->DRE CYP1A CYP1A Induction (Biomarker) DRE->CYP1A Transcription Toxicity Blue Sac Disease (Edema, Deformities) CYP1A->Toxicity ROS / Signaling Disruption

Caption: Figure 1.[1] The molecular cascade of 1,6-DMP toxicity. Ligand binding triggers AhR activation, leading to CYP1A induction and downstream developmental toxicity (Blue Sac Disease).

Quantitative Toxicity Profile

Direct LC50 values for 1,6-DMP are often inferred from structure-activity relationships (SAR) of the dimethylphenanthrene class. Alkyl-phenanthrenes are generally more toxic than the parent compound due to higher uptake and potency.

Comparative Toxicity Matrix (Fish Embryo Models)
CompoundLog

96h LC50 (Acute)Chronic/BSD Threshold (EC20)Primary Mechanism
Phenanthrene 4.5~740 µg/L~200 µg/LNarcosis (weak AhR)
1,6-DMP 5.7 < 400 µg/L (Est.) < 50 µg/L (Est.) Strong AhR Agonism
Retene (Ref)*6.4~100-300 µg/L~10-30 µg/LStrong AhR Agonism

*Retene (7-isopropyl-1-methylphenanthrene) serves as the reference standard for alkyl-phenanthrene toxicity.

Key Insight: 1,6-DMP is expected to induce cardiotoxicity (pericardial edema) at concentrations significantly lower than those causing lethality. Researchers should calculate EC50 for malformations rather than just LC50.

Experimental Protocols

To generate robust data, experimental design must account for the hydrophobicity and volatility of 1,6-DMP.

Protocol A: High-Sensitivity Zebrafish Embryo Toxicity (ZET) Assay

Objective: Determine EC50 for developmental defects (BSD).

  • Stock Preparation: Dissolve 1,6-DMP in HPLC-grade DMSO.

    • Constraint: Final DMSO concentration in exposure water must be < 0.1% (v/v) to avoid solvent effects.

  • Embryo Collection: Collect zebrafish embryos at 0-2 hours post-fertilization (hpf).

  • Exposure Setup (Static-Renewal):

    • Use glass vessels (avoid plastic to prevent sorption).

    • Prepare concentrations: 0 (Control), 10, 30, 100, 300, 1000 µg/L.

    • Crucial Step: Renew test solutions every 24 hours to maintain nominal concentrations.

  • Endpoints (24, 48, 72, 96 hpf):

    • Lethality: Coagulation, lack of heartbeat.

    • Sub-lethal (BSD Score): Score 0-3 for Pericardial Edema, Yolk Sac Edema, Spinal Curvature, and Craniofacial Malformation.

  • Data Analysis: Calculate EC50 using Probit analysis.

Protocol B: EROD Assay (CYP1A Biomarker)

Objective: Confirm AhR activation mechanism.

  • Exposure: Expose embryos/larvae to sub-lethal 1,6-DMP (e.g., 50 µg/L) for 24-48 hours.

  • Homogenization: Homogenize larvae in cold phosphate buffer (pH 7.4).

  • Reaction: Incubate supernatant with 7-ethoxyresorufin and NADPH.

  • Measurement: Measure fluorescence of resorufin (Ex 530 nm / Em 590 nm).

  • Validation: Use Beta-Naphthoflavone (BNF) as a positive control. Increased fluorescence confirms CYP1A induction.

Visualization: ZET Assay Workflow

ZET_Workflow Step1 1. Stock Prep (DMSO Carrier) Step3 3. Exposure (Glass) Static-Renewal (24h) Step1->Step3 Step2 2. Embryo Collection (< 2 hpf) Step2->Step3 Step4 4. Checkpoints (24, 48, 72, 96 hpf) Step3->Step4 Step5 5. Analysis (BSD Score & LC50) Step4->Step5

Caption: Figure 2. Step-by-step workflow for the Zebrafish Embryo Toxicity (ZET) assay tailored for hydrophobic alkyl-PAHs.

Environmental Relevance & Weathering

In crude oil spills, the "weathering" process (evaporation/dissolution of lighter components) enriches the relative abundance of alkyl-PAHs like 1,6-DMP. While parent PAHs (naphthalene, phenanthrene) degrade or evaporate faster, 1,6-DMP persists, often becoming the primary driver of chronic toxicity in fish spawning grounds weeks after a spill.

Researcher Note: When testing "weathered oil" toxicity, 1,6-DMP is a critical marker compound to quantify, as it correlates strongly with observed embryotoxicity.

References

  • Comparison of Alkyl-Phenanthrene Potency: Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor signaling.[2] (2014).[3] Environmental Toxicology and Chemistry. Link

  • General PAH Toxicity to Fish: Comparative aquatic toxicology of aromatic hydrocarbons. (1987). PubMed. Link

  • Retene (Alkyl-PAH) Mechanism: Retene-induced oxidative stress and toxicity in larval zebrafish. (2020). Aquatic Toxicology. Link

  • Zebrafish Embryo Test Guidelines: OECD Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (2013).[1][4] OECD Guidelines for the Testing of Chemicals. Link

  • AhR and CYP1A Induction: Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation. (2007). Molecular Pharmacology. Link

Sources

Technical Guide: Alkylated PAH Biomarkers in Petroleum Geochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Source Correlation, Thermal Maturity, and Toxicological Assessment

Executive Summary

This technical guide provides a comprehensive framework for the analysis and interpretation of alkylated Polycyclic Aromatic Hydrocarbons (PAHs). Unlike parent PAHs, which are primarily pyrogenic, alkylated PAHs (APAHs) are the dominant molecular fossils in crude oils and source rocks. Their distribution is controlled by geologic heating (thermal maturity), organic source input (provenance), and post-depositional alteration (biodegradation).

For researchers in drug development and toxicology, understanding APAHs is critical: alkylation significantly alters lipophilicity (


), metabolic activation pathways (CYP450), and binding affinity to the Aryl Hydrocarbon Receptor (AhR), often rendering them more toxic and bioaccumulative than their parent isotopologues.

Part 1: Theoretical Foundations

The Chemistry of Alkylation and Stability

The utility of APAHs as geochemical thermometers relies on the thermodynamic stability differences between isomers. During early diagenesis (low temperature), alkyl substitution occurs at kinetically favored positions (


-positions). As thermal stress increases (catagenesis), these shift to thermodynamically stable positions (

-positions).
  • 
    -position (Kinetic):  Adjacent to the bridgehead carbon (e.g., 1-Methylphenanthrene). Sterically hindered and less stable.
    
  • 
    -position (Thermodynamic):  Distal from the bridgehead (e.g., 2-Methylphenanthrene). Sterically unhindered and more stable.
    
Isomerization Pathway Visualization

The following diagram illustrates the isomerization logic used to assess thermal maturity.

MaturityIsomerization Immature Immature Organic Matter (Kinetic Control) Heat Geologic Heating (Catagenesis) Immature->Heat Alpha α-Isomers (e.g., 1-Methylphenanthrene) Less Stable Heat->Alpha Initial Formation Beta β-Isomers (e.g., 2-Methylphenanthrene) More Stable Alpha->Beta Isomerization (Methyl Shift) Indices Maturity Indices (MPI-1, MDR) Calculated Ratios Alpha->Indices Beta->Indices

Figure 1: The shift from kinetically favored


-isomers to thermodynamically stable 

-isomers drives maturity indices.

Part 2: Analytical Methodology (The Self-Validating Protocol)

Directive: Do not use Full Scan MS for biomarker quantitation in complex matrices. The Unresolved Complex Mixture (UCM) will obscure trace alkylated species.

Sample Preparation & Fractionation

To ensure data integrity, the aromatic fraction must be isolated from the saturates (alkanes) and polars (resins/asphaltenes).

Protocol:

  • Asphaltene Precipitation: Dissolve 50 mg oil in

    
    -pentane (40 mL). Centrifuge to remove asphaltenes.
    
  • SARA Fractionation: Load maltenes onto a dual-phase column (Silica gel over Alumina).

    • Elution 1 (Saturates):

      
      -Hexane.
      
    • Elution 2 (Aromatics): 20% Dichloromethane (DCM) in

      
      -Hexane. (Target Fraction) 
      
    • Elution 3 (Resins): 50:50 DCM:Methanol.

  • QC Spike: Add deuterated surrogates (

    
    -Naphthalene, 
    
    
    
    -Phenanthrene) prior to extraction to monitor recovery.
Instrumental Analysis: GC-MS/SIM

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms or ZB-5 (60m


 0.25mm 

0.25µm). A 60m column is required to resolve critical isomers (e.g., 1-MP vs 9-MP).

Acquisition Mode: Selected Ion Monitoring (SIM). SIM windows must be time-programmed to maximize dwell time on target ions.

Table 1: Target Ions for Alkylated PAH Families
Compound ClassParent (

)

-Alkyl

-Alkyl

-Alkyl

-Alkyl
Naphthalenes 128142156170184
Phenanthrenes 178192206220234
Dibenzothiophenes 184198212226240
Fluorenes 166180194208-
Chrysenes 228242256270-

Self-Validating QC Criteria:

  • Resolution: 1-Methylphenanthrene and 9-Methylphenanthrene must be valley-resolved (

    
     height).
    
  • Ion Ratios: Confirm identity using secondary ions (e.g., Molecular Ion

    
     14 or 28).
    
  • Response Factors: Calibrate using authentic alkylated standards (e.g., Chiron or AccuStandard mixes), not just parent PAHs.

Part 3: Geochemical Interpretation

Thermal Maturity Assessment

As oil matures, the ratio of


 (stable) to 

(unstable) isomers increases.

Methylphenanthrene Index (MPI-1):



  • Interpretation:

    • MPI-1 < 0.6: Immature[1][2]

    • MPI-1 0.6 – 1.0: Oil Window (Peak Generation)

    • MPI-1 > 1.5: Wet Gas/Condensate Window

Methyldibenzothiophene Ratio (MDR):



  • Note: 4-MDBT is thermodynamically more stable than 1-MDBT. This ratio is excellent for carbonates where phenanthrenes may be affected by lithology.

Source Correlation (The "Fingerprint")

Petrogenic sources (crude oil) display a "bell-shaped" distribution of alkyl homologues (


), whereas pyrogenic sources (combustion) display a "sloped" distribution (

).

Dibenzothiophene/Phenanthrene (DBT/P) Ratio:

  • DBT/P > 1: Carbonate/Evaporite source rocks (Marine, high sulfur).

  • DBT/P < 1: Shale/Siliciclastic source rocks (Lacustrine/Marine, low sulfur).

Part 4: Toxicological Implications (Drug Development Context)

While traditionally the domain of geochemists, APAHs are critical for modern toxicology and drug safety assessments in environmental health.

  • Increased Lipophilicity: The addition of alkyl groups increases the octanol-water partition coefficient (

    
    ). This enhances membrane permeability and bioaccumulation potential compared to parent PAHs.
    
  • Metabolic Activation: Alkyl side chains provide sites for benzylic oxidation by Cytochrome P450 enzymes.

    • Example: 7,12-Dimethylbenz[a]anthracene (DMBA) is significantly more carcinogenic than its parent Benz[a]anthracene due to the formation of stable bay-region diol epoxides that intercalate DNA.

  • AhR Activation: Many APAHs show higher binding affinity to the Aryl Hydrocarbon Receptor (AhR) than parent compounds, leading to increased expression of CYP1A1 and potential developmental toxicity.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Oil / Tissue Sample Spike Add Surrogates (d8-Naph, d10-Phen) Sample->Spike Extract SARA Fractionation (Isolate Aromatics) Spike->Extract GCMS GC-MS Analysis (SIM Mode, 60m Column) Extract->GCMS QC QC Check: Surrogate Recovery & Isomer Resolution GCMS->QC Data Integration & Ratios (MPI-1, MDR, DBT/P) QC->Extract Fail (Re-extract) QC->Data Pass

Figure 2: Step-by-step analytical workflow ensuring data integrity through integrated QC checkpoints.

References

  • Radke, M., & Welte, D. H. (1983). The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons. Advances in Organic Geochemistry. Link

  • Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. Link

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. Link

  • Billiard, S. M., et al. (2008). Developmental toxicity of alkyl-phenanthrenes to early life stages of fish. Aquatic Toxicology. Link

  • US EPA.[3][4] (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5] Link

Sources

Comparative Carcinogenicity: 1,6-Dimethylphenanthrene vs. Phenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

This guide provides a technical analysis of the divergent carcinogenic potentials of Phenanthrene (Phe) and its methylated derivative, 1,6-Dimethylphenanthrene (1,6-DMP) . While the parent compound phenanthrene is widely regarded as non-carcinogenic or weakly active, the addition of methyl groups—specifically at the 1- and 6-positions—dramatically alters its bioactivation pathway. This transformation illustrates the "Bay Region Methylation Effect," a critical concept in polycyclic aromatic hydrocarbon (PAH) toxicology.

Key Takeaway: 1,6-DMP exhibits enhanced mutagenic and tumor-initiating activity compared to phenanthrene due to steric hindrance at the 1-position, which redirects metabolic oxidation toward the formation of highly reactive diol epoxides, and increased lipophilicity from the 6-methyl group.

Structural & Mechanistic Divergence

The Parent: Phenanthrene

Phenanthrene is the simplest PAH containing a "bay region" (the sterically crowded area between C4 and C5).[1] However, it lacks significant carcinogenicity in standard bioassays.

  • Metabolic Fate: Phenanthrene is primarily oxidized by Cytochrome P450 (CYP) enzymes at the 9,10-position (K-region) to form the 9,10-dihydrodiol, a detoxification product.

  • Secondary Pathway: Oxidation at the 1,2-position leads to a "reverse" diol epoxide, which is generally less reactive toward DNA than the "bay region" diol epoxides formed by potent carcinogens like Benzo[a]pyrene (BaP).

The Derivative: this compound

The introduction of methyl groups at C1 and C6 fundamentally shifts the molecule's interaction with CYP enzymes.

  • 1-Methyl Effect (The Critical Switch): The methyl group at C1 sits directly adjacent to the bay region. This steric bulk prevents enzymatic attack at the 1,2-position (the primary detox/low-toxicity pathway for the parent) and forces oxidation to occur at the 3,4-position . This leads to the formation of a 3,4-diol-1,2-epoxide , a bay-region diol epoxide with high affinity for DNA guanine residues.

  • 6-Methyl Effect: The methyl group at C6 increases the compound's lipophilicity (logP), enhancing cellular uptake and retention. It may also block alternative metabolic sites, funneling more substrate toward the bioactivation pathway.

Comparative Pathway Visualization

The following diagram illustrates the mechanistic shift from detoxification (Phenanthrene) to bioactivation (1,6-DMP).

MetabolicDivergence Phe Phenanthrene (Parent) CYP_Phe CYP450 (1A1/1B1) Phe->CYP_Phe DMP This compound (Derivative) CYP_DMP CYP450 (1A1/1B1) DMP->CYP_DMP Phe_910 9,10-Dihydrodiol (K-Region) CYP_Phe->Phe_910 Major Pathway (Detox) Phe_12 1,2-Dihydrodiol (Reverse Bay) CYP_Phe->Phe_12 Minor Pathway CYP_DMP->Phe_12 Blocked by 1-Methyl DMP_34 3,4-Dihydrodiol (Precursor) CYP_DMP->DMP_34 Forced Pathway Detox Excretion (Glucuronidation) Phe_910->Detox Phe_12->Detox DMP_DE 3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) DMP_34->DMP_DE Bioactivation DNA_Adduct Covalent DNA Adducts (Mutation) DMP_DE->DNA_Adduct High Affinity

Caption: Divergent metabolic fates. Phenanthrene favors detoxification (Green), while 1,6-DMP is sterically forced into a bioactivation pathway (Red), generating DNA-reactive epoxides.

Experimental Evidence & Toxicology Data[1][2][3][4]

The following table summarizes the comparative toxicity profile based on historical bioassays (Ames test, Mouse Skin Tumorigenesis) and AhR activation studies.

ParameterPhenanthrene (Parent)This compoundMechanism of Difference
Mutagenicity (Ames Test) Negative / Weakly PositivePositive (Strain TA100)1-Me group enhances formation of DNA-binding diol epoxides [1].
Tumor Initiation (Mouse Skin) InactiveActive 1,6-DMP acts as a tumor initiator; requires promotion (e.g., TPA) [2].
AhR Activation Low PotencyHigh Potency Methyl groups increase ligand affinity for the Aryl Hydrocarbon Receptor [3].
Metabolic Product 9,10-diol (Major)3,4-diol (Major)Steric hindrance at C1 blocks the C1-C2 oxidation site.
Lipophilicity (LogP) ~4.5~5.4Increased cellular permeability and tissue retention.

Validated Experimental Protocols

To verify the carcinogenicity of 1,6-DMP versus Phenanthrene, researchers employ a "Two-Stage Carcinogenesis" model. This protocol segregates initiation (DNA damage) from promotion (clonal expansion).

Protocol A: Mouse Skin Tumor Initiation-Promotion Assay

Standard validation for methylated PAHs (LaVoie/Hecht Method).

Objective: Determine if 1,6-DMP functions as a tumor initiator. Test System: CD-1 or SENCAR mice (Female, 6-8 weeks old).

Step-by-Step Workflow:

  • Preparation: Dissolve 1,6-DMP and Phenanthrene in analytical grade acetone.

    • Dose: High dose (10 µmol) and Low dose (2.5 µmol).

  • Initiation (Day 0):

    • Shave the dorsal skin of mice 2 days prior to treatment.

    • Apply 100 µL of the test solution topically to the shaved area once .

    • Controls: Acetone vehicle only (Negative); Benzo[a]pyrene (Positive).

  • Promotion (Day 7 - Week 20):

    • Begin topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), 2.0 µg in acetone, twice weekly.

    • Rationale: TPA promotes the survival and proliferation of cells with DNA mutations induced by the initiator.

  • Observation:

    • Record the number of papillomas (tumors) weekly.

    • Endpoint: Calculate "Tumors per mouse" and "% Incidence" at 20 weeks.

Protocol B: 32P-Postlabeling for DNA Adducts

Gold standard for quantifying bioactivation.

Objective: Detect and quantify the specific DNA adducts formed by 1,6-DMP metabolites.

Step-by-Step Workflow:

  • Tissue Treatment: Treat cell culture (e.g., HepG2) or excise skin tissue from Protocol A.

  • DNA Isolation: Extract genomic DNA using phenol-chloroform method; quantify via UV absorbance (A260/A280).

  • Enzymatic Digestion:

    • Digest DNA (10 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase to release deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (A, G, C, T) while leaving bulky PAH-adducts intact (resistance to P1).

  • Radiolabeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase to transfer 32P to the 5'-hydroxyl of the adducts.

  • Separation: Perform multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose to X-ray film or PhosphorImager.

    • Result: 1,6-DMP will show distinct "hot spots" on the autoradiogram (diagonal radioactive zone), whereas Phenanthrene will show minimal to no adducts [4].

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the tumorigenic potential of 1,6-DMP.

ExperimentalWorkflow Start Compound Selection (Phe vs. 1,6-DMP) Branch1 In Vitro: Ames Test (Salmonella TA100 + S9) Start->Branch1 Branch2 In Vivo: Skin Painting (CD-1 Mice) Start->Branch2 Ames_Result Count Revertant Colonies Branch1->Ames_Result Skin_Init Initiation: Single Topical Dose Branch2->Skin_Init Outcome Conclusion: 1,6-DMP > Phe Potency Ames_Result->Outcome Mutagenicity Data Skin_Promo Promotion: TPA (20 Weeks) Skin_Init->Skin_Promo Analysis Histopathology & Adduct Quantification Skin_Promo->Analysis Analysis->Outcome Tumor Incidence

Caption: Validation workflow. Dual-stream assessment (In Vitro Mutagenicity + In Vivo Tumorigenesis) confirms the enhanced potency of 1,6-DMP.

References

  • Hecht, S. S., & LaVoie, E. J. (1988).

  • LaVoie, E. J., et al. (1981).

  • Sun, H., et al. (2014). Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling. Environmental Toxicology and Chemistry.

  • Phillips, D. H. (2005). DNA adducts as markers of exposure and risk. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

Sources

Technical Guide: Source Apportionment & Analysis of 1,6-Dimethylphenanthrene in Atmospheric Particulate Matter

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dimethylphenanthrene (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) found in atmospheric particulate matter (PM2.5/PM10). While often overshadowed by its isomer 1,7-dimethylphenanthrene (a direct tracer for coniferous wood combustion), 1,6-DMP plays a critical role in high-resolution source apportionment. It serves as a pivotal variable in diagnostic ratios used to distinguish between biomass burning (pyrogenic) and fossil fuel combustion (petrogenic/traffic).

This guide details the formation mechanisms, analytical protocols, and toxicological implications of 1,6-DMP, bridging the gap between atmospheric chemistry and preclinical toxicology.

Part 1: The Molecular Fingerprint

Chemical Identity & Significance

1,6-DMP belongs to the alkyl-phenanthrene family. Unlike parent PAHs (e.g., phenanthrene), alkylated derivatives possess specific structural features that link them to precursor biological molecules.

  • Precursor: Retene (1-methyl-7-isopropylphenanthrene).

  • Significance: Retene is a biomarker for coniferous wood (softwood) resin. Upon thermal degradation, retene undergoes dealkylation and rearrangement to form dimethylphenanthrenes (DMPs).

  • The Isomer Distinction:

    • 1,7-DMP: The direct thermal degradation product of retene (retaining the C1 and C7 carbon skeleton positions).

    • 1,6-DMP: A co-product formed via rearrangement or distinct pyrolytic pathways. Its presence relative to 1,7-DMP and 2,6-DMP provides the "fingerprint" necessary to separate wood smoke from diesel exhaust.

Formation Mechanism: The Retene Pathway

The formation of 1,6-DMP is best understood through the thermal breakdown of resin acids found in softwood.

Figure 1: Thermal degradation pathway of resin acids to dimethylphenanthrene isomers. 1,7-DMP is the kinetic product of Retene, while 1,6-DMP and 2,6-DMP arise through complex rearrangement or separate fossil fuel pathways.[1][2]

Part 2: Source Apportionment Logic

The mere presence of 1,6-DMP is not diagnostic; its relative abundance is. Researchers must utilize isomer ratios to filter out background noise from mixed pollution sources (e.g., urban traffic vs. forest fires).

The Diagnostic Ratios

Petrogenic sources (petroleum, diesel) generally favor thermodynamically stable isomers (e.g., 2,6-DMP and 3,6-DMP) due to the slow geological formation process. Pyrogenic sources (wood burning) favor kinetically controlled products (e.g., 1,7-DMP) that preserve the precursor structure.

Diagnostic RatioValue RangeInterpretationReference
1,7-DMP / 2,6-DMP > 1.0Softwood Combustion (Dominant Retene signature)[Benner et al., 1995]
1,7-DMP / 2,6-DMP < 0.45Vehicle Emissions (Thermodynamic mix)[Benner et al., 1995]
(1,7 + 1,6)-DMP / ΣDMP High (>0.8)Fresh Biomass Burning Plume[Simoneit, 2002]
Retene / 1,7-DMP VariableIndicates combustion temperature (Retene survives low temp; DMPs form at high temp)[Ramdahl, 1983]
Environmental Context[3][4]
  • Winter Peaks: In temperate zones, 1,6-DMP and 1,7-DMP concentrations spike in winter due to residential wood heating.

  • Traffic Correlates: If 1,6-DMP correlates strongly with hopanes and steranes (petroleum biomarkers) rather than retene, the source is likely diesel exhaust or coal combustion.

Part 3: Analytical Protocols

To quantify 1,6-DMP accurately, one must resolve it from its isomers (1,7-, 2,6-, 3,6-DMP). This requires rigorous chromatography.

Sample Extraction & Fractionation

Objective: Isolate the aromatic fraction from the complex organic matrix of PM filters.

  • Sampling: Collect PM2.5 on pre-baked Quartz Fiber Filters (450°C for 6h).

  • Extraction:

    • Method: Pressurized Liquid Extraction (PLE/ASE) or Soxhlet.

    • Solvent: Dichloromethane (DCM) : Methanol (9:1).

    • Why: DCM extracts non-polars; Methanol ensures cage-effect breakdown in soot particles.

  • Cleanup (Crucial Step):

    • Use a silica gel/alumina column to remove aliphatic hydrocarbons (alkanes) and polar compounds (acids).

    • Fraction 1: Hexane (Alkanes - discard or save for hopanes).

    • Fraction 2: Hexane:DCM (1:1) -> Contains 1,6-DMP .

GC-MS Instrumental Parameters

Standard GC-MS is sufficient, but column selectivity is paramount to separate the 1,6 and 1,7 isomers.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

    • Note: For difficult isomer pairs, a shape-selective column (e.g., LC-50) may be required.

  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold 60°C (2 min) -> Ramp 6°C/min to 300°C -> Hold 10 min.

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) .

    • Target Ion: m/z 206 (Molecular Ion

      
      ).
      
    • Qualifier Ions: m/z 191, m/z 178.

Figure 2: Step-by-step analytical workflow for isolating and quantifying 1,6-DMP from atmospheric filters.

Part 4: Toxicological Implications & Drug Development Relevance

While atmospheric scientists focus on sources, drug developers and toxicologists must understand the fate of these compounds. Alkylated PAHs like 1,6-DMP often exhibit higher toxicity than their parent compounds due to steric hindrance preventing rapid detoxification.

Metabolic Activation (Bioactivation)

PAHs are pro-carcinogens. They require metabolic activation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).

  • Bay Region Theory: 1,6-DMP possesses a "bay region" (a crowded steric area).

  • Mechanism:

    • Epoxidation: CYP450 attacks the double bond.

    • Hydration: Epoxide hydrolase forms a dihydrodiol.

    • Secondary Epoxidation: CYP450 forms a diol-epoxide .

    • DNA Adducts: The diol-epoxide is highly electrophilic and binds to DNA (guanine residues), causing mutations.[3]

Quinone Formation & Oxidative Stress

Unlike parent phenanthrene, the methyl groups in 1,6-DMP can undergo benzylic oxidation or facilitate the formation of ortho-quinones .

  • Redox Cycling: Quinones undergo futile redox cycling, generating Superoxide Anions (

    
    ).
    
  • Impact: This induces oxidative stress, relevant for respiratory drug development (COPD/Asthma exacerbation models).

References

  • Benner, B. A., et al. (1995). "Polycyclic aromatic hydrocarbon emissions from the combustion of residential fuels." Environmental Science & Technology.[4]

  • Simoneit, B. R. T. (2002). "Biomass burning — a review of organic tracers for smoke from incomplete combustion." Applied Geochemistry.

  • Ramdahl, T. (1983). "Retene—a molecular marker of wood combustion in ambient air." Nature.

  • IARC (International Agency for Research on Cancer). (2010). "Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures." IARC Monographs.

  • NIST Mass Spectrometry Data Center. "this compound Mass Spectrum."

Sources

Navigating Physicochemical Properties: A Technical Guide to the Molecular Weight and Lipophilicity (LogP) of 1,6-DMP

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. This guide offers an in-depth exploration of the molecular weight and lipophilicity (LogP) of 1,6-DMP, a term that can refer to several distinct chemical entities. We will primarily focus on 1,6-Dinitrohexane, the most probable candidate for the "1,6-DMP" designation, while also providing data for other common "DMP" compounds to ensure clarity and prevent potential ambiguity in research.

This technical guide is designed for scientists and professionals in drug development and related fields, providing not only foundational data but also the practical methodologies for its experimental determination.

Deciphering "1,6-DMP": Identification and Physicochemical Profile

The abbreviation "DMP" can be an ambiguous identifier in chemical literature. However, the prefix "1,6-" strongly suggests the identity as 1,6-Dinitrohexane . For the purpose of this guide, all detailed experimental protocols will be discussed in the context of this compound. To aid researchers who may have encountered the same abbreviation for different molecules, the following table provides a comparative overview of various compounds commonly referred to as "DMP".

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )LogP
1,6-Dinitrohexane1,6-DMPC₆H₁₂N₂O₄176.17[1]1.3 (Computed)[1]
Dimethyl PhthalateDMPC₁₀H₁₀O₄194.184[2][3]1.54[4]
1,4-DimethylpiperazineDMPC₆H₁₄N₂114.19[5]Not available
Dess-Martin PeriodinaneDMPC₁₃H₁₃IO₈424.14[6][7]Not available
Dimethyl PimelimidateDMPC₉H₁₈N₂O₂186.255[8]Not available
2,4,6-Tris(dimethylaminomethyl)phenolDMP-30C₁₅H₂₇N₃O265.40[9]1.16[10]

Note: LogP values can be experimentally determined or computationally predicted. Computed values, as indicated, provide an estimate and may differ from experimentally determined values.

Chemical Structures of Common "DMP" Compounds:

To further mitigate any potential confusion, the 2D chemical structures of the aforementioned compounds are provided below:

  • 1,6-Dinitrohexane: O=N(=O)CCCCCCN(=O)=O

  • Dimethyl Phthalate: COC(=O)c1ccccc1C(=O)OC[2]

  • 1,4-Dimethylpiperazine: CN1CCN(C)CC1

  • Dess-Martin Periodinane: CC(=O)OI1(OC(=O)C)(OC(=O)C)c2ccccc2C1=O[6]

  • Dimethyl Pimelimidate: COC(=N)CCCCCC(=N)OC[8]

  • 2,4,6-Tris(dimethylaminomethyl)phenol: CN(C)Cc1cc(CN(C)C)c(O)c(CN(C)C)c1[11]

The Significance of Lipophilicity (LogP) in Drug Discovery

The octanol-water partition coefficient (LogP) is a critical parameter in drug design and development. It quantifies the lipophilicity or hydrophobicity of a compound, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A compound with an optimal LogP value is more likely to permeate biological membranes and reach its target site of action.

Experimental Determination of LogP: Methodologies and Rationale

While computational methods provide a valuable first approximation of LogP, experimental determination remains the gold standard for accuracy. The two most prevalent methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is a classic and direct technique for LogP determination. It involves measuring the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water.

The core of this method lies in the differential solubility of a compound in a non-polar solvent (n-octanol, representing lipids) and a polar solvent (water). After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

Materials:

  • 1,6-Dinitrohexane (or the compound of interest)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (high purity, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary for phase separation)

  • Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

  • pH meter and buffers (if determining LogD for ionizable compounds)

Procedure:

  • Preparation of Pre-Saturated Solvents: To ensure thermodynamic equilibrium, vigorously mix n-octanol and water (e.g., in a 1:1 volume ratio) for at least 24 hours. Allow the phases to separate completely before use. This step is critical to prevent volume changes in the phases during the experiment.

  • Preparation of the Test Solution: Accurately weigh a small amount of 1,6-Dinitrohexane and dissolve it in either the pre-saturated water or n-octanol. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • Add a known volume of the test solution and a known volume of the other pre-saturated solvent to a separatory funnel or centrifuge tube. The volume ratio of the two phases can be adjusted depending on the expected LogP value to ensure measurable concentrations in both phases.

    • Securely cap the vessel and shake it vigorously for a predetermined period (e.g., 5-10 minutes) to facilitate the partitioning of the solute. The goal is to achieve a fine emulsion.

  • Equilibration: Place the vessel in a constant temperature environment and allow the two phases to separate completely. For stable emulsions, centrifugation at a low speed can aid in phase separation.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. It is crucial to avoid cross-contamination of the phases during sampling. Analyze the concentration of 1,6-Dinitrohexane in each aliquot using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water] The LogP is then calculated as: LogP = log10(P)

  • Pre-saturation of solvents: This step is essential to prevent the mutual dissolution of the solvents during the experiment, which would alter the phase volumes and lead to inaccurate results.

  • Vigorous shaking: This maximizes the interfacial surface area between the two phases, accelerating the attainment of equilibrium.

  • Temperature control: The partition coefficient is temperature-dependent. Maintaining a constant temperature ensures the reproducibility of the results.

The robustness of the shake-flask method can be validated by performing the experiment with different initial concentrations of the solute and varying the phase volume ratios. Consistent LogP values across these variations indicate a reliable measurement.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a rapid and automated alternative for estimating LogP values. This method is particularly useful for screening large numbers of compounds.

The retention time of a compound on a non-polar stationary phase (like C18) in an RP-HPLC system is related to its hydrophobicity. The mobile phase is typically a polar mixture, often water and an organic modifier like methanol or acetonitrile. A more lipophilic compound will have a stronger affinity for the stationary phase and thus a longer retention time. By correlating the retention times of a series of standard compounds with known LogP values, a calibration curve can be generated to estimate the LogP of an unknown compound.

Materials:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase: Water (HPLC grade) and an organic modifier (e.g., methanol or acetonitrile, HPLC grade)

  • A set of standard compounds with a range of known LogP values

  • 1,6-Dinitrohexane (or the compound of interest)

Procedure:

  • Preparation of Standard Solutions: Prepare solutions of the standard compounds and the test compound in a suitable solvent (usually the mobile phase).

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate and temperature.

    • Inject the standard solutions and the test solution onto the column and record the retention times. An isocratic elution (constant mobile phase composition) is typically used.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0 where tR is the retention time of the compound and t0 is the void time (retention time of an unretained compound).

    • Plot log(k') versus the known LogP values of the standard compounds.

    • Perform a linear regression analysis to obtain a calibration curve.

  • LogP Estimation: Using the retention time of 1,6-Dinitrohexane, calculate its log(k') and then use the calibration curve to determine its LogP value.

  • C18 stationary phase: This non-polar phase mimics the lipid environment, allowing for the separation of compounds based on their hydrophobicity.

  • Organic modifier in the mobile phase: The proportion of the organic modifier is adjusted to achieve optimal retention times. A higher percentage of the organic modifier will decrease the retention times of lipophilic compounds.

  • Calibration with standards: This is crucial for establishing a reliable correlation between retention time and LogP, as the absolute retention time can be influenced by various experimental parameters.

Visualizing the Experimental Workflows

To provide a clear and concise overview of the described methodologies, the following diagrams illustrate the key steps in each process.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partition Mix Solvents and Test Solution prep_solvents->partition prep_solution Prepare Test Solution of 1,6-DMP prep_solution->partition shake Vigorous Shaking partition->shake equilibrate Phase Separation (Equilibration) shake->equilibrate sample Sample Both Phases equilibrate->sample analyze Determine Concentration in Each Phase sample->analyze calculate Calculate P and LogP analyze->calculate HPLC_Method cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions (Known LogP) inject Inject Samples onto RP-HPLC Column prep_standards->inject prep_sample Prepare 1,6-DMP Sample Solution prep_sample->inject record Record Retention Times inject->record calc_k Calculate log(k') record->calc_k calibrate Generate Calibration Curve (log(k') vs. LogP) calc_k->calibrate estimate Estimate LogP of 1,6-DMP calibrate->estimate

Caption: Workflow for LogP estimation using the RP-HPLC method.

Conclusion

A thorough understanding and accurate determination of molecular weight and lipophilicity are foundational to modern drug discovery and development. This guide has provided a comprehensive overview of these critical parameters for 1,6-Dinitrohexane, the likely identity of "1,6-DMP," while also clarifying potential ambiguities with other similarly abbreviated compounds. The detailed experimental protocols for the shake-flask and RP-HPLC methods offer researchers the necessary tools to confidently and accurately determine LogP values, enabling more informed decisions in the pursuit of novel therapeutics.

References

  • PubChem. 1,6-Dinitrohexane. [Link]

  • Wikipedia. Dimethyl phthalate. [Link]

  • PubChem. 1,6-Dinitrohexane | C6H12N2O4 | CID 220656. [Link]

  • Wikipedia. Dimethyl pimelimidate. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Dimethyl phthalate. [Link]

  • NIST. Dimethyl phthalate. [Link]

  • ChemicalBook. 1,4-dimethylpiperazine. [Link]

  • SIELC Technologies. 2,4,6-Tris(dimethylaminomethyl)phenol. [Link]

  • ShangHai QiGuang Industry & Trade Co., Ltd. 2,4,6-tris(dimethylaminomethyl)phenol cas90-72-2 dmp-30. [Link]

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Protocol for 1,6-Dimethylphenanthrene Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method for the specific detection and quantification of 1,6-dimethylphenanthrene (1,6-DMP) . While commonly analyzed in geochemical contexts, 1,6-DMP is increasingly relevant in pharmaceutical raw material screening as a potential mutagenic impurity derived from petrogenic solvents or coal-tar-derived starting materials.

The Critical Challenge: The primary analytical hurdle is the chromatographic resolution of 1,6-DMP from its structural isomers—specifically 1,3-dimethylphenanthrene and 1,7-dimethylphenanthrene —which possess identical mass spectra and nearly identical retention indices on standard phases. This guide provides a self-validating solution using a 60-meter capillary column and Selected Ion Monitoring (SIM) to achieve baseline separation.

Introduction & Scientific Context

The Isomer Problem

Phenanthrene derivatives are tricyclic aromatic hydrocarbons. The addition of two methyl groups creates multiple isomers (e.g., 1,6-; 1,7-; 1,8-; 2,6-; 3,6-DMP).

  • Target Analyte: this compound (

    
    )[1]
    
  • Molecular Weight: 206.29 g/mol

  • Interference: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), 1,6-DMP elutes within a narrow window (<0.15 min) of 1,3-DMP. Co-elution leads to false positives or over-quantification.

Regulatory Relevance (Pharma & Tox)

While not explicitly listed in ICH M7 as a Class 1 carcinogen, alkylated PAHs are often flagged during Extractables & Leachables (E&L) studies or when using starting materials sourced from petrochemical distillation. 1,6-DMP serves as a specific marker for petrogenic contamination distinguishable from pyrogenic (combustion) sources.

Instrumentation & Materials

Hardware Configuration
  • GC System: Agilent 8890 or Thermo Trace 1310 (or equivalent).

  • Detector: Single Quadrupole MS (Agilent 5977B or equivalent) with High-Efficiency Source (HES) for sub-ppb sensitivity.

  • Inlet: Split/Splitless with a deactivated glass wool liner (single taper) to prevent discrimination of high-boiling PAHs.

Column Selection Strategy
  • Primary Recommendation: DB-5ms UI (Ultra Inert) or Rxi-5Sil MS

    • Dimensions: 60 m

      
       0.25 mm 
      
      
      
      0.25 µm.[2]
    • Rationale: A 30m column typically provides insufficient theoretical plates to separate the 1,3- and 1,6- isomers. The 60m length doubles the plate count, crucial for this isobaric pair.

  • Alternative (Specialized): Rxi-PAH or Select PAH

    • Rationale: These proprietary phases are tuned specifically for PAH isomer selectivity and can separate these peaks on a shorter (30m) column, though they are less versatile for general impurities.

Reagents & Standards
  • Target Standard: this compound (Certified Reference Material, >98% purity).

  • Internal Standard (ISTD): Phenanthrene-d10.[2][3]

    • Why: It elutes just prior to the DMP region, providing accurate retention time locking and correcting for injection variability.

  • Solvent: Dichloromethane (DCM) or Toluene (Nanograde/HPLC grade).

Experimental Protocol

Sample Preparation Workflow

The following workflow ensures matrix removal while maximizing recovery of the semi-volatile analyte.

SamplePrep Start Raw Sample (API or Excipient) Dissolve Solvation (DCM or Toluene) Start->Dissolve Spike Add ISTD (Phenanthrene-d10) Dissolve->Spike  Gravimetric Control Extract Extraction (Sonication or LLE) Spike->Extract Cleanup SPE Cleanup (Silica/Florisil) Extract->Cleanup  Remove Polar Matrix Conc Concentration (N2 Blowdown to 1 mL) Cleanup->Conc Vial GC Vial (Amber Glass) Conc->Vial

Figure 1: Sample preparation workflow for trace alkyl-PAH analysis ensuring ISTD equilibration.

GC-MS Method Parameters

The temperature program is the critical control point. The "Isomer Ramp" (Step 3) is designed to slow the elution specifically where DMPs emerge.

ParameterSettingRationale
Inlet Temp 300°CEnsures rapid volatilization of PAHs.
Injection Mode Pulsed Splitless (25 psi for 0.75 min)Maximizes transfer of analyte to column; pressure pulse reduces residence time in the liner.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for 0.25mm ID columns.
Oven Step 1 70°C (Hold 2 min)Solvent focusing.
Oven Step 2 Ramp 20°C/min to 200°CFast ramp to reach elution zone.
Oven Step 3 Ramp 2°C/min to 250°C CRITICAL: Slow ramp maximizes resolution of 1,3- and 1,6-DMP isomers.
Oven Step 4 Ramp 20°C/min to 320°C (Hold 5 min)Bake out heavier PAHs/matrix.
Transfer Line 300°CPrevents cold-spot condensation.
Source Temp 280°CHigh temp minimizes source contamination.
Mass Spectrometry (SIM Mode)

Do not use Full Scan for quantitative trace analysis. Use Selected Ion Monitoring (SIM).[2][4]

CompoundRT (approx)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Phenanthrene-d10 (ISTD)18.5 min188.0 189.0160.0
This compound 21.78 min206.1 191.1 189.1

Note: Retention times (RT) are based on a 60m DB-5ms. 1,6-DMP typically elutes after 1,3-DMP and before 1,7-DMP.

  • Quant Ion (206): The molecular ion (

    
    ).
    
  • Qual Ion (191): Loss of a methyl group (

    
    ). This is the base peak for many DMPs.
    
  • Dwell Time: Set to 50-100ms per ion to ensure >15 points across the peak.

Data Analysis & Identification Logic

Positive identification requires meeting three criteria: Retention Time Match, Signal-to-Noise Ratio, and Ion Ratios.

ID_Logic Start Peak Detected at m/z 206 RT_Check RT within ±0.05 min of Std? Start->RT_Check SN_Check S/N > 10:1? RT_Check->SN_Check Yes Fail REJECT / RE-INTEGRATE RT_Check->Fail No Ratio_Check Ion Ratio 191/206 within ±20% of Std? SN_Check->Ratio_Check Yes SN_Check->Fail No Isomer_Check Resolution from 1,3-DMP > 1.0? Ratio_Check->Isomer_Check Yes Ratio_Check->Fail No Pass POSITIVE ID: 1,6-DMP Isomer_Check->Pass Yes Isomer_Check->Fail No (Co-elution)

Figure 2: Decision tree for confirming 1,6-DMP identity against isobaric interferences.

Interpretation of Isomer Clusters

On a 5% phenyl column, the elution order is generally:

  • 2,6-DMP / 2,7-DMP (Early eluters)

  • 1,3-DMP[5]

  • 1,6-DMP (Target)

  • 1,7-DMP

  • 1,9-DMP (Late eluter)

Self-Validation Step: If you see a single broad peak instead of distinct peaks in the 21.5–22.0 min window, your temperature ramp is too fast. Slow the ramp to 1.5°C/min or reduce the initial temperature.

Troubleshooting & Optimization

  • Peak Tailing: Usually indicates activity in the liner. Replace the glass wool liner and trim 30cm from the front of the column (guard column recommended).

  • Shift in Retention Times: PAHs are sensitive to column phase ratios. If using a new column, run the ISTD mix first to re-lock the retention time windows.

  • Carryover: 1,6-DMP is sticky. Include a solvent blank (DCM) after every high-concentration sample.

References

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases. (2025). ResearchGate. Retrieved from [Link]

  • Retention Behaviour of Alkylated PAHs on Different Stationary Phases. (2019). MDPI Separations. Retrieved from [Link][5]

  • Quantitative Determination of Aromatic Hydrocarbons using SIM GC/MS. (TDI-Brooks). Retrieved from [Link]

  • This compound Compound Summary. (2021). PubChem. Retrieved from [Link]

Sources

synthesis of 1,6-dimethylphenanthrene from p-xylene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of 1,6-Dimethylphenanthrene from p-Xylene Derivatives

Executive Summary

This application note details a high-fidelity protocol for the synthesis of This compound (1,6-DMP) . While 1,6-DMP is a critical biomarker in petroleomics and a model compound for studying methyl group rotational barriers in polycyclic aromatic hydrocarbons (PAHs), its synthesis is often complicated by isomer contamination.

Unlike classical Haworth syntheses starting directly from p-xylene (which predominantly yield the 1,4-dimethyl isomer), this protocol utilizes a regiospecific photochemical cyclization (Mallory reaction) . Here, p-xylene serves as the essential precursor for the C-ring (4-methyl moiety), while the A-ring is derived from an o-xylene derivative. This modular approach ensures the precise placement of methyl groups at the 1 and 6 positions, eliminating the need for difficult isomer separations.

Retrosynthetic Analysis & Strategy

To achieve the 1,6-substitution pattern, the phenanthrene core is constructed from a stilbene precursor. The critical strategic decision is the selection of the stilbene isomer:

  • Target: this compound[1][2][3][4][5][6][7]

  • Precursor: trans-2,4'-Dimethylstilbene

  • Disconnection: The stilbene is assembled via a Wittig reaction between two distinct benzylic fragments.

    • Fragment A (Ring A): o-Tolualdehyde (Provides the 1-methyl group after cyclization).

    • Fragment B (Ring C): (4-Methylbenzyl)triphenylphosphonium bromide (Derived from p-xylene ; provides the 6-methyl group).

Mechanistic Logic: During the oxidative photocyclization of trans-2,4'-dimethylstilbene:

  • Ring A (2-Methyl): Cyclization occurs at the sterically less hindered ortho position (C6), placing the existing methyl group at position 1 of the phenanthrene.

  • Ring B (4'-Methyl): Cyclization occurs at C2' or C6' (equivalent). The para-methyl group (relative to the alkene) translates to position 6 of the phenanthrene.

Retrosynthesis Target This compound (Target) Stilbene trans-2,4'-Dimethylstilbene (Key Intermediate) Stilbene->Target Oxidative Photocyclization (Mallory Reaction) Precursors Precursor Assembly FragA o-Tolualdehyde (Ring A Source) FragA->Stilbene Wittig Coupling FragB p-Methylbenzyl Bromide (Ring C Source) FROM p-XYLENE FragB->Stilbene

Figure 1: Retrosynthetic logic flow demonstrating the derivation of the 1,6-isomer from p-xylene and o-tolualdehyde precursors.[5][8][9]

Experimental Protocols

Phase 1: Precursor Synthesis from p-Xylene

Objective: Convert p-xylene into the reactive phosphonium salt.

Reagents:

  • p-Xylene (99%+)

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (

    
    )
    
  • Benzoyl peroxide (catalyst)

  • CCl4 or Benzene (Solvent)

Step-by-Step:

  • Bromination: Dissolve p-xylene (10.6 g, 100 mmol) in

    
     (100 mL). Add NBS (17.8 g, 100 mmol) and benzoyl peroxide (100 mg). Reflux for 4 hours under 
    
    
    
    until succinimide floats on top.
    • Checkpoint: Verify monobromination via TLC (Hexane).

  • Workup: Filter off succinimide. Remove solvent in vacuo to yield crude 4-methylbenzyl bromide (p-xylyl bromide).

  • Salt Formation: Dissolve the crude bromide in Toluene (80 mL). Add

    
     (26.2 g, 100 mmol). Reflux for 12 hours.
    
  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • Yield: ~85% of (4-Methylbenzyl)triphenylphosphonium bromide .

Phase 2: Wittig Coupling to trans-2,4'-Dimethylstilbene

Objective: Couple the p-xylene derivative with o-tolualdehyde.

Reagents:

  • (4-Methylbenzyl)triphenylphosphonium bromide (from Phase 1)

  • o-Tolualdehyde[6][9]

  • Sodium Ethoxide (NaOEt) or n-BuLi

  • Absolute Ethanol or THF

Step-by-Step:

  • Ylide Generation: In a dry flask under Argon, suspend the phosphonium salt (4.5 g, 10 mmol) in absolute ethanol (30 mL). Add NaOEt (0.68 g, 10 mmol) dropwise. Stir for 30 min (solution turns orange/yellow).

  • Coupling: Add o-tolualdehyde (1.2 g, 10 mmol) dropwise. Stir at room temperature for 4 hours, then reflux for 1 hour.

  • Workup: Pour into water (100 mL) and extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: The crude product contains both cis and trans isomers. Recrystallize from ethanol or perform Iodine-catalyzed isomerization (reflux in heptane with catalytic

    
     for 1 hour) to maximize the trans isomer.
    
    • Target:trans-2,4'-Dimethylstilbene .

Phase 3: Mallory Photocyclization to 1,6-DMP

Objective: Cyclize the stilbene to the phenanthrene core.

Reagents:

  • trans-2,4'-Dimethylstilbene[6]

  • Iodine (

    
    , stoichiometric oxidant)
    
  • Propylene Oxide (Acid scavenger)

  • Cyclohexane (Photochemical grade)

Step-by-Step:

  • Preparation: Dissolve trans-2,4'-dimethylstilbene (1.0 g) in Cyclohexane (1.0 L). Note: Dilute conditions (approx 1-2 mM) are crucial to prevent dimerization.

  • Additives: Add Iodine (1.1 eq) and Propylene Oxide (10 mL).

    • Mechanistic Insight: Iodine acts as the oxidant to convert the dihydrophenanthrene intermediate to phenanthrene. Propylene oxide traps the HI byproduct, preventing acid-catalyzed side reactions.

  • Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure Mercury lamp (450W). Bubble air or oxygen slowly through the solution (oxidative conditions).

  • Monitoring: Irradiate for 4-6 hours. Monitor by UV-Vis (disappearance of stilbene band at ~300 nm, appearance of phenanthrene bands).

  • Workup: Wash solution with aqueous

    
     (to remove excess 
    
    
    
    ), then water. Dry and evaporate.[9]
  • Final Purification: Purify via column chromatography (Silica, Hexane) followed by recrystallization from Methanol.

Characterization & Data Validation

The following data parameters validate the successful synthesis of the 1,6-isomer versus the 1,4-isomer (Haworth product) or 1,7-isomer (Pimanthrene).

ParameterThis compound DataDiagnostic Note
Melting Point 87.2 – 88.8 °CDistinct from 1,4-DMP (50°C) and 1,7-DMP (86°C, but NMR differs).

NMR (Methyls)

~2.75 (s, 3H, C1-Me),

~2.60 (s, 3H, C6-Me)
C1-Me is deshielded due to proximity to the bay region/bridge.

NMR (Aromatic)
H4 and H5 signals at

> 8.5 ppm
Characteristic "bay region" protons of phenanthrenes.
Mass Spectrometry m/z 206.11 (

)
Consistent with

.

Critical Quality Attribute (CQA): The presence of a singlet methyl peak significantly downfield (~2.75 ppm) confirms the substitution at Position 1 (steric compression zone), distinguishing it from the 3,6- or 2,7-isomers.

Process Workflow Diagram

Workflow cluster_0 Phase 1: p-Xylene Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Cyclization pXylene p-Xylene Bromination Radical Bromination (NBS, CCl4) pXylene->Bromination Phosphonium Phosphonium Salt (PPh3) Bromination->Phosphonium Wittig Wittig Reaction (NaOEt, EtOH) Phosphonium->Wittig oTol o-Tolualdehyde oTol->Wittig Stilbene trans-2,4'-Dimethylstilbene Wittig->Stilbene Mallory Photocyclization (hv, I2, Propylene Oxide) Stilbene->Mallory Product This compound Mallory->Product

Figure 2: End-to-end experimental workflow from p-xylene starting material to purified target.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.

  • Beckmann, P. A., et al. (2006). Distributions of methyl group rotational barriers in polycrystalline organic solids. The Journal of Chemical Physics, 124, 024501. (Provides specific synthesis and characterization data for 1,6-DMP).

  • Haworth, R. D., Mavin, C. R., & Sheldrick, G. (1934).[10] Synthesis of alkylphenanthrenes.[11] Part VII. Journal of the Chemical Society, 454.[10] (Historical context for Haworth vs. modern routes).

Sources

Application Notes & Protocols for the Extraction of Alkyl-Phenanthrenes from Sediment Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the extraction of alkyl-phenanthrenes, a subclass of polycyclic aromatic hydrocarbons (PAHs), from complex sediment matrices. Targeted at researchers, environmental scientists, and analytical chemists, these notes delve into the principles, protocols, and comparative analysis of prevalent extraction methodologies. We move beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring a robust and validated approach to sample preparation. This guide covers classic and modern techniques, including Soxhlet, Accelerated Solvent Extraction (ASE), Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), supplemented with essential post-extraction cleanup protocols.

Introduction: The Challenge of Alkyl-Phenanthrenes in Sediments

Alkyl-phenanthrenes are three-ring aromatic hydrocarbons with one or more alkyl group substitutions. Along with their parent compound, phenanthrene, they are ubiquitous environmental contaminants originating from both petrogenic (crude oil, petroleum products) and pyrogenic (incomplete combustion) sources. Due to their low aqueous solubility and hydrophobic nature, these compounds strongly adsorb to organic matter and particulate matter, accumulating in aquatic sediments.[1] Analyzing these sedimentary archives is critical for environmental forensics, pollution source tracking, and ecological risk assessment. The ratio of methylphenanthrenes to phenanthrene (MP/P), for instance, is a widely used index to distinguish between combustion and fossil fuel sources.[2]

The primary analytical challenge lies in efficiently and reproducibly extracting these tightly bound analytes from a complex, heterogeneous solid matrix. The chosen extraction method must overcome strong analyte-matrix interactions to achieve quantitative recovery while minimizing the co-extraction of interfering compounds. This guide details several field-proven methods, from the benchmark Soxhlet extraction to advanced, automated techniques, providing the technical basis for method selection and implementation.

Benchmark Technique: Soxhlet Extraction

Soxhlet extraction, developed in 1879, remains a fundamental and robust technique for solid-liquid extractions.[3] It is often used as a benchmark for comparing newer methods due to its exhaustive nature.[4] The U.S. Environmental Protection Agency (EPA) Method 3540C is a standardized protocol for Soxhlet extraction of organic compounds from solid matrices.[5][6]

Principle of Causality: The method's efficacy stems from the continuous cycling of freshly distilled, heated solvent over the sample. This process ensures that the extraction is always performed with a clean solvent, maintaining a high concentration gradient between the sample matrix and the solvent, which drives the equilibrium towards the dissolution of the target analytes. The elevated temperature of the solvent vapor enhances solubility and diffusion rates.

Advantages:

  • Exhaustive extraction leading to high analyte recovery.

  • Simple, well-established, and requires no electrical power beyond a heating mantle.

  • Relatively insensitive to matrix effects.

Disadvantages:

  • Extremely time-consuming, often requiring 16-24 hours per batch.[3]

  • Requires large volumes of organic solvent (e.g., 300 mL), leading to high costs and significant waste.[3][4]

  • Potential for thermal degradation of sensitive analytes due to prolonged exposure to heat.

Protocol: Soxhlet Extraction (Based on EPA Method 3540C)
  • Sample Preparation:

    • Homogenize the wet sediment sample. Weigh approximately 10-20 g of the wet sample into a beaker.

    • To remove water, which interferes with the extraction by non-polar solvents, mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained. This step is critical for ensuring efficient solvent penetration.

  • Loading the Extractor:

    • Place the dried sample mixture into a pre-cleaned cellulose extraction thimble.[7]

    • Add surrogate standards directly onto the sample in the thimble to monitor procedural efficiency.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Extraction:

    • Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.

    • Add approximately 300 mL of a suitable solvent mixture (e.g., hexane/dichloromethane or hexane/acetone 1:1 v/v) to the round-bottom flask along with boiling chips.[3][8] A solvent mixture is often more effective than a single non-polar solvent for extracting all PAHs from complex matrices.[8]

    • Heat the flask using a heating mantle to initiate solvent boiling. The solvent vapor travels up the bypass arm, condenses, and drips onto the sample in the thimble.

    • Allow the extractor to fill with the condensed solvent. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted analytes is siphoned back into the boiling flask.

    • Continue the extraction for at least 16-24 hours, ensuring a cycle rate of 3-6 cycles per hour.[7]

  • Concentration:

    • After cooling, the extract in the round-bottom flask is concentrated using a rotary evaporator or a Kuderna-Danish (K-D) concentrator to a small volume (e.g., 1-5 mL).

    • The solvent may be exchanged at this stage to one compatible with the subsequent cleanup and analytical steps (e.g., hexane).

Workflow Diagram: Soxhlet Extraction

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (16-24h) cluster_post Post-Extraction p1 Weigh ~10g Wet Sediment p2 Add Anhydrous Na2SO4 p1->p2 p3 Create Free-Flowing Powder p2->p3 e1 Load Sample into Thimble p3->e1 e2 Assemble Soxhlet Apparatus e1->e2 e3 Add Solvent & Boil e2->e3 e4 Continuous Reflux Cycling e3->e4 f1 Cool & Disassemble e4->f1 f2 Concentrate Extract (e.g., Rotovap) f1->f2 f3 Proceed to Cleanup f2->f3

Caption: Workflow for Soxhlet extraction of sediments.

Modern Instrumental Techniques

To address the limitations of Soxhlet extraction, several modern instrumental techniques have been developed. These methods offer significant reductions in extraction time and solvent consumption while maintaining high recovery rates.[9]

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)

ASE (a trademarked term for PLE) is a rapid and automated technique that uses conventional solvents at elevated temperatures and pressures.[10] It is standardized under EPA Method 3545A.[11]

Principle of Causality: The core of ASE's efficiency lies in the use of high pressure (e.g., 1500-2000 psi) to maintain the solvent in its liquid state well above its atmospheric boiling point.[12] This high temperature dramatically increases the solubility and diffusion kinetics of the analytes. The elevated pressure also forces the solvent into the micropores of the sediment matrix, disrupting analyte-matrix interactions and facilitating a more exhaustive extraction in a shorter time. Recoveries using ASE can be significantly higher than with Soxhlet extraction.[4]

Advantages:

  • Speed: Typical extraction times are 15-30 minutes per sample.[12]

  • Reduced Solvent Use: Requires significantly less solvent (15-40 mL) compared to Soxhlet.

  • Automation: Fully automated systems allow for high sample throughput with minimal operator intervention.

  • High Efficiency: Elevated temperature and pressure enhance extraction efficiency.[4]

Disadvantages:

  • High initial capital cost for instrumentation.

  • Requires compressed gas (typically nitrogen) for purging.

Protocol: Accelerated Solvent Extraction (Based on EPA Method 3545A)
  • Sample Preparation:

    • Prepare the sediment sample as described for Soxhlet extraction (homogenization and drying with sodium sulfate).

    • Alternatively, mix the sample with a dispersing agent like diatomaceous earth to prevent clumping inside the extraction cell.

  • Cell Loading:

    • Place a cellulose or glass fiber filter at the outlet of the stainless-steel extraction cell.

    • Pack the cell with the prepared sediment sample. An in-cell cleanup adsorbent like silica gel can be added to the cell for a combined extraction and cleanup step.[12]

    • Place a second filter at the top of the cell and seal the cell.

  • Extraction Cycle (Automated):

    • Load the cell into the ASE instrument carousel.

    • Set the extraction parameters via the control software. Typical parameters for alkyl-phenanthrenes are:

      • Solvent: Dichloromethane/Acetone (1:1, v/v)

      • Temperature: 100-160 °C[12]

      • Pressure: 1500-2000 psi[12]

      • Static Time: 5-10 minutes[12]

      • Static Cycles: 2-3

    • The instrument automatically performs the following sequence: pre-heating, filling the cell with solvent, a static extraction period under heat and pressure, release of the extract to a collection vial, a fresh solvent flush, and a final nitrogen purge to collect all remaining extract.

  • Final Extract:

    • The extract is collected in a sealed vial, ready for concentration and/or direct analysis.

Workflow Diagram: Accelerated Solvent Extraction (ASE)

ASE_Workflow cluster_prep Sample Preparation cluster_extraction Automated Extraction (~20 min) cluster_post Post-Extraction p1 Prepare Dry Sediment Mix p2 Pack into Extraction Cell p1->p2 e1 Load Cell into ASE System p2->e1 e2 Set Parameters (T, P, Time) e1->e2 e3 Heat & Pressurize Cell e2->e3 e4 Static Extraction Cycle(s) e3->e4 e5 N2 Purge to Collection Vial e4->e5 f1 Collect Extract Vial e5->f1 f2 Concentrate if Needed f1->f2 f3 Proceed to Cleanup/Analysis f2->f3

Caption: Workflow for Accelerated Solvent Extraction (ASE).

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic extraction, or sonication, uses high-frequency sound waves to facilitate the extraction of analytes from solid matrices. It is a rapid and relatively low-cost method standardized under EPA Method 3550C.

Principle of Causality: The method's effectiveness is based on the phenomenon of acoustic cavitation. High-intensity ultrasound waves passing through the solvent create, grow, and violently collapse microscopic bubbles. This implosion generates localized hot spots with extreme temperatures and pressures, creating microjets and shockwaves. These forces impact the surface of the sediment particles, causing particle size reduction and disrupting the cell walls of organic matter, which enhances solvent penetration and accelerates the desorption of target analytes from the matrix into the solvent.[13][14]

Advantages:

  • Speed: Much faster than Soxhlet, with typical extraction times of 15-60 minutes.[15][16]

  • Low Cost: The equipment (an ultrasonic bath or probe) is significantly less expensive than an ASE or MAE system.[16]

  • Simplicity: The procedure is straightforward and uses simple glassware.[15]

Disadvantages:

  • Potentially lower extraction efficiency for strongly bound analytes compared to ASE or Soxhlet.

  • Efficiency can be variable and depends on factors like probe positioning, power, and temperature control.

  • Formation of emulsions can complicate the separation of the extract from the sediment.

Protocol: Ultrasonic-Assisted Extraction (Based on EPA Method 3550C)
  • Sample Preparation:

    • Prepare a 10-20 g dried sediment sample as described for Soxhlet extraction.

  • Extraction:

    • Place the sample in a beaker or flask and add an appropriate amount of solvent (e.g., 50-100 mL of hexane/acetone 1:1 v/v).[15]

    • Insert a high-intensity ultrasonic probe into the slurry, ensuring the tip is submerged but not touching the bottom of the vessel.

    • Alternatively, place the flask in an ultrasonic bath.

    • Sonicate the sample for a defined period, typically in cycles to prevent overheating. An optimized procedure might involve four 15-minute extraction cycles.[15]

  • Separation and Collection:

    • After sonication, separate the solvent extract from the solid sediment. This is typically done by vacuum filtration or centrifugation followed by decanting the supernatant.

    • Repeat the extraction process 2-3 times with fresh aliquots of solvent, combining the extracts.

  • Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to the final volume using a rotary evaporator or nitrogen evaporation.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample mixture, accelerating the extraction process.[13]

Principle of Causality: MAE's mechanism relies on the direct interaction of microwaves with polar molecules in the mixture.[4] The solvent (or residual water in the sample) absorbs microwave energy, leading to rapid, efficient, and uniform heating. This localized superheating at the particle surface creates high pressure within the matrix pores, causing them to rupture and release trapped analytes into the solvent. This process is much faster than conventional heating.[17]

Advantages:

  • Extreme Speed: Very short extraction times, often 10-20 minutes.[17][18]

  • Reduced Solvent Use: Consumes less solvent than Soxhlet and often less than UAE.[17]

  • High Throughput: Modern systems with carousels can process multiple samples simultaneously.[4]

Disadvantages:

  • Requires specialized microwave extraction equipment (closed vessels for high pressure).

  • Solvent choice is critical; solvents must be able to absorb microwave energy or be mixed with a polar co-solvent.

  • High pressures can build up in the vessels, requiring careful handling and safety precautions.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on various factors including required sample throughput, budget, analyte stability, and regulatory requirements.

ParameterSoxhlet Extraction (EPA 3540C)Accelerated Solvent Extraction (ASE)Ultrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Continuous reflux of fresh solventHigh temperature & pressureAcoustic cavitation & microjetsMicrowave-induced dielectric heating
Time/Sample 16 - 24 hours[3]15 - 30 minutes[12]30 - 60 minutes[15][16]10 - 20 minutes[17]
Solvent Volume High (~300 mL)[3]Low (15 - 40 mL)Moderate (50 - 150 mL)Low (20 - 40 mL)[17]
Temperature Solvent Boiling PointElevated (100-160 °C)[12]Near Ambient (can increase)Elevated (e.g., 70-110 °C)[17]
Pressure AtmosphericHigh (1500-2000 psi)[12]AtmosphericHigh (in closed vessels)
Automation ManualFully AutomatedManual / Semi-automatedFully Automated
Capital Cost LowHighLow-ModerateHigh
Key Advantage Exhaustive, benchmark methodFast, automated, efficientLow cost, simple, fastVery fast, high throughput

Post-Extraction Cleanup: Isolating the Target Analytes

Sediment extracts are complex mixtures containing not only the target alkyl-phenanthrenes but also a wide range of interfering compounds like lipids, humic substances, and other polar organic matter. A cleanup step is almost always mandatory to remove these interferences, which can otherwise compromise chromatographic analysis and lead to inaccurate quantification.[9] Silica gel column chromatography is a widely used and effective method for this purpose, as described in EPA Method 3630C.[19]

Principle of Causality: Cleanup by silica gel chromatography is a form of normal-phase liquid-solid chromatography. Silica gel is a highly polar stationary phase. When the less polar extract (dissolved in a non-polar solvent like hexane) is loaded onto the column, the highly polar interfering compounds adsorb strongly to the silica gel. The target alkyl-phenanthrenes, being less polar, are not retained as strongly and can be eluted from the column with a solvent of appropriate strength, effectively separating them from the interferences.[19][20]

Protocol: Silica Gel Column Cleanup (Based on EPA Method 3630C)
  • Column Preparation:

    • Prepare a slurry of activated silica gel (heated to 150-160 °C) in hexane.

    • Pour the slurry into a glass chromatography column plugged with glass wool, tapping the column to ensure even packing.

    • Add a layer of anhydrous sodium sulfate to the top of the silica gel to protect the surface and remove any residual water from the extract.

    • Pre-elute the column with hexane, ensuring the solvent level never drops below the top of the sodium sulfate layer.

  • Sample Loading and Elution:

    • Concentrate the sample extract to ~1-2 mL and exchange the solvent to hexane.

    • Carefully transfer the concentrated extract onto the top of the column.

    • Elute the column with a specific sequence of solvents to separate the compounds by polarity. For PAHs, a common approach is:

      • Fraction 1 (Aliphatics): Elute with hexane to remove saturated hydrocarbons. Discard this fraction if only PAHs are of interest.

      • Fraction 2 (PAHs): Elute with a solvent mixture of increasing polarity, such as hexane/dichloromethane.[21] This fraction will contain the alkyl-phenanthrenes.

  • Collection and Analysis:

    • Collect the PAH fraction in a clean flask.

    • Concentrate this fraction to the final volume required for instrumental analysis (e.g., by GC-MS).

Workflow Diagram: Post-Extraction Cleanup

Cleanup_Workflow cluster_prep Column Preparation cluster_cleanup Fractionation cluster_final Final Steps p1 Pack Column with Activated Silica Gel p2 Top with Na2SO4 p1->p2 p3 Pre-elute with Hexane p2->p3 c1 Load Concentrated Extract p3->c1 c2 Elute Aliphatic Fraction (e.g., Hexane) c1->c2 c3 Elute Aromatic Fraction (e.g., Hexane:DCM) c2->c3 c4 Collect PAH Fraction c3->c4 f1 Concentrate PAH Fraction c4->f1 f2 Solvent Exchange if Needed f1->f2 f3 Ready for GC-MS Analysis f2->f3

Caption: Workflow for silica gel column cleanup of sediment extracts.

Conclusion and Recommendations

The selection of an appropriate extraction method for alkyl-phenanthrenes from sediment is a critical decision that impacts data quality, laboratory efficiency, and operational cost.

  • For laboratories with low sample throughput and limited budgets, Ultrasonic-Assisted Extraction (UAE) offers a rapid and simple alternative to the classical Soxhlet method, though optimization is key to ensuring good recoveries.[16]

  • For high-throughput environmental testing laboratories where speed, automation, and reproducibility are paramount, Accelerated Solvent Extraction (ASE) is the superior choice, despite its higher initial investment.[4] Its efficiency and drastic reduction in solvent waste align with modern green chemistry principles.

  • Regardless of the extraction method chosen, a robust post-extraction cleanup step using techniques like silica gel chromatography is indispensable for obtaining accurate and reliable data from complex sediment matrices.

Each protocol described herein represents a self-validating system when performed with appropriate quality controls, including method blanks, matrix spikes, and surrogate standards, to ensure the integrity of the final analytical result.

References

  • HELCOM. (2021). Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota. [Link]

  • Sun, Y., Wu, S., & Zhang, H. (2009). Accelerated solvent extraction and gas chromatography/mass spectrometry for determination of polycyclic aromatic hydrocarbons in smoked food samples. PubMed. [Link]

  • Banjoo, D. R., & Nelson, P. K. (2005). Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments. PubMed. [Link]

  • Mbatha, S. N., Nomngongo, P. N., & Msagati, T. A. M. (2021). Comparison of Ultra-Sonication and Microwave Extraction Followed by Filtration or Filtration and Solid-Phase Extraction Clean-Up for PAH Determination from Sediment and Sludge: Human Health and Ecological Risk Assessment. MDPI. [Link]

  • Enthalpy Analytical. (2022). Chemistry Deep Dive: Soxhlet Extraction for Semivolatile Analysis. [Link]

  • Oluseyi, T., Olayinka, K., Alo, B., & Smith, R. M. (2011). Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. SID. [Link]

  • Kim, J. H., Gadin, C., & Lee, W. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • Wang, Z., Chen, J., Yang, Z., & Li, F. (2010). Relationship between Soxhlet extracted polycyclic aromatic hydrocarbons... ResearchGate. [Link]

  • Bianchin, M., et al. (2012). Comparison of different methods for extraction of polycyclic aromatic hydrocarbons (PAHs) from Sicilian (Italy) coastal area sediments. Semantic Scholar. [Link]

  • Eganhouse, R. P., & Pontolillo, J. (2008). Sediment Extraction SOP. USGS Publications Warehouse. [Link]

  • Amptius. EPA Method 3540C Instrumentation Guide. [Link]

  • U.S. EPA. (1996). Method 3540C: Soxhlet Extraction. EPA.gov. [Link]

  • Ghani, N. M., & Gani, S. A. (2012). ACCELERATED SOLVENT EXTRACTION METHOD WITH ONE-STEP CLEAN-UP FOR HYDROCARBONS IN SOIL. Semantic Scholar. [Link]

  • Law, K. Y., & Chakrabarty, S. (2011). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH. [Link]

  • Oluseyi, T., Olayinka, K., Alo, B., & Smith, R. M. (2011). Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil. Academic Journals. [Link]

  • Karagianni, E., et al. (2009). DETERMINATION OF PAHs IN MARINE SEDIMENTS: ANALYTICAL METHODS AND ENVIRONMENTAL CONCERNS. Global NEST Journal. [Link]

  • Holoubek, I., et al. (2000). Comparison of extraction methods for polycyclic aromatic hydrocarbon determination in sediments. Taylor & Francis Online. [Link]

  • Chee, K. K., Wong, M. K., & Lee, H. K. (1996). Analysis of polycyclic aromatic hydrocarbons in sediment reference materials by microwave-assisted extraction. PubMed. [Link]

  • U.S. EPA. (1996). Method 3630C: Silica Gel Cleanup. EPA.gov. [Link]

  • Thermo Fisher Scientific. Accelerated Solvent Extraction - Environmental Technical Resource Guide. [Link]

  • CARO Analytical Services. (2018). Silica Gel Cleanup of Extractable Petroleum Hydrocarbons – Do you know what you are removing?[Link]

  • Wang, Z., et al. (2010). Sequential Accelerated Solvent Extraction of Polycyclic Aromatic Hydrocarbons with Different Solvents: Performance and Implication. ResearchGate. [Link]

  • Chee, K. K., Wong, M. K., & Lee, H. K. (1996). Analysis of polycyclic aromatic hydrocarbons in sediment reference materials by microwave-assisted extraction. ResearchGate. [Link]

  • Caltest Analytical Laboratory. (2009). SOXHLET EXTRACTION METHOD EPA 3540C. [Link]

  • Chemat, F., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PMC - NIH. [Link]

Sources

Application Note: 1,6-Dimethylphenanthrene as a High-Fidelity Indicator for Petrogenic Contamination Source Tracking

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of contamination sources is a critical challenge in environmental forensics. Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous pollutants, originating from both the combustion of organic matter (pyrogenic) and the release of petroleum products (petrogenic). While parent PAHs are widely monitored, their utility in source apportionment can be limited. This guide details the use of 1,6-dimethylphenanthrene (1,6-DMP), a specific alkylated PAH, as a robust indicator for fingerprinting petrogenic sources. We provide the scientific rationale, detailed analytical protocols, and data interpretation frameworks for researchers and environmental scientists.

The Scientific Rationale: Why this compound?

The diagnostic power of 1,6-DMP stems from the fundamental differences in how PAHs are formed in petrogenic versus pyrogenic processes.

  • Causality of Formation: Petrogenic PAHs are formed over geological timescales through the thermal maturation of organic matter (diagenesis and catagenesis). This process generates a complex mixture of parent PAHs and their alkylated homologues, including a wide array of dimethylphenanthrene (DMP) isomers. Crude oils and their refined products are characteristically rich in these alkylated compounds.[1][2] In contrast, pyrogenic processes, such as the incomplete combustion of fossil fuels or biomass, are high-temperature, short-duration events. This kinetically controlled environment favors the formation of the most thermodynamically stable, non-alkylated parent PAHs.[3] Consequently, the relative abundance of alkylated PAHs, like 1,6-DMP, is significantly lower in pyrogenic emissions.

  • The Power of Isomer Patterns: The true strength of this method lies not in the mere presence of 1,6-DMP, but in its relative concentration compared to other DMP isomers. Different crude oils will have distinct, yet characteristic, distributions of DMP isomers based on their source rock and thermal history.[4] This unique "fingerprint" is far more resilient to environmental weathering than the ratios of parent PAHs, which can be altered by processes like evaporation and biodegradation.[5] For instance, while some specific DMP ratios like 1,7-DMP/2,6-DMP have been used to differentiate between softwood combustion and motor vehicle emissions, a broader analysis of the DMP isomer profile, including 1,6-DMP, provides a powerful tool for identifying petroleum sources.[3]

  • Environmental Persistence and Trustworthiness: Alkylated PAHs are generally more resistant to environmental and microbial degradation than their parent compounds. The methyl groups on 1,6-DMP sterically hinder microbial attack and increase its hydrophobicity, leading to a longer half-life in soil and sediment.[6][7] This persistence ensures that the source signature remains identifiable long after a contamination event. This approach creates a self-validating system : a consistent pattern across multiple DMP isomer ratios provides a much higher degree of confidence in source attribution than a single data point, effectively minimizing the risk of false positives.

Comprehensive Analytical Workflow

The accurate determination of 1,6-DMP and its isomers requires a meticulous and contamination-free workflow from sample collection through to final analysis.

G cluster_0 Field Operations cluster_1 Laboratory Preparation cluster_2 Analysis & Interpretation A Sample Collection (Water, Soil, Sediment) B Preservation & Transport (Cooling, Amber Glass) A->B C Sample Extraction (LLE, Soxhlet, SPE) B->C Chain of Custody D Fractionation & Cleanup (Silica Gel Chromatography) C->D E Solvent Exchange & Concentration D->E F GC-MS Instrumental Analysis (SIM Mode) E->F Final Extract G Data Processing (Quantification & Ratio Calculation) F->G H Source Apportionment (Fingerprint Matching) G->H G A Homogenized Sample (10-20g) Add surrogate standards & drying agent (Na₂SO₄) B Ultrasonic Extraction Extract 3x with Dichloromethane (DCM) A->B C Concentration Concentrate extract via Kuderna-Danish (K-D) or N₂ stream B->C D Silica Gel Cleanup Load concentrated extract onto activated silica gel column C->D E Fractionation Elute aliphatics with hexane (discard) Elute aromatics (PAHs) with DCM/hexane mixture D->E F Final Preparation Concentrate aromatic fraction Add internal standard E->F G Ready for GC-MS Analysis F->G

Sources

Application Note: High-Resolution Separation of Dimethylphenanthrene (DMP) Isomers via Shape-Selective HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylphenanthrenes (DMPs) are critical biomarkers in geochemical analysis and environmental forensics. Because the 25 possible isomers of DMP possess identical molecular masses (206.29 g/mol ) and nearly identical hydrophobicity, standard alkyl-bonded stationary phases (e.g., monomeric C18) often fail to resolve them.

This guide details a protocol for separating DMP isomers—specifically critical pairs like 1,7-DMP and 2,6-DMP—by exploiting molecular shape selectivity . Unlike standard reversed-phase chromatography which relies on hydrophobicity, this method utilizes polymeric C18 bonding to discriminate analytes based on their Length-to-Breadth (L/B) ratio and planarity.

Scientific Foundation: The Mechanism of Shape Selectivity

To achieve separation of DMP isomers, one must move beyond "hydrophobic subtraction" and utilize steric recognition .

Monomeric vs. Polymeric C18
  • Monomeric C18: Ligands are attached to the silica surface individually. They have high rotational freedom and form a "brush" layer. They separate primarily by hydrophobicity.[1]

  • Polymeric C18: Trifunctional silanes are polymerized on the silica surface, creating a rigid, cross-linked network. This creates defined "slots" or "trenches" between the C18 chains.

The "Slot" Mechanism

Planar molecules (like DMPs) can fit into these narrow slots, increasing their retention time.

  • Isomer A (e.g., 2,6-DMP): Linear, high L/B ratio. Fits deep into the polymeric slots. Elutes Later.

  • Isomer B (e.g., 1,7-DMP): More "boxy" or nonlinear, lower L/B ratio. Sterically hindered from entering the slots. Elutes Earlier.

This mechanism is temperature-dependent; lower temperatures reduce the kinetic energy of the C18 chains, making the "slots" more rigid and selective.

Visualization of Method Logic

MethodLogic Start DMP Isomer Mixture StandardC18 Standard Monomeric C18 (Hydrophobicity Only) Start->StandardC18 PolymericC18 Polymeric C18 / Phenyl-Hexyl (Shape Selectivity) Start->PolymericC18 ResultFail Co-elution of Isomers (e.g., 1,7-DMP & 2,6-DMP) StandardC18->ResultFail Low Selectivity Mechanism Steric Recognition Mechanism (L/B Ratio Discrimination) PolymericC18->Mechanism TempControl Temperature Tuning (< 25°C increases selectivity) Mechanism->TempControl MobilePhase Mobile Phase Selection (MeOH promotes shape selectivity) Mechanism->MobilePhase FinalSep Baseline Separation Resolved Critical Pairs TempControl->FinalSep MobilePhase->FinalSep

Caption: Workflow logic comparing standard hydrophobic separation vs. shape-selective mechanisms required for DMP isomers.

Pre-Validation: Column Characterization (Self-Validating Step)

Before attempting to separate DMPs, you must validate that your column possesses the necessary shape selectivity. Relying on manufacturer labels ("PAH Column") is insufficient for critical isomer work.

The NIST SRM 869b Test: Use the National Institute of Standards and Technology (NIST) Standard Reference Material 869b (Column Selectivity Test Mixture).[2] It contains three probes:

  • PhPh: Phenanthro[3,4-c]phenanthrene (Non-planar, bulky).

  • TBN: 1,2:3,4:5,6:7,8-Tetrabenzonaphthalene (Non-planar, twisted).

  • BaP: Benzo[a]pyrene (Planar).

Interpretation Protocol: Run the mixture isocratically (85:15 Acetonitrile:Water, 25°C). Observe the elution order:

  • BaP elutes after TBN (α TBN/BaP < 1.0): The column has High Shape Selectivity (Polymeric-like). SUITABLE for DMPs.

  • BaP elutes before TBN (α TBN/BaP > 1.7): The column has Low Shape Selectivity (Monomeric-like). UNSUITABLE.

Experimental Protocol: DMP Separation

Instrumentation & Materials
  • System: UHPLC or HPLC with Fluorescence Detector (FLD).

  • Column: Polymeric C18 (e.g., Agilent Pursuit PAH, Waters Spherisorb PAH, or Supelco Supelcosil LC-PAH).

    • Dimensions: 150 mm x 3.0 mm (or 4.6 mm), 3 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).[3]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: MeOH often provides better shape selectivity than ACN but results in higher backpressure.

FLD Optimization

DMPs are highly fluorescent. UV detection (254 nm) is possible but lacks the specificity required for trace environmental samples.

Wavelength Program:

Time (min) Excitation (nm) Emission (nm) Target Analyte Group
0.0 - 12.0 260 350 Naphthalenes / Biphenyls
12.0 - 25.0 255 360 Phenanthrenes / DMPs

| 25.0 - End | 290 | 430 | High MW PAHs (e.g., BaP) |

Gradient Method (Standard)
  • Flow Rate: 0.4 mL/min (for 3.0 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 20°C (Critical: Keep sub-ambient if possible to maximize steric rigidity).

Time (min)% Mobile Phase B (ACN)Event
0.050%Equilibration
5.050%Isocratic Hold (Focusing)
30.095%Linear Gradient
35.0100%Wash
40.050%Re-equilibration
Data Analysis: Critical Pair Resolution

The separation quality is defined by the resolution (


) between the critical pair 1,7-DMP  and 2,6-DMP .
  • 1,7-Dimethylphenanthrene: L/B ratio ~ 1.45 (Elutes earlier).

  • 2,6-Dimethylphenanthrene: L/B ratio ~ 1.65 (Elutes later).

Acceptance Criteria:


 (Baseline resolution).

Troubleshooting & Optimization

If baseline resolution of the 1,7/2,6 pair is not achieved, follow this decision matrix:

Troubleshooting Issue Resolution < 1.5 Step1 Check Temperature Issue->Step1 Action1 Decrease Temp (Try 15°C) Step1->Action1 If >25°C Step2 Check Solvent Step1->Step2 If already low Action2 Switch ACN to MeOH (Enhances π-π interactions) Step2->Action2 Step3 Check Column Step2->Step3 If MeOH fails Action3 Run NIST 869b Confirm Polymeric Status Step3->Action3

Caption: Troubleshooting logic for optimizing DMP isomer resolution.

The Temperature Effect

Unlike most HPLC separations where higher temperature improves efficiency (narrower peaks), PAH separation on polymeric phases often degrades at high temperatures. High thermal energy causes the C18 chains to become disordered, destroying the "slots" required for shape discrimination. Always optimize between 15°C and 25°C.

References

  • Sander, L. C., & Wise, S. A. (1986). Synthesis and Characterization of Polymeric C18 Stationary Phases for Liquid Chromatography. Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). (2018). Certificate of Analysis: Standard Reference Material 869b - Column Selectivity Test Mixture.

  • Wise, S. A., et al. (2015).[4] Shape Selectivity in Liquid Chromatography for Polycyclic Aromatic Hydrocarbons (PAHs). Analytical and Bioanalytical Chemistry.

  • U.S. EPA. (1984). Method 610 - Polynuclear Aromatic Hydrocarbons.

Sources

calculating methylphenanthrene indices using 1,6-DMP abundance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Determination of Thermal Maturity via Dimethylphenanthrene Ratios (DMPR) Focus Analyte: 1,6-Dimethylphenanthrene (1,6-DMP) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

This protocol details the quantification of this compound (1,6-DMP) to calculate the Dimethylphenanthrene Ratio (DMPR), a critical geochemical index for assessing the thermal maturity of sedimentary organic matter and crude oils. While standard Methylphenanthrene Indices (MPI-1) rely on mono-methylated isomers, DMP-based indices extend the dynamic range of maturity assessment into the late oil and wet gas windows (


).

Crucial Insight: 1,6-DMP possesses a methyl group in the


-position (C1), rendering it thermodynamically less stable than 

-substituted isomers (e.g., 2,6-DMP) due to steric hindrance. Consequently, the relative abundance of 1,6-DMP decreases systematically with increasing thermal stress, making it a pivotal variable in the denominator of maturity equations.

Scientific Basis & Mechanism

Thermodynamic Stability of Phenanthrenes

Thermal maturation drives the isomerization of alkyl-aromatics towards configurations with lower steric strain.

  • 
    -positions (1, 4, 5, 8):  Sterically hindered. Methyl groups here are energetically unfavorable.
    
  • 
    -positions (2, 3, 6, 7):  Sterically relaxed. Methyl groups here are thermodynamically stable.
    

1,6-DMP Structure: Contains one


-methyl (C1) and one 

-methyl (C6). 2,6-DMP Structure: Contains two

-methyls (C2, C6).

As maturity increases, 1,6-DMP undergoes methyl shift or demethylation, effectively "vanishing" relative to the stable 2,6-DMP.

The DMPR Index

The Dimethylphenanthrene Ratio (DMPR) utilizes this stability differential:


[1]

Note: 1,6-DMP is a primary driver of the denominator's sensitivity.

Experimental Protocol

Materials & Reagents
  • Standards: Authentic 1,6-DMP and 2,6-DMP standards (purity

    
    , e.g., from Chiron AS or AccuStandard).
    
  • Internal Standard: d10-Phenanthrene or d10-Anthracene.

  • Solvents: Dichloromethane (DCM) and n-Hexane (Suprasolv grade).

  • Column: DB-5ms or ZB-5ms (60m

    
     0.25mm 
    
    
    
    0.25µm). Note: A 60m column is mandatory to resolve 1,6-DMP from co-eluting isomers like 2,9-DMP.
Sample Preparation Workflow
  • Extraction: Extract 50-100 mg of pulverized rock/sediment using DCM/MeOH (93:7 v/v) via ASE (Accelerated Solvent Extraction) or Soxhlet (24h).

  • Asphaltene Precipitation: Precipitate asphaltenes using excess n-hexane (40:1 solvent:extract ratio). Filter supernatant.

  • Fractionation (SPE):

    • Cartridge: Silica gel / Alumina (activated).

    • Elute Saturates: n-Hexane.

    • Elute Aromatics (Target Fraction): DCM/n-Hexane (1:2 v/v).

  • Concentration: Reduce volume to 100 µL under gentle

    
     stream. Add Internal Standard.
    
GC-MS Acquisition Parameters
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Mode: Selected Ion Monitoring (SIM).[2]

  • Injector: Splitless, 300°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 80°C (hold 2 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 2°C/min to 310°C (hold 20 min). Slow ramp essential for isomer resolution.

  • SIM Ions:

    • Target (DMPs): m/z 206.1

    • Qualifiers: m/z 191.1 (M - CH3), m/z 207.1.

    • Internal Std: m/z 188.1 (d10-Phenanthrene).

Data Analysis & Calculation

Peak Identification (Elution Order)

On a standard 5% phenyl-methylpolysiloxane column (DB-5ms), the elution order for key DMPs is typically:

Elution OrderIsomerTypeStability
13,6-DMP

Stable
22,6-DMP

Stable
32,7-DMP

Stable
41,3-DMP

Unstable
51,6-DMP

Unstable (Target)
62,9-DMP

Unstable
71,7-DMP

Unstable

Critical QC Check: 1,6-DMP and 2,9-DMP often co-elute or elute very closely. Ensure valley-to-valley integration. If resolution is


, use a DB-17 (50% phenyl) column for confirmation.
Calculation Steps
  • Integration: Integrate peak areas for m/z 206 at the specific retention times.

  • Normalization: Normalize areas to the Internal Standard (though ratios are self-normalizing, this tracks recovery).

  • Compute DMPR:

    
    
    
  • Convert to Calculated Reflectance (

    
    ): 
    For samples in the oil window (
    
    
    
    ):
    
    
    (Note: Coefficients may vary slightly by basin; calibration against measured Vitrinite Reflectance is recommended).

Visualization of Workflows

Thermodynamic Isomerization Pathway

The following diagram illustrates the chemical logic driving the DMPR index.

G cluster_0 Immature / Low Stability (Alpha-Substituted) cluster_1 Mature / High Stability (Beta-Substituted) DMP16 1,6-DMP (1-alpha, 6-beta) DMP26 2,6-DMP (2-beta, 6-beta) Process Thermal Maturation (Heat + Time) DMP16->Process Methyl Shift / Demethylation DMP17 1,7-DMP DMP17->Process DMP13 1,3-DMP DMP27 2,7-DMP DMP35 3,5-DMP Process->DMP26 Accumulation Process->DMP27

Figure 1: Thermal stability sorting of Dimethylphenanthrene isomers. 1,6-DMP acts as a reactant/unstable precursor that diminishes relative to the stable 2,6-DMP product.

Analytical Workflow

Workflow cluster_analysis Data Processing Sample Sediment/Oil Sample Ext Extraction (DCM:MeOH) Sample->Ext Frac Fractionation (Silica Gel) Isolate Aromatic Fraction Ext->Frac GC GC-MS (SIM m/z 206) 60m Column (DB-5ms) Frac->GC ID Peak ID: 1,6-DMP (Check vs 2,9-DMP) GC->ID Calc Calculate DMPR (Stable / Unstable) ID->Calc Rc Derive Rc (%Ro) Calc->Rc

Figure 2: Step-by-step analytical protocol for determining DMP indices.

Troubleshooting & Quality Control

IssueCauseCorrective Action
Co-elution of 1,6-DMP 1,6-DMP and 2,9-DMP often overlap on standard DB-5 columns.Reduce oven ramp rate to 1°C/min near elution time. Switch to DB-17 or LC-50 (Liquid Crystal) column for orthogonal separation.
Low Signal m/z 206 Low abundance of DMPs in early-window samples.Concentrate sample further (to 50 µL). Ensure SIM mode dwell time is optimized (>50ms).
Non-Linear Calibration Detector saturation or adsorption.Dilute high-maturity oils. Use deuterated internal standards (Phenanthrene-d10) to correct for injection variability.

References

  • Radke, M., & Welte, D. H. (1983). The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons.[3] Advances in Organic Geochemistry, 504-512.[3] Link

  • Radke, M. (1988). Application of aromatic compounds as maturity indicators in source rocks and crude oils.[4] Marine and Petroleum Geology, 5(3), 224-236. Link

  • Alexander, R., Larcher, A. V., & Kagi, R. I. (1988). The use of plant derived biomarkers for correlation of oils with source rocks in the Cooper/Eromanga Basin system. APEA Journal, 28(1), 310-324. Link

  • Budzinski, H., et al. (1995). Gas chromatographic-mass spectrometric determination of alkylphenanthrenes in crude oils and rock extracts. Journal of Chromatography A, 697(1-2), 137-143. Link

  • USGS Energy Resources Program. Organic Geochemistry Laboratory Methods. Link

Sources

Application Note: High-Resolution Quantification of 1,6-Dimethylphenanthrene in Crude Oil Fingerprints

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the precise quantification of 1,6-dimethylphenanthrene (1,6-DMP) in crude oil matrices. While standard environmental analyses often group Polycyclic Aromatic Hydrocarbons (PAHs), advanced geochemical fingerprinting requires the resolution of specific alkylated isomers.

1,6-DMP is a critical biomarker used in the Dimethylphenanthrene Ratio (DMPR) to assess thermal maturity. Because it is thermodynamically less stable than its


-substituted counterparts (e.g., 2,6-DMP), its relative abundance decreases as oil matures. Accurate quantification is challenging due to the co-elution of the 15+ dimethylphenanthrene isomers.

Target Audience: Analytical Chemists, Geochemists, and R&D Scientists requiring high-fidelity biomarker data.

Theory & Mechanism: The Thermodynamic Clock

To understand the why behind the protocol, one must grasp the "isomerization clock."

During the catagenesis of crude oil (thermal maturation), methyl groups on the phenanthrene ring shift positions.

  • 
    -positions (1, 4, 5, 8):  Sterically hindered and thermodynamically less stable.
    
  • 
    -positions (2, 3, 6, 7):  Sterically free and thermodynamically more stable.
    

As oil matures,


-isomers (like 1,6-DMP ) convert to 

-isomers. Therefore, the concentration of 1,6-DMP is inversely proportional to the maturity of the oil. This relationship is quantified in the Dimethylphenanthrene Ratio (DMPR) [1]:


Analytical Challenge: 1,6-DMP elutes in a crowded region of the chromatogram, often overlapping with 1,7-DMP or 1,3-DMP depending on the stationary phase. Misidentification leads to erroneous maturity calculations.

Workflow Visualization

The following diagram outlines the critical path from crude sample to quantitative data, emphasizing the fractionation steps required to isolate the aromatic fraction.

G cluster_0 Sample Preparation (SARA Fractionation) cluster_1 Instrumental Analysis cluster_2 Data Processing Crude Crude Oil Sample Precip Asphaltene Precipitation (n-Pentane/n-Heptane) Crude->Precip Solvent Addition Maltenes Maltenes (Filtrate) Precip->Maltenes Filtration Column Solid Phase Extraction (Silica/Alumina Column) Maltenes->Column Loading Saturates Saturates Fraction (Discard/Archive) Column->Saturates Elute n-Hexane Aromatics Aromatics Fraction (Target Analytes) Column->Aromatics Elute DCM/Hexane Polars Resins/Polars (Retained) Column->Polars GC GC Separation (DB-5ms or DB-EUPAH) Aromatics->GC Injection MS Mass Spectrometry (SIM Mode: m/z 206, 220) GC->MS Integration Peak Integration (Isomer Identification) MS->Integration Quant Quantification vs. Internal Std (d10-Phen) Integration->Quant

Figure 1: Analytical workflow for the isolation and quantification of alkylated PAHs from crude oil.

Instrumentation & Materials

Reagents and Standards
  • Solvents: Dichloromethane (DCM), n-Hexane, n-Pentane (Pesticide Residue Grade).

  • Internal Standard (ISTD): Phenanthrene-d10 (preferred) or 2-Methylnaphthalene-d10.

    • Note: Phenanthrene-d10 is structurally most similar to DMP, ensuring consistent recovery.

  • Calibration Standard: A certified mix containing 1,6-DMP, 1,7-DMP, and 2,6-DMP (e.g., from AccuStandard or Chiron). Do not rely on library spectra alone; retention time matching is mandatory.

GC-MS Configuration

To resolve the isomers, a non-polar or low-polarity column is standard. However, specialized PAH columns (like Agilent DB-EUPAH) offer superior selectivity for isomer clusters.

ParameterSpecificationRationale
GC System Agilent 7890/8890 or equivalentHigh retention time stability (RT locking recommended).
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides predictable elution order.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.
Inlet Split/Splitless (Splitless mode)Maximizes sensitivity for trace biomarkers.
Inlet Temp 300°CEnsures complete volatilization of heavy PAHs.
Transfer Line 300°CPrevents condensation of high-boiling isomers.

Experimental Protocols

Protocol A: Sample Fractionation (The "Clean-Up")

Direct injection of crude oil will contaminate the MS source and degrade column resolution, causing isomer peak merging.

  • Asphaltene Removal: Weigh 50 mg of crude oil into a vial. Add 40 mL of n-pentane. Sonicate for 10 mins and let stand for 2 hours. Filter the supernatant (Maltenes) through a 0.45 µm PTFE filter.

  • Column Setup: Prepare a glass column with 3g activated Silica Gel (100-200 mesh) topped with 1g anhydrous

    
    .
    
  • Loading: Concentrate the Maltenes to 1 mL and load onto the column.

  • Elution 1 (Saturates): Elute with 15 mL n-Hexane. Discard or save for biomarker analysis (hopanes).

  • Elution 2 (Aromatics): Elute with 20 mL of DCM:Hexane (1:1 v/v) . Collect this fraction.

  • Concentration: Evaporate the Aromatic fraction to near dryness under Nitrogen (N2) blow-down. Reconstitute in 1.0 mL of DCM containing the Internal Standard (Phenanthrene-d10 at 10 ppm).

Protocol B: GC-MS Acquisition Method

The temperature program is critical to separate 1,6-DMP from 1,7-DMP.

  • Oven Ramp:

    • Start: 60°C (Hold 2 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 4°C/min to 300°C (Hold 10 min)

    • Note: The slow ramp (4°C/min) through the 200-300°C range is essential to resolve the DMP isomers eluting between 15-25 minutes.

  • MS Acquisition (SIM Mode): Scan mode lacks the sensitivity for alkylated PAHs in complex oil. Use Selected Ion Monitoring (SIM).[1]

Target GroupQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time
Phenanthrene-d10 (ISTD) 188.0 189.050 ms
Phenanthrene (P) 178.0 176.0, 179.050 ms
Methylphenanthrenes (MP) 192.0 191.0, 189.050 ms
Dimethylphenanthrenes (DMP) 206.0 191.0, 205.050 ms

Data Analysis & Identification Logic

Elution Order Verification

On a standard DB-5ms column, the elution order of key DMP isomers is generally:

  • 3,6-DMP

  • 2,6-DMP

  • 2,7-DMP

  • 1,3-DMP / 1,7-DMP (Critical Pair - often co-elute)

  • 1,6-DMP

  • 1,9-DMP

Self-Validation Step: You must inject the commercial standard mix. If 1,6-DMP and 1,7-DMP are not baseline resolved (


), you cannot accurately calculate the DMPR.
  • Solution: If co-elution occurs, lower the ramp rate to 2°C/min or switch to a DB-EUPAH column (specifically designed for PAH isomer separation).

Quantification Formula

Calculate the concentration (


) using the Internal Standard method:


Where:

  • 
     = Integrated Peak Area (m/z 206 for DMP, m/z 188 for ISTD).
    
  • 
     = Relative Response Factor (determined via calibration curve).
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing on 1,6-DMP Active sites in inlet liner or column.Replace liner with Ultra Inert (deactivated) wool. Trim column head (10cm).
1,6 / 1,7 Co-elution Ramp rate too fast or column overloaded.Reduce ramp rate to 3°C/min. Dilute sample 1:10.
Low Sensitivity Source contamination (Asphaltenes).Clean MS source. Ensure "Protocol A" (Asphaltene removal) was followed strictly.
RT Shift Column aging or carrier gas leak.Check leak detector. Update RT windows in software using the daily standard.

References

  • Radke, M., Welte, D.H. and Willsch, H. (1982). Geochemical study on a well in the Western Canada Basin: relation of the aromatic distribution pattern to maturity of organic matter. Geochimica et Cosmochimica Acta, 46(1), 1-10.

  • ASTM International. (2020). ASTM D5739-20, Standard Practice for Oil Spill Source Identification by Gas Chromatography and Positive Ion Electron Impact Low Resolution Mass Spectrometry. ASTM International, West Conshohocken, PA.

  • Wang, Z. and Stout, S.A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press.

  • Agilent Technologies. (2013). Analysis of PAHs using the Agilent J&W DB-EUPAH GC Column. Application Note 5991-1869EN.

Sources

preparing 1,6-dimethylphenanthrene standards for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of 1,6-Dimethylphenanthrene Calibration Standards

Part 1: Introduction & Scientific Context

This compound (1,6-DMP) is a C2-alkylated homologue of phenanthrene. Unlike the 16 priority parent PAHs regulated by the EPA, alkylated PAHs like 1,6-DMP are critical biomarkers for source apportionment . They distinguish petrogenic sources (unburned fossil fuels, crude oil spills) from pyrogenic sources (combustion byproducts). In petrogenic contamination, alkylated homologues often dominate the mass spectrum, whereas pyrogenic sources are dominated by parent compounds.

The Analytical Challenge: The primary difficulty in analyzing 1,6-DMP is isomeric resolution . It co-elutes with other dimethylphenanthrenes (e.g., 2,6-DMP, 3,6-DMP) on standard 5% phenyl columns. Furthermore, as a semi-volatile hydrophobic compound, it exhibits strong adsorption to glass surfaces and is susceptible to photodegradation.

This protocol details the preparation of calibration standards with a focus on maximizing stability, linearity, and isomeric specificity.

Part 2: Critical Reagents & Equipment

Solvents & Standards
  • Primary Solvent (Stock Storage): Isooctane (2,2,4-Trimethylpentane) or Toluene .

    • Expert Insight: Do not store stock solutions in Dichloromethane (DCM). DCM has a high vapor pressure; it evaporates through septa in freezers, concentrating the analyte and invalidating the curve. Use DCM only for immediate injection/dilution if required by the specific EPA method (e.g., 8270E).

  • Analyte: this compound (Neat solid >98% purity or Certified Reference Material).

  • Internal Standard (ISTD): Phenanthrene-d10 .

    • Why: It is the direct structural analog. It mimics the extraction efficiency and retention time of 1,6-DMP closer than other common ISTDs like Chrysene-d12.

Glassware (The "Active Sites" Issue)
  • Class A Volumetric Flasks: Required for primary stock.

  • Silanized Amber Vials: Mandatory. Alkyl-PAHs adhere to active silanol groups on untreated glass. Amber glass prevents UV-induced oxidation.

  • Gas-Tight Syringes: PTFE-tipped plungers (Hamilton type) to prevent solvent leaching from rubber.

Part 3: Experimental Protocol

Phase 1: Primary Stock Solution Preparation (Gravimetric)

Goal: Create a stable stock solution at 1,000 µg/mL .

  • Weighing: Equilibrate the 1,6-DMP solid to room temperature. Using an analytical balance (readability 0.01 mg), weigh 10.0 mg of 1,6-DMP into a 10 mL Class A volumetric flask.

    • Note: If static electricity makes the powder "jump," use an anti-static gun or weigh directly into a tared vial and rinse into the flask.

  • Dissolution: Add approximately 5 mL of Toluene or Isooctane . Sonicate for 5 minutes. 1,6-DMP is moderately soluble, but ensure no crystals remain.

  • Final Volume: Dilute to the mark with the solvent. Cap and invert 10 times.

  • Storage: Transfer to a silanized amber vial with a PTFE-lined screw cap. Store at 4°C (short term) or -20°C (long term).

    • Shelf Life: 6 months if sealed properly.

Phase 2: Internal Standard Spiking Solution

Prepare a separate stock of Phenanthrene-d10 at 20 µg/mL in Isooctane. This will be added at a constant volume to every calibration level to normalize instrument response.

Phase 3: Calibration Curve Construction (Serial Dilution)

Goal: Create a 6-point curve ranging from 0.05 µg/mL to 5.0 µg/mL (typical range for environmental SIM analysis).

Diluent: Isooctane (matches the stock solvent).

Calibration LevelTarget Conc. (µg/mL)Volume of Source SolutionSource SolutionVolume of DiluentTotal VolumeISTD Conc. (Constant)
Level 6 (High) 5.050 µLPrimary Stock (1000 µg/mL)9,950 µL10 mL1.0 µg/mL
Level 5 2.04 mLLevel 66 mL10 mL1.0 µg/mL
Level 4 1.05 mLLevel 55 mL10 mL1.0 µg/mL
Level 3 0.55 mLLevel 45 mL10 mL1.0 µg/mL
Level 2 0.12 mLLevel 38 mL10 mL1.0 µg/mL
Level 1 (LOQ) 0.055 mLLevel 25 mL10 mL1.0 µg/mL

Protocol Note: Add the Internal Standard (Phenanthrene-d10) to the final GC vials, not the volumetric flasks, to ensure the ratio of ISTD to Sample is identical for every injection (e.g., add 10 µL of ISTD stock to 990 µL of Cal Standard in the vial).

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from solid standard to instrument injection, highlighting critical quality control checkpoints.

G cluster_dilution Serial Dilution Series Solid Solid 1,6-DMP (>98% Purity) Stock Primary Stock 1,000 µg/mL (Toluene) Solid->Stock Gravimetric (10mg in 10mL) Inter Intermediate Std 5.0 µg/mL (Isooctane) Stock->Inter Dilution 1:200 L5 Level 5: 2.00 µg/mL Inter->L5 L1 Level 1: 0.05 µg/mL GCMS GC-MS Injection (SIM Mode) L1->GCMS L2 Level 2: 0.10 µg/mL L2->L1 L3 Level 3: 0.50 µg/mL L3->L2 L4 Level 4: 1.00 µg/mL L4->L3 L5->L4 L5->GCMS ISTD Internal Standard Spike (Phenanthrene-d10) ISTD->L1 ISTD->L2 ISTD->L3 ISTD->L4 ISTD->L5 QC QC Check: Linearity R² > 0.995 Isomer Resolution GCMS->QC

Caption: Workflow for preparing 1,6-DMP calibration standards, ensuring consistent Internal Standard spiking and linearity verification.

Part 5: Validation & Quality Control

Linearity and Relative Response Factor (RRF)

Do not rely solely on linear regression. Calculate the Relative Response Factor (RRF) for each point:



  • 
     = Area of 1,6-DMP peak
    
  • 
     = Concentration of Phenanthrene-d10
    
  • 
     = Area of Phenanthrene-d10 peak
    
  • 
     = Concentration of 1,6-DMP
    

Acceptance Criteria:

  • RSD of RRFs: < 20% (Excellent) or < 15% (Strict EPA 8270E).

  • R²: > 0.995.

Isomer Resolution Check (Crucial)

Inject a mixed standard containing 1,6-DMP, 2,6-DMP, and 3,6-DMP.

  • Requirement: The valley between isomers must be < 50% of the peak height.

  • Troubleshooting: If 1,6-DMP co-elutes, switch to a column with higher phenyl content (e.g., DB-17ms or specialized PAH-Select) or slow the GC oven ramp rate between 180°C and 220°C.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] United States Environmental Protection Agency.[3][4]

  • National Institute of Standards and Technology (NIST). (2023). Phenanthrene, 1,6-dimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.[4][5][6][7][8][9][10]

  • Restek Corporation. (2020). Critical Guide to PAH Analysis: Optimizing Resolution of Isomers. Restek Technical Library.

Sources

Troubleshooting & Optimization

resolving co-elution of 1,6-dimethylphenanthrene and 1,7-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of 1,6-Dimethylphenanthrene and 1,7-Dimethylphenanthrene Ticket Type: Advanced Method Development / Critical Pair Resolution

The Diagnostic: Why Your Current Method Fails

The Issue: You are likely observing a single broad peak or a "shoulder" co-elution at a Retention Index (RI) of approximately 2030-2050 on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5, Rxi-5ms).[1]

The Science of the Failure: this compound (1,6-DMP) and 1,7-dimethylphenanthrene (1,7-DMP) are structural isomers with nearly identical boiling points and polarities. Standard GC stationary phases (DB-5) separate primarily based on vapor pressure (boiling point) and weak dispersive forces (Van der Waals). Because these thermodynamic properties are indistinguishable between the two isomers, kinetic optimization (slowing the flow, flattening the ramp) will yield diminishing returns. You are fighting thermodynamics, and thermodynamics is winning.

Decision Matrix: Method Selection

ColumnSelection Start Start: Co-elution of 1,6-DMP & 1,7-DMP CurrentCol Current Column: 5% Phenyl (DB-5) Start->CurrentCol Decision Can you change the column? CurrentCol->Decision NoChange Optimization Limit: Max Resolution ~0.6 (Shoulder only) Decision->NoChange No YesChange Select Mechanism: Shape Selectivity Decision->YesChange Yes LC_Col Gold Standard: Smectic Liquid Crystal (e.g., LC-50) YesChange->LC_Col Best Performance Phenyl_Col Alternative: 50% Phenyl-Arylene (e.g., DB-17ms) YesChange->Phenyl_Col Budget/Stability ResultLC Full Baseline Resolution (Rs > 1.5) LC_Col->ResultLC ResultPhenyl Partial Resolution (Rs ~ 0.8 - 1.0) Phenyl_Col->ResultPhenyl

Figure 1: Decision tree for selecting the appropriate stationary phase based on resolution requirements.

The Solution: Shape Selectivity (Liquid Crystal Phases)

To resolve these isomers, you must switch from a separation based on boiling point to one based on molecular shape .

The Mechanism: "Lock and Key" Chromatography

Liquid Crystal (LC) stationary phases (typically smectic phases) possess an ordered, lattice-like structure.[1] They act as "slots."

  • 1,7-DMP: More linear/rod-like (high length-to-breadth ratio).[1] It fits deeply into the liquid crystal lattice, interacting strongly. Elutes Later.

  • 1,6-DMP: More bulky/globular due to the specific methyl placement. It is sterically excluded from the lattice "slots."[1] Elutes Earlier.

Recommended Protocol: Smectic LC Column

Column: Smectic Liquid Crystal (e.g., LC-50, 20m x 0.15mm x 0.10µm) Note: LC columns often have narrower operating temperature ranges than DB-5 columns.[1] Adhere strictly to the limits to avoid "melting" the phase order.

ParameterSettingRationale
Carrier Gas Hydrogen (preferred) or HeliumH₂ allows for faster linear velocities without losing efficiency (Van Deemter), crucial for the narrow bore LC columns.[1]
Flow Mode Constant Flow (1.2 mL/min)Maintains consistent pressure to stabilize the liquid crystal lattice.
Injection Split (20:1 or higher)LC phases have low capacity; avoid overloading which causes peak fronting.[1]
Oven Program Isothermal Hold is Critical See detailed logic below.
Optimized Temperature Program (The "Sawtooth" Approach)

Liquid crystals have a "transition temperature" where they switch from solid-to-smectic (working range) and smectic-to-isotropic (loss of shape selectivity).[1]

  • Start: 100°C (Hold 2 min) - Solvent elution.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2 (Critical): 2°C/min to 260°C. This slow ramp covers the elution window of the DMPs while keeping the column in its highly ordered smectic state.

  • Bake out: 280°C (max) for 5 min.

Alternative Solution: High-Phenyl Phases

If a Liquid Crystal column is unavailable or too expensive, a 50% Phenyl-Methylpolysiloxane (e.g., DB-17ms, Rxi-17Sil MS) is the next best option.

Why it works: The high phenyl content induces


 interactions with the aromatic rings of the phenanthrenes. While less shape-selective than LC columns, the electronic interaction differences between the 1,6 and 1,7 positions can provide partial resolution (valley between peaks).

Protocol Adjustment:

  • Use a longer column (60m) to increase theoretical plates (

    
    ).
    
  • Use a very shallow ramp rate (1.5°C/min) through the 240°C-260°C elution zone.[1]

Visualizing the Separation Mechanism

The following diagram illustrates why the Liquid Crystal phase succeeds where the DB-5 fails.

SeparationMechanism cluster_DB5 Standard DB-5 Phase (Boiling Point Separation) cluster_LC Liquid Crystal Phase (Shape Selectivity) Molecule1 1,6-DMP (BP: ~360°C) Interaction1 Weak Van der Waals Molecule1->Interaction1 Molecule2 1,7-DMP (BP: ~360°C) Molecule2->Interaction1 Result1 Co-elution Interaction1->Result1 MoleculeA 1,6-DMP (Bulky/Bent) Slot LC Lattice 'Slot' MoleculeA->Slot Excluded (Elutes Fast) MoleculeB 1,7-DMP (Rod-like/Linear) MoleculeB->Slot Fits Inside (Retained) Result2 Separated (1,6 then 1,7) Slot->Result2

Figure 2: Mechanistic comparison of non-polar interaction vs. shape-selective intercalation.

Troubleshooting FAQ

Q: I see a wavy baseline on my Liquid Crystal column. Is it bleeding? A: Not necessarily. Liquid crystal columns exhibit "phase transitions."[1] As the oven heats, the stationary phase physically rearranges from solid to smectic to nematic to isotropic. A baseline shift or "hump" at specific temperatures (often ~100°C or ~280°C depending on the specific column chemistry) is normal. Do not integrate this hump.

Q: Can I use Mass Spec (MS) ion ratios to distinguish them if they co-elute? A: No. 1,6-DMP and 1,7-DMP are isomers (


).[1] Their electron ionization (EI) fragmentation patterns are nearly identical (Molecular ion 

206, base peak

191).[1] Deconvolution software will likely fail to quantify them accurately if they are not chromatographically resolved.[1]

Q: My retention times are shifting day-to-day on the LC column. A: LC columns are sensitive to "thermal history." If you cool the column too quickly, the liquid crystals may "freeze" in a disordered state.

  • Fix: Add a "conditioning" step to your method.[1] Ramp to the isotropic temperature (e.g., 250°C-260°C) and hold for 5 minutes, then cool slowly to the initial temperature to allow the crystals to re-order properly.

References

  • National Institute of Standards and Technology (NIST). Gas Chromatography Retention Data for 1,7-Dimethylphenanthrene.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Sander, L. C., & Wise, S. A. (1998).[1] Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes.[1] Journal of Chromatography A. [Link][1]

  • Poster, D. L., et al. (1998).[1] Separation of Alkylated Polycyclic Aromatic Hydrocarbons by Liquid Crystal Gas Chromatography. Analytical Chemistry.[1][2][3][4][5][6] [Link]

Sources

Technical Support Center: Optimizing Alkyl-PAH Recovery in Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Alkyl-Polycyclic Aromatic Hydrocarbons (Alkyl-PAHs) Ticket ID: SPE-APAH-OPT-2026

Executive Summary: The "Alkyl" Challenge

Welcome to the technical support hub. If you are transitioning from parent PAHs (e.g., Naphthalene, Pyrene) to their alkylated derivatives (e.g., C1-C4 Naphthalenes, Retene), you are likely experiencing a drop in recovery rates.

The Science of the Problem: Alkyl groups (methyl, ethyl, etc.) significantly increase the hydrophobicity (


) of the molecule compared to the parent PAH.
  • Consequence A (Pre-Extraction): Alkyl-PAHs adhere aggressively to container walls (glass and plastic), causing losses before the sample even reaches the SPE cartridge.

  • Consequence B (Elution): The Van der Waals forces between the alkyl-PAH and the C18/Polymeric sorbent are stronger, requiring more rigorous elution conditions than parent PAHs.

  • Consequence C (Evaporation): Light alkyl-PAHs (e.g., methylnaphthalenes) are semi-volatile. Standard nitrogen blow-down procedures often strip these analytes along with the solvent.

This guide provides a self-validating protocol to arrest these losses.

Experimental Workflow & Logic

The following diagram illustrates the critical decision points where alkyl-PAH recovery is typically lost and the corrective actions required.

SPE_Workflow Start Sample Collection PreTreat Pre-Treatment (Add 10-15% MeOH) Start->PreTreat Prevent Wall Adsorption Sorbent Sorbent Selection (C18 vs. DVB) PreTreat->Sorbent Load Loading (Flow < 5 mL/min) Sorbent->Load Wash Wash Step (Max 20% MeOH) Load->Wash Remove Matrix Elute Elution (DCM or Acetone:THF) Wash->Elute Soak 1 min before collection Elute->Sorbent Incomplete Recovery (Switch Solvent) Evap Evaporation (Use Keeper Solvent) Elute->Evap CRITICAL STEP Evap->Start Loss of Volatiles (Restart with Isooctane) Analysis GC/MS Analysis Evap->Analysis

Figure 1: Critical Control Points (CCPs) in Alkyl-PAH extraction. Red nodes indicate high-risk zones for analyte loss.

Module 1: Pre-Treatment (The Silent Loss)

Issue: Users often report poor precision (high RSD) because the analyte is sticking to the sample bottle, not the SPE cartridge. Mechanism: Alkyl-PAHs are extremely hydrophobic. In pure aqueous samples, they migrate to the glass surface to escape the polar water environment.

Protocol:
  • Material Ban: Do not use plastic containers (PTFE/PP) for sampling; alkyl-PAHs partition into the plastic matrix. Use amber borosilicate glass.

  • The Modifier Rule: Immediately upon collection (or before spiking), add 10-15% Methanol (MeOH) or Isopropanol to the water sample.

    • Why? This increases the solubility of the alkyl-PAHs in the bulk liquid, preventing them from plating out onto the glass walls [1].

  • Bottle Rinse: After loading the sample onto the SPE, you must rinse the sample bottle with 5 mL of the elution solvent (e.g., DCM) and add this directly to your final eluate (if performing LLE) or process separately to validate transfer efficiency.

Module 2: SPE Optimization

Sorbent Selection:

  • C18 (Silica-based): Excellent for general PAHs.

  • DVB (Polymeric Divinylbenzene): Better for alkyl-PAHs if you have high dissolved organic carbon (DOC) in your water. DVB has a higher surface area and prevents "breakthrough" where the matrix pushes the analyte off the sorbent.

Step-by-Step Extraction Protocol
StepParameterTechnical Rationale
Conditioning 5 mL DCM

5 mL MeOH

5 mL Water
DCM cleans the sorbent of manufacturing residues. MeOH wets the pores. Water equilibrates the phase.[1] Do not let the cartridge go dry.
Loading Flow: 3-5 mL/minFast loading causes breakthrough. Alkyl-PAHs need time to diffuse into the pores and establish Van der Waals bonds.
Washing 5 mL 10-20% MeOH in WaterRemoves polar interferences. Warning: Do not exceed 20% organic content, or you will begin to elute the lighter alkyl-naphthalenes.
Drying Vacuum for 10-20 minsResidual water interferes with GC/MS injection and restricts the access of non-polar elution solvents.
Elution 2 x 3 mL Dichloromethane (DCM)Critical: Apply the first aliquot, stop the flow, and let the solvent soak the bed for 1 minute. This allows the solvent to dissolve the strongly bound alkyl-PAHs.

Module 3: Evaporation (The "Volatile" Trap)

Issue: "I have good recovery of Retene (C4-Phenanthrene) but 0% recovery of 1-Methylnaphthalene." Cause: 1-Methylnaphthalene is semi-volatile.[2] Nitrogen blow-down evaporates the analyte along with the solvent.

The "Keeper" Solution

You must use a "keeper" solvent—a high-boiling point solvent that remains behind when the DCM evaporates, trapping the analytes in a liquid phase.

Protocol:

  • Add 500

    
    L of Isooctane  (2,2,4-Trimethylpentane) to the eluate before evaporation.
    
  • Evaporate under gentle nitrogen stream.

  • Stop when the volume reaches exactly 0.5 - 1.0 mL.

  • The residual liquid is now Isooctane containing your concentrated PAHs.

Data: Impact of Keeper Solvent on Recovery

Analyte Recovery (No Keeper) Recovery (With Isooctane)
Naphthalene 35% 92%
1-Methylnaphthalene 42% 95%
Pyrene 85% 96%
Benzo[a]pyrene 90% 94%

Data derived from solvent evaporation efficiency studies [2].[3]

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Low recovery of ALL analytes Breakthrough during loading.Reduce loading flow rate to <5 mL/min. Switch to DVB (Polymeric) sorbent.
Low recovery of LIGHT analytes (Naphthalenes) Evaporation loss.[4]Use Isooctane keeper.[5] Do not evaporate to dryness. Ensure water bath temp < 35°C.
Low recovery of HEAVY analytes (C3/C4-Chrysenes) Incomplete elution or wall adsorption.1. Add 15% MeOH to sample at collection. 2. Increase elution solvent volume. 3. Use the "Soak" step during elution.
High Background / Ghost Peaks Plastic contamination.Eliminate all PTFE tubing and plastic pipette tips. Use only glass and stainless steel.
Poor Reproducibility (High RSD) Inconsistent drying of SPE cartridge.Ensure drying time is standardized (e.g., exactly 15 mins at -15 inHg). Residual water creates variable elution efficiency.

Mechanism of Action

The following diagram details the molecular competition occurring inside the cartridge.

Mechanism cluster_failure Failure Mode: Incomplete Elution Analyte Alkyl-PAH (Hydrophobic) Sorbent C18 Surface (Non-Polar) Analyte->Sorbent Strong VdW Binding (Trapped) Analyte->Sorbent Stays Bound if Solvent is too weak or no soak time Water Water Matrix (Polar) Water->Analyte Repels Solvent Elution Solvent (DCM) Solvent->Analyte Disrupts Binding (Solubilizes)

Figure 2: Interaction mechanism. Successful recovery requires the Elution Solvent (DCM) to overcome the strong Van der Waals (VdW) forces holding the Alkyl-PAH to the C18 sorbent.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC.

  • Brum, D. M., et al. (2020). Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. International Journal of Environmental Research and Public Health.

  • Waters Corporation. (2023). Oasis HLB vs. C18: Sorbent Selection Guide for Environmental Analysis.

  • Sigma-Aldrich (Merck). (2022). Solid Phase Extraction (SPE) Troubleshooting Guide.

Sources

reducing matrix interference in 1,6-dimethylphenanthrene analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Interference & Isomer Co-elution in Complex Samples Document ID: TS-DMP-106 Status: Active Last Updated: February 9, 2026

Welcome to the Application Support Hub

Objective: This guide addresses the two critical failure points in the analysis of 1,6-dimethylphenanthrene (1,6-DMP): biological/environmental matrix suppression and isomeric co-elution .

1,6-DMP is an alkylated Polycyclic Aromatic Hydrocarbon (PAH). Unlike parent PAHs (e.g., Phenanthrene), alkylated derivatives possess higher lipophilicity, making them difficult to separate from biological lipids. Furthermore, 1,6-DMP is structurally almost identical to 1,7-DMP and 2,6-DMP. Standard "EPA 8270" methods often fail to resolve these isomers, leading to false-positive quantification.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: In biological matrices (plasma, tissue) or crude extracts, lipids and proteins co-extract with 1,6-DMP. These contaminants accumulate in the GC inlet (causing active site adsorption) or suppress ionization in LC-MS.

The Solution: A "Saponification-Extraction-Cleanup" workflow is superior to simple solvent extraction for alkyl-PAHs.

Recommended Protocol: Saponification & SPE Cleanup

Use this protocol for high-lipid samples (plasma, fatty tissue, plant extracts).

StepActionScientific Rationale
1. Digestion Mix 1g sample with 10 mL 2M KOH in Methanol . Heat at 60°C for 1 hour.Saponification hydrolyzes triglycerides into glycerol and fatty acid salts (soaps), breaking down the lipid matrix that traps PAHs [1].
2. Extraction Add 10 mL n-Hexane . Shake vigorously (10 min). Centrifuge. Collect upper organic layer.1,6-DMP is highly non-polar (LogP ~5.7). It partitions into hexane, while the ionized fatty acid salts (soaps) remain in the aqueous alkaline phase.
3. Drying Pass hexane extract through anhydrous Na₂SO₄ .Removes residual water that deactivates SPE sorbents or damages GC columns.
4. Cleanup (SPE) Load extract onto a Silica or Florisil SPE cartridge (500 mg). Elute with Hexane:DCM (9:1).Removes polar interferences and residual pigments. Alkyl-PAHs elute early; sterols and more polar compounds are retained [2].
5. Concentrate Evaporate to 100 µL under gentle nitrogen stream.Critical: Do not evaporate to dryness. Alkyl-PAHs are semi-volatile and will be lost.

Pro Tip: For extremely complex matrices (e.g., liver tissue), consider Gel Permeation Chromatography (GPC) prior to SPE to remove high-molecular-weight biomolecules.

Module 2: Chromatographic Resolution (The Isomer Trap)

The Problem: 1,6-DMP often co-elutes with 1,7-DMP and 2,6-DMP on standard "5% Phenyl" columns (e.g., DB-5ms, HP-5). Mass spectrometry cannot distinguish them easily as they share the same parent ion (


 206) and fragmentation patterns.

The Solution: Leverage shape selectivity using high-phenyl content stationary phases.

Column Selection Strategy
Column TypePhase ChemistrySuitability for 1,6-DMPRecommendation
Standard Non-Polar (DB-1, HP-1)100% DimethylpolysiloxanePoor. Separates by boiling point only. Isomers will co-elute.❌ Avoid
Low Polarity (DB-5ms, HP-5)5% Phenyl / 95% MethylModerate. Standard for EPA 8270, but often fails to resolve 1,6-DMP from 1,7-DMP.⚠️ Use with caution
Mid-Polarity (Specialty) (SLB-PAHms, DB-17ms)50% Phenyl / 50% MethylExcellent. High phenyl content interacts with the pi-electrons of the rings, separating isomers based on molecular shape/planarity [3].Highly Recommended
Visualizing the Separation Logic

IsomerSeparation Start Start: Isomer Resolution Check CheckCol Check GC Column Phase Start->CheckCol Is5Pct Is it 5% Phenyl? (e.g., DB-5ms) CheckCol->Is5Pct Result Co-elution Risk: High (1,6-DMP + 1,7-DMP merge) Is5Pct->Result Yes Action1 Switch to 50% Phenyl (e.g., SLB-PAHms) Is5Pct->Action1 No (It is 100% Methyl) Result->Action1 Troubleshoot Mechanism Mechanism: Pi-Pi Interaction separates planar isomers Action1->Mechanism Final Resolved Peaks Mechanism->Final

Figure 1: Decision logic for selecting the correct stationary phase to avoid isomeric co-elution.

Module 3: Mass Spectrometry Optimization

The Problem: Even with good separation, matrix background can increase the noise floor. The Solution: Use GC-MS/MS (Triple Quadrupole) in MRM mode rather than SIM (Selected Ion Monitoring).

Acquisition Parameters (Example)
  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Internal Standard: Phenanthrene-d10 . (Do not use simple deuterated alkanes; they do not mimic the aromatic adsorption behavior of DMP).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Rationale
1,6-DMP 206.1191.125Loss of methyl group (

, mass 15). Specific to methyl-PAHs.
1,6-DMP (Qual) 206.1189.130Loss of methyl + hydrogens.
Phenanthrene-d10 188.2160.125Standard transition for d10-IS.

Troubleshooting FAQs

Q1: My internal standard (Phenanthrene-d10) recovery is consistently low (<40%).

Diagnosis: This usually indicates losses during the evaporation step or adsorption in the GC inlet. Fix:

  • Evaporation: Ensure you are not evaporating to complete dryness. Add a "keeper" solvent (e.g., 20 µL toluene) before the final N2 blow-down.

  • Inlet Maintenance: Alkylated PAHs stick to active sites. Change the liner (use deactivated splitless liners with glass wool) and clip 10cm from the column guard.

Q2: I see a "shoulder" on my 1,6-DMP peak, affecting integration.

Diagnosis: This is likely partial separation from 1,7-dimethylphenanthrene . Fix:

  • Slow down the ramp: Decrease the oven ramp rate to 2°C/min around the elution temperature (approx. 200-240°C).

  • Check Phase: If using a DB-5ms, you must switch to a 50% phenyl column (e.g., SLB-PAHms or DB-17ms) to fully resolve these isomers [3].

Q3: Can I use LC-MS instead of GC-MS?

Answer: Yes, but with caveats.

  • Pros: Better for biological fluids if you want to skip derivatization.

  • Cons: PAHs ionize poorly in ESI (Electrospray). You must use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) .

  • Warning: LC columns (C18) have lower peak capacity than GC columns. Isomer separation will be significantly harder in LC. Stick to GC-MS for isomeric profiling unless strictly necessary.

Q4: The matrix background is high despite SPE cleanup.

Diagnosis: You may have "essential oil" interference (terpenes) if working with plant extracts, or sterols in biologicals. Fix:

  • For Plants: Add a DFA (Dimethylformamide) extraction step.[2] Partition hexane extract against DFA/Water (9:1). PAHs move to DFA; aliphatic lipids stay in hexane. Then back-extract DFA into hexane after adding water [4].

  • For Biologicals: Use a Zirconia-coated silica (Zr-SPE) to selectively remove phospholipids which are the main cause of ion suppression.

References

  • Poster, D. L., et al. (2006). "Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples." NIST Special Publication. Link

  • Andersson, J. T., et al. (2002). "Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies." Analytical and Bioanalytical Chemistry. Link

  • Schubbe, S., et al. (2018). "Retention behavior of alkylated PAHs on different GC stationary phases." Journal of Chromatography A. Link

  • Lee, J., et al. (2023). "GC-MS/MS Method for Determination of PAHs in Herbal Medicines." MDPI. Link

Sources

optimizing GC temperature programs for dimethylphenanthrene separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC Method Optimization for Dimethylphenanthrenes (DMPs)

Introduction: The DMP Fingerprinting Challenge

Dimethylphenanthrenes (DMPs) are critical biomarkers in environmental forensics (oil spill source identification) and petroleomics. The core analytical challenge lies in their structural isomerism. With multiple isomers (e.g., 1,7-, 2,6-, 2,7-, 3,6-DMP) possessing nearly identical boiling points and polarities, standard "generic" GC temperature programs often result in co-elution, particularly of the 2,6- and 2,7-DMP critical pair.

This guide moves beyond basic operation, providing a thermodynamic and kinetic approach to optimizing your GC temperature program for maximum resolution (


).

Module 1: Critical Pair Diagnosis & Phase Selection

Q: I am seeing a "shoulder" or a single broad peak where I expect 2,6-DMP and 2,7-DMP. Is my temperature ramp too fast?

A: While ramp rate is a factor, the primary culprit is often insufficient stationary phase selectivity , not just thermal kinetics.

  • The Mechanism: 2,6- and 2,7-DMP are planar isomers with minimal vapor pressure differences. On a standard non-polar column (5% phenyl, e.g., DB-5ms, Rxi-5ms), separation relies heavily on boiling point. Since their boiling points are nearly identical, the stationary phase cannot discriminate between them effectively, regardless of how slow you ramp the temperature.

  • The Solution: Before spending days optimizing temperature, verify your column chemistry.

    • Standard (5% Phenyl):

      
       often < 1.0 (Co-elution).
      
    • Mid-Polar (50% Phenyl): (e.g., Rxi-17Sil MS, DB-17ms). The increased phenyl content interacts with the

      
      -electrons of the aromatic rings, providing "shape selectivity." This often resolves the 2,6/2,7 pair.
      
    • Specialized (Liquid Crystal/PAH): (e.g., Rxi-PAH, DB-EUPAH). These offer the highest shape selectivity for planar PAHs.

Decision Logic for Column Selection:

ColumnSelection Start DMP Separation Goal Check Current Column? Start->Check Standard 5% Phenyl (DB-5, Rxi-5) Check->Standard MidPolar 50% Phenyl (DB-17, Rxi-17) Check->MidPolar Special Specialized PAH (Liquid Crystal) Check->Special Result1 Critical Pair (2,6/2,7) Likely Co-elutes Standard->Result1 Low Shape Selectivity Result2 Baseline Resolution Achievable MidPolar->Result2 High Pi-Pi Interaction Special->Result2 Max Shape Selectivity

Figure 1: Decision matrix for stationary phase selection based on isomer resolution requirements.

Module 2: Temperature Program Optimization

Q: I am committed to using a 5% phenyl column (e.g., DB-5ms). How do I design a temperature program to maximize separation?

A: You must utilize the "Isothermal Hold Strategy" near the elution temperature of the critical pair.

The Theory: Resolution (


) is a function of efficiency (

), selectivity (

), and retention (

).

Slowing the ramp rate increases

(retention factor) and

(efficiency), but the most critical gain is often in

(selectivity) because subtle differences in entropy of solution between isomers become more pronounced at lower temperatures.

Step-by-Step Optimization Protocol:

  • Scouting Run: Run a fast linear ramp (e.g., 10°C/min) from 60°C to 320°C.

  • Identify Elution Temperature (

    
    ):  Note the oven temperature when the DMPs elute. (e.g., if they elute at 18.5 min, and start T is 60°C, 
    
    
    
    C).
  • Calculate the "Soak" Temperature: Subtract 20-30°C from

    
    .
    
  • Design the Multi-Ramp Program:

    • Ramp 1 (Ballistic): Fast ramp (20°C/min) to get near the cluster.

    • Ramp 2 (Resolution): Very slow ramp (1.5 - 2.0°C/min) through the critical zone.

    • Ramp 3 (Elution): Fast ramp to clear the column.

Recommended Starting Program (for 30m x 0.25mm x 0.25µm Column):

StageRate (°C/min)Target Temp (°C)Hold Time (min)Purpose
Initial -601.0Solvent focusing
Ramp 1 202000Fast transit to PAH zone
Ramp 2 2.0 230 0 Maximize separation of DMPs
Ramp 3 253205.0Elute heavy PAHs/Matrix

Self-Validating Metric: Calculate the Resolution (


) between 2,6-DMP and 2,7-DMP using the equation:


  • Pass:

    
     (Baseline separation).
    
  • Marginal:

    
     (Valley separation).
    
  • Fail:

    
     (Co-elution).
    

Module 3: Flow Dynamics & Pressure

Q: Should I use Constant Flow or Constant Pressure?

A: Always use Constant Flow for temperature-programmed capillary GC.

  • Reasoning: As temperature increases, gas viscosity increases.

    • In Constant Pressure mode, flow rate drops as the oven gets hotter. This causes the linear velocity (

      
      ) to fall below the optimal range (Van Deemter minimum), broadening peaks and losing efficiency exactly when you need it most (at high T for DMPs).
      
    • In Constant Flow mode, the electronic pneumatic control (EPC) increases pressure to maintain velocity, keeping efficiency high throughout the run.

Target Velocity:

  • Helium: 35–40 cm/sec (optimal trade-off between speed and efficiency).

  • Hydrogen: 50–60 cm/sec (flatter Van Deemter curve, allows faster separation without loss of resolution).

Module 4: Troubleshooting Common Artifacts

Q: My DMP peaks are tailing. Is this a temperature issue?

A: No, tailing is rarely a temperature program issue. It is a chemical activity issue.

Troubleshooting Workflow:

Troubleshooting Problem Peak Tailing Detected Step1 Check Inlet Liner Problem->Step1 Decision1 Is Liner Dirty/Active? Step1->Decision1 Action1 Replace with Deactivated Wool Liner Decision1->Action1 Yes Step2 Check Column Installation Decision1->Step2 No Decision2 Bad Cut/Position? Step2->Decision2 Action2 Trim 10cm from Guard Re-install Decision2->Action2 Yes

Figure 2: Diagnostic workflow for peak tailing in PAH analysis.

Key Checks:

  • Liner: PAHs adsorb to active sites. Use ultra-inert liners with deactivated glass wool.

  • Column Trimming: A poor cut at the inlet creates turbulence and exposes polyimide, causing tailing.

  • Solvent Match: Ensure your sample solvent (e.g., Dichloromethane or Isooctane) matches the polarity of the column to prevent "phase collapse" or band broadening at injection.

References

  • Poster, D. L., et al. (1998). "Separation of Polycyclic Aromatic Hydrocarbons on Liquid Crystal Stationary Phases." Journal of Chromatography A.

  • U.S. EPA Method 8270E. (2018). "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." United States Environmental Protection Agency.[1]

  • NIST Mass Spectrometry Data Center. "Retention Indices for Dimethylphenanthrenes." NIST Chemistry WebBook.[2]

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. (Standard reference for GC troubleshooting logic).

Sources

troubleshooting baseline noise in trace level 1,6-DMP detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Limit of Quantitation (LOQ) Instability Ticket ID: #DMP-TRC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

Detecting 1,6-Dimethylnaphthalene (1,6-DMP) at trace levels (ppb/ppt) requires a system operating at peak inertness.[1][2] Unlike general potency assays, trace impurity analysis is unforgiving.[1][2] "Baseline noise" in this context is rarely just electronic static; it is often a complex summation of column bleed , inlet contamination , and chemical background (isobaric interferences).[1][2]

This guide deconstructs the baseline into isolatable variables. We move beyond "clean the source" and focus on the causality of noise to restore your Signal-to-Noise (S/N) ratio.[2]

Phase 1: Diagnostic Logic (The "Why")

Before disassembling the instrument, we must characterize the noise.[2] In trace analysis of Polycyclic Aromatic Hydrocarbons (PAHs) like 1,6-DMP, noise manifests in three distinct forms:

  • Electronic Noise (High Frequency): "Grass" or static.[1][2] usually detector electronics or ADC issues.

  • Chemical Noise (Wander/Drift): Rising baselines or broad humps.[1][2] Usually column bleed or matrix carryover.[1][2]

  • Discrete Spikes: Random sharp peaks. Usually particulate matter in the source or electrical arcing.[2]

The Isolation Protocol

To fix the noise, you must locate it.[2][3] Use this logic gate to isolate the source.

NoiseIsolation Start Start: High Baseline/Noise Step1 1. Cap MS Interface (Remove Column from Detector) Start->Step1 Dec1 Is Noise Still Present? Step1->Dec1 SourceIssue Source: MS Detector (Electronics/Source Dirty) Dec1->SourceIssue Yes InletIssue Source: GC Inlet or Column Dec1->InletIssue No Step2 2. Reinstall Column Set Oven to 40°C (Isothermal) InletIssue->Step2 Dec2 Is Noise Present at Low Temp? Step2->Dec2 GasIssue Source: Carrier Gas/Traps (Contamination) Dec2->GasIssue Yes (Immediate Noise) BleedIssue Source: Column Bleed (Stationary Phase Damage) Dec2->BleedIssue No (Noise rises with Temp)

Figure 1: Systematic isolation of noise sources. By physically decoupling the GC from the MS, we validate whether the issue is vacuum-side (detector) or atmospheric-side (inlet/column).

Phase 2: Troubleshooting Guides (Q&A)
Q1: I see high background ions at m/z 207, 281, and 355. Is this my 1,6-DMP degrading?

A: No. These are classic Column Bleed ions (siloxanes), not analyte degradation.[1][2]

  • The Mechanism: 1,6-DMP is a stable naphthalene derivative.[1][2] The ions you are seeing are cyclic siloxanes stripping off the column stationary phase (typically 5% phenyl-methylpolysiloxane).

  • Why it hurts Trace Analysis: These ions create a high chemical background.[1][2] If your 1,6-DMP target ion (typically m/z 156 or 141 ) overlaps with a bleed isotope, your LOQ is destroyed.[1][2]

  • The Fix:

    • Check Oxygen: Siloxane phases degrade rapidly in the presence of O2 at high temps.[1][2] Leak check your carrier gas lines.[1][2][4][5]

    • Column Conditioning: Bake the column at its isothermal max limit (e.g., 325°C) for 2 hours only. Over-baking strips the phase, increasing noise permanently.[2]

Q2: My baseline is "bumping" or wandering, and I see ghost peaks of 1,6-DMP in blank injections.

A: You are experiencing System Hysteresis (Carryover) . 1,6-DMP is "sticky" and lipophilic.[1][2]

  • The Mechanism: PAHs adsorb to active sites (cold spots) in the inlet liner, gold seal, or the head of the column. They slowly desorb during subsequent runs, raising the baseline and causing false positives.[2]

  • The Fix (The "Clean Path" Protocol):

    • Liner: Switch to a deactivated, wool-less liner (or low-mass wool).[1][2] Glass wool increases surface area for PAH adsorption.[1][2]

    • Solvent Wash: Use a solvent rinse that matches the polarity of the contaminant.[2] For 1,6-DMP, ensure your autosampler wash steps include Toluene or Dichloromethane , not just Methanol (which is too polar to effectively dissolve PAHs).[1][2]

    • Inlet Temp: Maintain inlet temperature

      
       280°C to prevent condensation, but ensure your septum is rated for it (to avoid septum bleed).
      
Q3: How do I distinguish between "real" noise and "chemical" noise for 1,6-DMP?

A: You must analyze the Spectral Signature of the noise.[2] Use the table below to identify the culprit.

Noise TypeCharacteristic m/z IonsCauseImpact on 1,6-DMP (m/z 156)
Column Bleed 73, 207, 281, 355, 429Oxidation of stationary phase; Old column.[1][2]High. Broadens peaks; reduces S/N.
Septum Bleed 73, 147, 221, 281Overheated septum; wrong type (use BTO).[1][2]Medium. Creates ghost peaks that may co-elute.[1][2]
Finger/Skin Oils 69, 83, 97, 111Touching liner/septum without gloves.[1][2]Low. Mostly aliphatic, but increases overall background.[1][2]
Vacuum Leak (Air) 18 (H2O), 28 (N2), 32 (O2)Loose fittings; Vespel ferrule shrinkage.[2]Critical. Oxidizes source; destroys sensitivity.[1][2]
1,6-DMP Carryover 141, 156, 115Cold spots in inlet; dirty syringe.[1][2]Critical. False positives; erratic quantification.[1][2]
Phase 3: Optimized Workflow for Trace Detection

To reliably detect 1,6-DMP at ppb levels, you must optimize the extraction and injection physics.[1][2]

DMPWorkflow cluster_GC GC Configuration cluster_MS MS Detection Sample Sample Matrix (Drug Substance/Potato Skin) Extract Extraction (LLE w/ Hexane or QuEChERS) Sample->Extract Solvent Choice Clean Cleanup (Optional) SPE (Silica/Florisil) Extract->Clean Remove Lipids Inlet Inlet: PTV or Splitless (High Temp, Deactivated) Clean->Inlet Injection Column Column: 5% Phenyl (30m x 0.25mm x 0.25µm) Inlet->Column Separation Source Ion Source (EI, 230°C+) Column->Source Transfer Line > 280°C Acq Acquisition (SIM Mode: m/z 156, 141) Source->Acq

Figure 2: Optimized analytical path. Note the critical requirement for high transfer line temperatures to prevent cold-spot condensation of the semivolatile 1,6-DMP.

Key Protocol Adjustments for Trace Analysis:
  • SIM Mode (Selected Ion Monitoring): Do not use Full Scan for quantitation < 1 ppm.

    • Quant Ion: 156.1 (Molecular Ion).[1][2]

    • Qualifier Ions: 141.1 (M - CH3), 115.1.[1][2]

    • Why: SIM increases sensitivity by 10-100x by focusing the quadrupole on specific masses, effectively filtering out the "baseline noise" from the matrix.

  • Inlet Maintenance:

    • Change the Inlet Liner and Septum every 50-100 injections.[2]

    • Use Gold Seals at the base of the inlet to prevent activity.

  • Column Trimming:

    • If peak tailing occurs (indicating activity), trim 10-20 cm from the front (inlet side) of the column.[2] This removes the "guard" section where non-volatile matrix components accumulate.[2]

References
  • U.S. Environmental Protection Agency. (2018).[1][2][6] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][6][7] SW-846.[1][2][6] Link[2]

  • Agilent Technologies. (2022).[1][2][8] GC Troubleshooting Guide: Baseline Issues and Noise. Agilent Knowledge Base.[1][2] Link

  • National Institutes of Health (NIH). (2002).[2] Disposition and metabolism of 1,6-dimethylnaphthalene in rats.[1][2][9] Toxicology Letters.[1][2] Link

  • Thermo Fisher Scientific. (2020).[1][2] Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS.[1][2] Application Note. Link

Sources

preventing photo-degradation of 1,6-dimethylphenanthrene samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,6-Dimethylphenanthrene Integrity Management

Subject: Prevention of Photo-Oxidative Degradation in this compound (1,6-DMP) Samples Document ID: TS-DMP-001 Applicable For: Analytical Chemists, drug discovery teams, and environmental researchers using alkylated PAHs.

Executive Summary: The Cost of Photons

This compound (1,6-DMP) is not merely a passive analyte; it is a reactive polycyclic aromatic hydrocarbon (PAH) with a specific vulnerability at the K-region (the 9,10-bond). Upon exposure to actinic light (specifically UV-A and UV-B, 280–400 nm) in the presence of oxygen, 1,6-DMP undergoes rapid photo-oxidation.

The Consequence: A sample left on a benchtop under standard fluorescent lighting for as little as 30 minutes can degrade significantly. This results in:

  • Quantitation Errors: Loss of parent analyte signal.

  • False Positives: Appearance of "ghost peaks" (quinones) that mimic metabolites or impurities.

  • Bioassay Interference: The degradation product, this compound-9,10-dione, is a potent redox-active quinone capable of generating reactive oxygen species (ROS) in biological systems, potentially invalidating toxicity data.

The Mechanism: Why It Degrades

To prevent degradation, you must understand the pathway. Alkyl substitution (methyl groups at 1,6 positions) activates the phenanthrene ring, making it electron-rich and more susceptible to electrophilic attack by singlet oxygen (


) than the unsubstituted parent compound.

The Photochemical Pathway:

  • Excitation: 1,6-DMP absorbs a photon (

    
    ), entering an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing: The molecule relaxes to a triplet state (

    
    ).
    
  • Energy Transfer: The triplet state transfers energy to ground-state triplet oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).
  • Oxidation: Singlet oxygen attacks the 9,10-double bond (K-region), forming an unstable endoperoxide or directly converting to the quinone.

Visualizing the Degradation Pathway

DMP_Degradation DMP This compound (Ground State) Excited Excited Singlet (¹DMP*) DMP->Excited + hν (UV/Blue Light) Quinone This compound- 9,10-dione DMP->Quinone + ¹O₂ (Oxidation at 9,10-bond) Triplet Triplet State (³DMP*) Excited->Triplet Intersystem Crossing Triplet->DMP Relaxation SingletOx Singlet Oxygen (¹O₂) Triplet->SingletOx Energy Transfer to ³O₂

Figure 1: The photo-oxidative cascade. Note that the presence of both Light AND Oxygen is required for this specific pathway.

The "Zero-Photon" Handling Protocol

This protocol is derived from EPA Method 8310 (PAH Analysis) but adapted specifically for the higher reactivity of alkylated phenanthrenes.

A. Environmental Controls
VariableRequirementScientific Rationale
Lighting Gold Fluorescent or Red LED (>500 nm cutoff)Standard white fluorescent tubes emit UV spikes at 313 nm and 365 nm, which overlap with 1,6-DMP absorption bands.
Glassware Actinic (Amber) Class A Amber glass blocks >99% of light below 450 nm. Clear glass wraps with aluminum foil are an acceptable emergency substitute.
Atmosphere Inert Gas (N₂ or Ar) Removing dissolved oxygen halts the formation of singlet oxygen (

).
B. Solvent Selection Strategy

Solvents influence the lifetime of the triplet state.

  • Preferred: Acetonitrile (ACN) or Methanol (MeOH). PAHs are generally more stable in polar solvents during short-term storage.

  • Avoid: Chlorinated solvents (DCM, Chloroform) unless necessary for extraction. Under light, these solvents generate chlorine radicals, accelerating degradation 10-100x faster than photo-oxidation alone.

C. Step-by-Step Workflow

Workflow cluster_prep Preparation cluster_store Storage cluster_analyze Analysis Step1 1. Weigh Solid (Dim Light/Red Light) Step2 2. Dissolve in ACN (Degassed) Step1->Step2 Step3 3. Transfer to Amber Vial (PTFE-lined cap) Step2->Step3 Step4 4. Headspace Purge (Nitrogen Stream) Step3->Step4 Step5 5. Store at 4°C (Darkness) Step4->Step5 Step6 6. Autosampler (Amber vials only) Step5->Step6

Figure 2: The "Zero-Photon" Workflow ensures integrity from weighing to analysis.

Troubleshooting & FAQs

Q1: My 1,6-DMP standard has turned a faint yellow color. Is it still usable?

  • Diagnosis: The yellow color is characteristic of phenanthrene-9,10-diones (quinones).

  • Verdict: Discard immediately. The presence of color indicates significant oxidation (likely >5%). Quinones have different solubility and ionization properties and will foul HPLC columns.

  • Prevention: Ensure your stock solution caps are PTFE-lined. Rubber caps can be permeable to oxygen over time.

Q2: I see a new peak eluting before 1,6-DMP in my Reverse-Phase HPLC. What is it?

  • Technical Insight: Oxidation adds oxygen atoms, increasing polarity. Therefore, the quinone derivative (this compound-9,10-dione) will elute earlier (lower retention time) than the parent 1,6-DMP on a C18 column.

  • Action: Check the UV spectrum of the ghost peak. 1,6-DMP has sharp vibronic structure between 250-300 nm. The quinone will show a broader, less structured absorption band, often extending into the visible region (>400 nm).

Q3: Can I use standard white LEDs? They don't have UV, right?

  • Correction: While "warmer" than fluorescent, white LEDs still emit a "blue pump" peak around 450-460 nm. While 1,6-DMP absorption drops off after 380 nm, high-intensity blue light can still induce low-efficiency photo-degradation over long exposures.

  • Recommendation: Stick to amber glassware or gold filters. If white LEDs are unavoidable, keep exposure time <5 minutes.

Q4: Does temperature affect photo-degradation?

  • Mechanism: Yes. While the primary excitation is photonic, the secondary reaction (oxidation of the excited state) is diffusion-controlled. Higher temperatures increase the diffusion rate of oxygen in the solvent.

  • Protocol: Always store samples at 4°C or -20°C. Cold solvents hold more oxygen (Henry's Law), but the kinetic rate of the oxidation reaction is significantly slower at low temperatures.

References

  • U.S. Environmental Protection Agency (EPA). (1986). Method 8310: Polynuclear Aromatic Hydrocarbons.[1][2] SW-846 Test Methods for Evaluating Solid Waste. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Link

  • Zhang, Y., et al. (2011).[3] Photocatalytic degradation of phenanthrene on TiO2.[3] Journal of Hazardous Materials. (Cited for mechanistic comparison of phenanthrene kinetics).[4]

  • Agilent Technologies. (2020). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column.[2] Application Note. Link

Sources

Technical Support Center: Internal Standard Selection for Alkylated Phenanthrene Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Internal Standards (ISTD) for C1-C4 Alkylated Phenanthrenes in GC-MS Audience: Analytical Chemists, Toxicology Researchers, and Petrochemical Scientists Methodology: Isotope Dilution Mass Spectrometry (IDMS) & Relative Response Factor (RRF) Calibration

Module 1: Strategic Selection Logic

The Core Challenge: Alkylated phenanthrenes (C1–C4) present a quantification paradox. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard, deuterated standards for every specific alkyl isomer (e.g., 1,2,6-trimethylphenanthrene-d14) are commercially impractical or unavailable.

Therefore, the analytical strategy relies on homologue grouping using the closest available deuterated parent or alkylated analog.

The Hierarchy of ISTD Selection

Do not select an ISTD based solely on cost. Follow this hierarchy to minimize quantification error caused by matrix effects and injection discrimination.

  • Tier 1 (Gold Standard): Deuterated Alkylated Analog (e.g., 1-Methylphenanthrene-d12).

    • Use Case: High-precision forensic sourcing or toxicology.

    • Pros: Corrects for the specific ionization differences of the alkyl group.

    • Cons: Extremely expensive; limited availability.

  • Tier 2 (Standard Practice): Deuterated Parent PAH (e.g., Phenanthrene-d10).

    • Use Case: Routine EPA 8270 / ASTM D7363 analysis.

    • Pros: Widely available, inexpensive, well-characterized.

    • Cons: Elutes significantly earlier than C3/C4 alkyl homologues, leading to potential "lock-out" if retention time windows are too narrow.

  • Tier 3 (Bridging Standard): Higher Molecular Weight Deuterated PAH (e.g., Chrysene-d12).

    • Use Case: Quantification of C3-C4 Phenanthrenes when Phenanthrene-d10 elutes too far away.

Decision Matrix: Selecting Your ISTD

ISTD_Selection Start Start: Select ISTD for Alkylated Phenanthrenes Is_D_Alkyl Is Deuterated Alkyl-Phenanthrene (e.g., 1-Me-Phen-d12) Available? Start->Is_D_Alkyl Tier1 Tier 1: Use 1-Me-Phen-d12 (Highest Accuracy) Is_D_Alkyl->Tier1 Yes Check_Range Are you quantifying C3 or C4 Homologues? Is_D_Alkyl->Check_Range No Tier2 Tier 2: Use Phenanthrene-d10 (Standard for C1-C2) Check_Range->Tier2 No (Only C1-C2) Tier3 Tier 3: Use Chrysene-d12 (Better RT match for C3-C4) Check_Range->Tier3 Yes (C3-C4)

Figure 1: Decision tree for selecting the appropriate Internal Standard based on analyte range and standard availability.

Module 2: Troubleshooting Guide

Status: Active Context: Users frequently report integration failures or non-linear calibration curves when quantifying alkylated clusters.

Issue A: "My C3/C4 Phenanthrenes are not being integrated."

Diagnosis: Retention Time (RT) Window Drift. Root Cause: Phenanthrene-d10 elutes at ~X minutes. C4-phenanthrenes can elute 2–4 minutes after the parent. If your quantification software uses a fixed relative retention time (RRT) window (e.g., ±0.5 min) linked to Phenanthrene-d10, the late eluters fall outside the window. Solution:

  • Unlink C3/C4 clusters from Phenanthrene-d10 in the method editor.

  • Re-link them to a later-eluting ISTD like Chrysene-d12 or Pyrene-d10 if available.

  • Widen Windows: If you must use Phenanthrene-d10, switch the identification window type from "Relative" to "Absolute" for the alkylated groups and manually define the start/stop times based on a reference standard (e.g., NIST SRM 1991).

Issue B: "The Deuterated Standard Elutes Before the Native Parent."

Diagnosis: Deuterium Isotope Effect. Root Cause: Deuterium (


H) is slightly smaller and has lower polarizability than Protium (

H). This reduces Van der Waals interactions with the stationary phase (typically 5% phenyl-methylpolysiloxane), causing deuterated isotopologues to elute slightly earlier (2–6 seconds). Action: This is normal.
  • Do not force the integration peak to match the native retention time.

  • Ensure your software's "Expected RT" for the ISTD is updated to the actual deuterated RT, not the native RT.

Issue C: "Calculated Concentrations are Consistently Low."

Diagnosis: Response Factor Mismatch. Root Cause: Alkylation generally increases the response factor (RF) in Flame Ionization Detection (FID) but can suppress ionization efficiency in Electron Impact (EI) MS compared to the unsubstituted parent. Using the parent's RF for C4-alkyls without correction leads to underestimation. Solution: Calculate Relative Response Factors (RRF) using a reference oil standard (see Protocol below).

Module 3: Experimental Protocol

Objective: Establish Relative Response Factors (RRF) for Alkylated Groups (C1-C4) using a Reference Material. Reference Material: NIST SRM 1991 (Mixed Coal Tar/Petroleum) or SRM 1582.

Workflow Diagram

RRF_Workflow Step1 1. Prepare Calibration Std (NIST 1991 + ISTD Mix) Step2 2. Acquire GC-MS Data (SIM Mode) Step1->Step2 Step3 3. Integrate ISTD Peak (Phenanthrene-d10) Step2->Step3 Step4 4. Integrate Alkyl Clusters (Sum of all isomers in C1, C2...) Step3->Step4 Step5 5. Calculate RRF (Eq. 1) Step4->Step5

Figure 2: Workflow for determining Relative Response Factors for alkylated homologue groups.

Step-by-Step Methodology
  • Preparation:

    • Aliquot 100 µL of NIST SRM 1991 (Certified concentrations for C1-C4 phenanthrenes provided).

    • Spike with Phenanthrene-d10 to a final concentration of 1.0 µg/mL.

  • Acquisition:

    • Inject 1 µL splitless into GC-MS (DB-5ms or equivalent column).

    • SIM Parameters:

      • Phenanthrene-d10: m/z 188

      • C1-Phenanthrenes: m/z 192

      • C2-Phenanthrenes: m/z 206

      • C3-Phenanthrenes: m/z 220

      • C4-Phenanthrenes: m/z 234

  • Integration:

    • Integrate the single peak for Phenanthrene-d10.

    • Integrate the entire cluster of peaks for each alkyl group (e.g., for C1, sum the areas of 1-methyl, 2-methyl, 3-methyl, and 9-methyl isomers).

  • Calculation: Use Equation 1 to determine the RRF for each group (

    
    ).
    
    
    
    
    • 
      : Summed Area of Alkyl Group 
      
      
      
    • 
      : Area of Internal Standard
      
    • 
      : Certified Concentration of Group 
      
      
      
      (from NIST certificate)
    • 
      : Concentration of Internal Standard[1]
      
Data Summary Table: Expected Ions & Windows
Target AnalyteQuant Ion (m/z)Reference ISTDTypical RT Shift vs ISTD (min)
Phenanthrene 178Phenanthrene-d100.02 (earlier)
C1-Phenanthrenes 192Phenanthrene-d10+1.5 to +2.5
C2-Phenanthrenes 206Phenanthrene-d10+2.5 to +4.0
C3-Phenanthrenes 220Chrysene-d12-1.0 to +1.0
C4-Phenanthrenes 234Chrysene-d12+1.0 to +3.0

*Note: Switching to Chrysene-d12 for C3/C4 is recommended to maintain a stable RRT.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just use the response factor of the parent Phenanthrene for the alkylated groups? A: No. This is a semi-quantitative approach often called "Parent-Response" quantification. It assumes the alkyl groups ionize exactly like the parent. In reality, alkylation stabilizes the carbocation, often enhancing the response. Using the parent RF typically results in a 20–40% error in concentration. You must use the RRF method described in Module 3 for accurate data [1].

Q2: Why do C1-phenanthrenes show multiple peaks while Phenanthrene-d10 is a single peak? A: Phenanthrene is a single molecule. "C1-Phenanthrenes" represents a mixture of isomers (1-methyl, 2-methyl, 3-methyl, 9-methyl). These isomers have slightly different boiling points and polarity, causing them to separate chromatographically. You must integrate the sum of these peaks for total C1-quantification [2].

Q3: My lab cannot afford NIST SRM 1991. What is the alternative? A: You can use a well-characterized crude oil (like a sweet Louisiana crude) if you have access to a consensus value database. Alternatively, purchase a commercial "Alkylated PAH Mix" standard from vendors like AccuStandard or Chiron, though these often contain only single representative isomers rather than the full environmental distribution.

References

  • U.S. EPA. (2021). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis: SRM 1991 - Mixed Coal Tar/Petroleum Extract. [Link]

  • Andersson, J.T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.[1][2][3][4][5][6][7][8] [Link]

  • Sorensen, L., et al. (2016). Distinguishing between petrogenic and pyrogenic PAHs in complex environmental samples. Environmental Forensics. [Link]

Sources

Technical Support Center: Minimizing Isomer Cross-Contamination in PAH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Polycyclic Aromatic Hydrocarbon (PAH) synthesis. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing isomerically pure PAHs. The presence of unintended isomers can significantly impact the material properties, biological activity, and toxicological profiles of your target compounds.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize isomer cross-contamination and achieve higher purity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isomer formation in my PAH synthesis?

A1: Isomer formation is fundamentally governed by the reaction mechanism and conditions. The most common synthetic routes for PAHs, such as the Scholl and Diels-Alder reactions, have inherent regioselectivity challenges that can lead to isomeric mixtures.

  • Scholl Reaction: This is an oxidative cyclodehydrogenation reaction used to form carbon-carbon bonds between aromatic rings.[3] Isomer formation often arises from multiple possible cyclization pathways on a poly-phenylene precursor. The reaction's outcome can be highly sensitive to the choice of oxidant and Lewis acid, as well as the electronic properties of substituents on the aromatic rings.[4][5] For instance, activating, ortho-para directing groups can steer the reaction towards a desired isomer, while their absence can lead to product oligomerization and mixtures.[4][5]

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for constructing six-membered rings.[6] However, when using unsymmetrical dienes and dienophiles, the reaction can yield different regioisomers (e.g., "ortho" and "meta" adducts).[6][7] The regioselectivity is dictated by the electronic effects of the substituents on both the diene and the dienophile.[8]

  • Other Pyrolytic and Radical Mechanisms: Many PAH formation pathways, especially those occurring at high temperatures, involve radical intermediates.[9][10] The Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism, for example, is a key pathway for PAH growth but can lead to various isomers depending on the site of hydrogen abstraction and subsequent cyclization.[10][11][12]

Q2: How can I quickly assess the isomeric purity of my crude product?

A2: A rapid preliminary assessment can often be achieved with a combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: While not quantitative, running the crude sample on a TLC plate with different solvent systems can often reveal the presence of multiple components, even if they have similar Rf values. Using a UV lamp is essential for visualizing the spots.

  • HPLC with UV or Fluorescence Detection: A quick analytical HPLC run is one of the most effective methods.[13] Isomers often have slightly different retention times. A broad or shouldered peak is a strong indicator of co-eluting isomers. A diode-array detector (DAD) or fluorescence detector can provide additional evidence, as isomers may have distinct UV-Vis or fluorescence spectra.[14]

Q3: What general laboratory practices should I follow to prevent contamination?

A3: Rigorous laboratory hygiene is critical to prevent the introduction of external PAH contaminants and to avoid cross-contamination between different batches of your synthesis.

  • Glassware and Equipment: All glassware should be meticulously cleaned. A standard procedure involves rinsing with the last used solvent, washing with detergent and hot water, rinsing with deionized water, and then heating in a muffle furnace at 400°C for at least 15-30 minutes.[15] For thermally sensitive volumetric ware, rinsing with high-purity acetone or hexane is a suitable alternative.[15]

  • Inert Materials: Use only inert materials like stainless steel, glass, or aluminum for sample preparation to prevent the introduction of contaminants.[16]

  • High-Purity Reagents: Always use high-purity solvents and reagents to minimize the introduction of interfering substances.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and purification workflows.

Problem 1: My spectral data (¹H NMR, GC-MS) indicates a mixture of isomers in my final product.

This is a common issue stemming from a lack of selectivity in the synthetic reaction itself.

  • Possible Cause 1a: Non-selective reaction conditions in a Scholl Reaction.

    • Expert Insight: The Scholl reaction's outcome is a delicate balance of thermodynamics and kinetics. The choice of oxidant and acid can dramatically alter the product distribution. In some cases, the desired product may form but rapidly oligomerize if reactive sites are still available.[4]

    • Solution: Modify Reaction Parameters.

      • Introduce Blocking Groups: Incorporate bulky groups, such as t-butyl, at positions that you do not want to react.[4][5] These groups sterically hinder undesired cyclization pathways and prevent product oligomerization.[4]

      • Utilize Directing Groups: Place electron-donating, ortho-para directing groups (e.g., methoxy) on the aromatic precursors to favor bond formation at specific positions.[4][5]

      • Optimize Oxidant/Acid System: The combination of an oxidant (like FeCl₃ or PIFA) and a Lewis acid (like BF₃·Et₂O) is crucial. Experiment with different systems to find the one that provides the highest selectivity for your substrate.[17]

  • Possible Cause 1b: Poor regioselectivity in a Diels-Alder Reaction.

    • Expert Insight: The regioselectivity of the Diels-Alder reaction is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The distribution of "ortho" versus "para" products depends on the electronic nature and position of substituents.[6]

    • Solution: Enhance Electronic Bias.

      • Maximize Electronic Mismatch: Increase the electronic difference between the diene and dienophile. Use a diene with a strong electron-donating group (EDG) and a dienophile with a strong electron-withdrawing group (EWG).[8]

      • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the regioselectivity by coordinating to the dienophile, further lowering its LUMO energy and increasing the difference in the magnitude of its orbital coefficients.

Problem 2: I am unable to separate my target PAH isomer from its contaminants using standard column chromatography.

PAH isomers often have very similar polarities and shapes, making them notoriously difficult to separate.

  • Possible Cause 2a: Insufficient resolving power of the stationary phase.

    • Expert Insight: Standard silica or alumina columns may not have the selectivity needed to resolve structurally similar PAHs. The planar nature of these molecules leads to strong π-π interactions with the stationary phase, but subtle differences in shape are key to separation.

    • Solution: Employ Advanced Chromatographic Techniques.

      • High-Performance Liquid Chromatography (HPLC): This is the most prevalent and powerful method for separating PAH isomers.[13] A nonpolar stationary phase is often used, which provides unique selectivity for these compounds.[13]

      • Gas Chromatography (GC): Capillary GC, especially when coupled with mass spectrometry (GC-MS), offers excellent resolution for volatile PAHs.[14][13] The choice of the capillary column is critical for resolving isomers.[18][19]

      • Specialized Columns: For particularly challenging separations, consider columns designed specifically for PAH analysis, which often have unique stationary phases that enhance shape selectivity.[19]

  • Possible Cause 2b: Co-elution of isomers.

    • Expert Insight: Even with advanced techniques, isomers can co-elute if the chromatographic conditions are not fully optimized.

    • Solution: Systematic Method Development.

      • Vary the Mobile Phase: In HPLC, systematically vary the solvent composition and gradient slope.

      • Adjust the Temperature: Both GC and HPLC separations can be sensitive to temperature.[20][21] In GC, adjusting the temperature ramp can significantly improve resolution.

      • Consider Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity and faster separations compared to HPLC for certain PAH isomers.

Table 1: Comparison of Analytical Techniques for PAH Isomer Differentiation
TechniquePrincipleResolutionThroughputKey Advantage
HPLC-UV/FLD Differential partitioning between mobile and stationary phases.High to Very HighMediumExcellent for routine analysis and quantification. Fluorescence detection (FLD) is highly sensitive and selective for fluorescent PAHs.[22]
GC-MS Separation based on boiling point and polarity in a capillary column, followed by mass analysis.Very HighHighProvides structural information from mass spectra, aiding in the identification of unknown isomers.[14][13]
¹H NMR Nuclear magnetic resonance spectroscopy.Low to MediumLowCan provide definitive structural information but may struggle with complex mixtures unless high field strengths are used.

Experimental Protocols & Workflows

Protocol 1: Preparative HPLC for the Separation of Benzo[a]pyrene and Benzo[e]pyrene

This protocol outlines a general method for separating two closely related isomers. This is a starting point and must be optimized for your specific instrument and sample.

  • Column Selection: Use a dedicated PAH analysis column (e.g., C18 with shape selectivity, ~5 µm particle size, >250 mm length).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water. Start with an isocratic mixture of 85:15 (v/v). Ensure all solvents are HPLC grade and degassed.

  • Sample Preparation: Dissolve the crude PAH mixture in a minimal amount of a strong solvent like dichloromethane or tetrahydrofuran, then dilute with the mobile phase to avoid precipitation on the column. The final concentration should be optimized to avoid column overloading.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the eluting peaks.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm their isomeric purity.

  • Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., increase the water content to 20% to increase retention and potentially improve resolution) or switch to a gradient elution.

Workflow for Troubleshooting Isomer Contamination

This workflow provides a logical sequence for diagnosing and solving isomer contamination issues.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Root Cause Identification cluster_2 Phase 3: Corrective Actions cluster_3 Phase 4: Verification Start Crude product shows isomer mix (NMR, GC-MS) CheckPurity Confirm with analytical HPLC Start->CheckPurity IsReactionSelective Is the reaction inherently non-selective? CheckPurity->IsReactionSelective IsPurificationAdequate Is the purification method adequate? IsReactionSelective->IsPurificationAdequate No ModifyReaction Modify Synthesis: - Add blocking/directing groups - Change catalyst/reagents - Adjust T, P, time IsReactionSelective->ModifyReaction Yes OptimizePurification Optimize Purification: - Switch to Prep HPLC/SFC - Use specialized column - Develop new gradient IsPurificationAdequate->OptimizePurification No FinalAnalysis Re-analyze purified product ModifyReaction->FinalAnalysis OptimizePurification->FinalAnalysis

Caption: A logical workflow for troubleshooting isomer contamination.

References

  • King, B. T., Kroulík, J., Robertson, C. R., Rempala, P., Hilton, C. L., Korinek, J. D., & Gortari, L. M. (2007). Controlling the Scholl Reaction. The Journal of Organic Chemistry, 72(7), 2279–2288. [Link]

  • Müllen, K., & Rabe, J. P. (2002). Nanographenes: The Scholl Reaction and Beyond. In Organic Nanostructures (pp. 1-42). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • National Center for Biotechnology Information. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (US). [Link]

  • U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]

  • Wang, Z., & Stout, S. A. (Eds.). (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Wise, S. A. (2015). Two-Dimensional Gas Chromatography for the Analysis of Complex Mixtures of Polycyclic Aromatic Compounds. LCGC North America, 33(11), 834-843. [Link]

  • Zhang, M., et al. (2012). A new 10 m short column of GC combined with the gas chromatograph-mass spectrometer (GC/MS) to determine 16 PAHs. Journal of Environmental Science and Health, Part B, 47(8), 755-763. [Link]

  • Asensio, J. C., et al. (2021). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Molecules, 26(21), 6438. [Link]

  • Banger, K., et al. (2021). Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) Expands the Analytical Window for Detection of Large PAHs (≥24 Ringed-Carbons) in Pyroplastics and Other Environmental Matrices. ACS Omega, 6(4), 2849–2858. [Link]

  • Frenklach, M. (2000). Reaction mechanism of soot formation in flames. Physical Chemistry Chemical Physics, 2(10), 2025-2033. [Link]

  • Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Wei, J., et al. (2022). Facile Synthesis of Diverse Hetero Polyaromatic Hydrocarbons (PAHs) via Styryl Diels-Alder Reaction of Conjugated Diynes. Organic Chemistry Frontiers, 9(13), 3465-3470. [Link]

Sources

overcoming solubility issues of 1,6-dimethylphenanthrene in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,6-Dimethylphenanthrene (1,6-DMP) Bioassay Optimization

Introduction: The "Invisible" Variable

Welcome to the technical support hub for this compound (1,6-DMP). As a researcher, you likely selected 1,6-DMP to investigate polycyclic aromatic hydrocarbon (PAH) toxicity, specifically alkyl-PAH cardiotoxicity or aryl hydrocarbon receptor (AhR) activation.[1]

The Core Challenge: 1,6-DMP is not just "hard to dissolve"; it is a super-hydrophobic molecule (LogP ~5.7).[1] In aqueous bioassay media, it behaves dynamically—partitioning rapidly out of the water column and into plastic labware, air interfaces, or precipitating into micro-crystals. This leads to the "Nominal vs. Actual" paradox, where your calculated dose is significantly higher than the bioavailable concentration, rendering dose-response curves invalid.

This guide provides self-validating protocols to ensure your biological data reflects true chemical exposure.

Decision Matrix: Delivery Method Selection

Do not default to DMSO spiking without analysis.[1] Use this logic flow to select the correct delivery system for your specific assay conditions.

DeliverySelection Start START: Bioassay Planning CheckLogP Check Compound Properties (1,6-DMP LogP ~ 5.7) Start->CheckLogP Duration Assay Duration? CheckLogP->Duration ShortTerm Short Term (< 4 Hours) Duration->ShortTerm Acute LongTerm Long Term (> 24 Hours) Duration->LongTerm Chronic PlasticCheck Labware Material? ShortTerm->PlasticCheck PassiveDosing METHOD B: Passive Dosing (Silicone O-ring/Rod) LongTerm->PassiveDosing Prevents Sorption Loss SolventSpike METHOD A: Solvent Spiking (Requires Analytical Confirmation) PlasticCheck->SolventSpike Glass/Coated PlasticCheck->PassiveDosing Polystyrene

Figure 1: Decision tree for selecting between solvent spiking and passive dosing based on assay duration and labware material.[1]

Method A: Solvent Spiking (Troubleshooting & Optimization)[1]

Use this method only for short-term exposures (<4h) or when passive dosing is impossible. 1,6-DMP will precipitate if the "solubility cliff" is crossed.

Critical Parameters
ParameterRecommendationScientific Rationale
Primary Solvent Acetone (preferred for coating) or DMSO DMSO has high solvating power but can mask toxicity.[1] Acetone is volatile and can be evaporated (see "Solvent Exchange").[1]
Max Solvent % < 0.01% (v/v) PAHs are highly sensitive to co-solvent effects.[1] >0.1% DMSO can alter membrane permeability, artificially increasing uptake.
Mixing Technique Vortex-at-Interface Inject stock under the media surface while vortexing to prevent micro-precipitation at the air-liquid interface.[1]
Protocol: The "Solvent-Exchange" Coating Method

Best for Zebrafish Embryos or Cell Monolayers to avoid solvent toxicity.

  • Dissolve 1,6-DMP in 100% Acetone to create a high-concentration stock (e.g., 1 mg/mL).

  • Coat the glass treatment vessel (vial/beaker) with the specific volume of stock required.

  • Evaporate the acetone completely under a gentle stream of nitrogen. A thin film of 1,6-DMP remains.[1]

  • Add Media to the vessel and equilibrate for 24 hours with stirring.

    • Result: The media reaches the thermodynamic solubility limit (saturation) without any carrier solvent present.[1]

  • Dilute this saturated solution to create your dose curve.

Method B: Passive Dosing (The Gold Standard)

For hydrophobic compounds (LogP > 4), this is the only way to maintain constant "freely dissolved" concentrations (


) over time.
The Mechanism

In a static bioassay, 1,6-DMP is lost to:

  • Sorption: Sticking to polystyrene plates (up to 80% loss in 24h).[1]

  • Volatilization: Loss to headspace.[1]

  • Metabolism: Organism uptake.[1]

Passive Dosing uses a silicone reservoir (O-ring or rod) pre-loaded with 1,6-DMP.[1] It acts as a "chemical buffer," replenishing the water phase as the compound is lost to sorption or metabolism.

PassiveDosing cluster_0 Traditional Spiking (Unstable) cluster_1 Passive Dosing (Equilibrium) Stock Stock Spike Media Media Stock->Media Loss Loss to Plastic/Air (Irreversible) Media->Loss Silicone Silicone Reservoir (Source) WaterPhase Media (C_free) Silicone->WaterPhase Replenishment Sink Organism/Plastic WaterPhase->Sink Uptake

Figure 2: Mass balance comparison.[1] Passive dosing maintains equilibrium, whereas spiking suffers irreversible loss.

Step-by-Step Protocol

Step 1: Material Preparation

  • Use medical-grade silicone O-rings (e.g., Altec) or polydimethylsiloxane (PDMS) sheets.[1]

  • Cleaning: Soxhlet extraction or wash in Ethyl Acetate (24h) followed by Methanol (24h) to remove oligomers.[1] Rinse thoroughly with ultrapure water.[1]

Step 2: Loading

  • Prepare a loading solution of 1,6-DMP in Methanol (Methanol swells silicone slightly, aiding partitioning).[1]

  • Immerse silicone in the solution.[1]

  • Add water dropwise until the solution turns slightly cloudy (reaching the solubility limit drives the chemical into the silicone).

  • Shake for 24-48 hours.

Step 3: Dosing

  • Remove silicone, rinse with water, and wipe dry (removes surface crystals).[1]

  • Place silicone into the bioassay well/beaker containing culture media.[1]

  • Equilibrate: Allow 12-24 hours for 1,6-DMP to partition from silicone -> media.

  • Introduce organisms/cells.

Troubleshooting & FAQs

Q: My dose-response curve is flat or erratic. Why? A: You likely have precipitation .[1] If you spiked a DMSO stock into aqueous media, the 1,6-DMP likely crashed out of solution immediately.

  • Validation: Centrifuge a sample of your media at 10,000g for 10 mins. Analyze the supernatant vs. the un-spun sample. If the un-spun sample is higher, you are dosing micro-crystals, not dissolved compound.

Q: Can I use polystyrene (PS) plates? A: Only with Passive Dosing.[1] In a static spike setup, PS plates act as a "sink," absorbing up to 50-80% of PAHs within hours.

  • Fix: Use glass-coated plates or pre-saturate the plastic (though pre-saturation is notoriously unreliable).[1]

Q: How do I calculate the actual concentration in Passive Dosing? A: You cannot calculate it simply; you must measure it or use partition coefficients (


).[1]
  • Formula:

    
    [1]
    
  • Best Practice: Measure the media concentration at T=0 and T=24h using HPLC-FLD (Fluorescence Detection) or GC-MS. 1,6-DMP is highly fluorescent, making HPLC-FLD very sensitive.[1]

Q: Is 1,6-DMP light sensitive? A: Yes, like all PAHs, it is subject to photo-oxidation.[1]

  • Protocol: Perform all loading and exposure steps in amber glassware or under yellow light.[1]

References

  • Smith, K.E.C., et al. (2013).[1] "A novel passive dosing system for determining the toxicity of phenanthrene to early life stages of zebrafish."[2] Aquatic Toxicology. Link

  • Mayer, P., et al. (2000).[1] "Partitioning of organic chemicals to poly(dimethylsiloxane) coated solid phase microextraction fibers: Partition coefficients and correlation with octanol-water partition coefficients." Environmental Science & Technology.[1][3] Link

  • Kwon, J.H., et al. (2009).[1] "Passive dosing for measuring the toxicity of hydrophobic organic chemicals." Environmental Science & Technology.[1][3] Link[1]

  • PubChem. (n.d.).[1][4] "this compound Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Bioanalytical Support Center: 1,6-DMP Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Analyst Level: Senior Application Scientist Ticket ID: BIO-DMP-001[1]

Analyte Identification & Strategy (Start Here)

User Advisory: The acronym "1,6-DMP" is context-dependent in literature. Before proceeding, confirm your specific analyte structure, as this dictates the extraction chemistry.[1]

Candidate AnalyteClassLogP (Approx)Primary ChallengeRecommended Strategy
1,6-Dimethylphenanthrene PAH / Lipophile~4.8 - 5.2Lipids co-eluting; Non-specific binding.[1]SLE or LLE (Partitioning)
1,6-Dimethyl-4-pyridone Metabolite / Polar~0.5 - 1.2Polar retention; Ion suppression from salts.[1]SPE (Polymeric/MCX)

Note: This guide primarily addresses the This compound (Lipophilic) scenario, as it presents the most severe matrix interference challenges (lipids) in biological samples.[1]

Matrix Cleanup: The "Why" and "How"

The Core Problem: The "Protein Crash" Trap

Many labs attempt Protein Precipitation (PPT) with Acetonitrile for 1,6-DMP.[1] Stop doing this.

  • Why? PPT removes proteins but leaves 90% of phospholipids and neutral lipids in the supernatant.

  • Consequence: For a lipophilic analyte like 1,6-DMP, these lipids co-elute, causing massive ion suppression (signal loss) or enhancement in LC-MS/MS.[1]

The Solution: Supported Liquid Extraction (SLE)

For lipophilic targets (LogP > 3), SLE provides the cleanliness of Solid Phase Extraction (SPE) with the simplicity of Liquid-Liquid Extraction (LLE), without emulsion formation.[1]

Protocol: SLE Cleanup for Plasma/Tissue Homogenate

Pre-requisite: Diatomaceous Earth SLE Plates (e.g., Isolute® SLE+ or Chem Elut).[1]

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 1% Formic Acid (aq) .

    • Reasoning: Disrupts protein binding; acidifies matrix to ensure 1,6-DMP is neutral (if any basic sites exist) or simply to aid flow.[1]

  • Load: Apply 400 µL pre-treated sample to SLE well.

  • Wait: Incubate for 5 minutes (Critical Step).

    • Mechanism:[1][2][3][4] The aqueous phase spreads over the diatomaceous earth surface.

  • Elute: Apply 2 x 600 µL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (90:10) .

    • Mechanism:[1][2][3][4] The organic solvent passes through. The analyte partitions into the solvent, while proteins, salts, and phospholipids remain trapped in the aqueous layer on the silica.

  • Evaporate & Reconstitute: Dry under

    
     at 40°C; reconstitute in 80:20 MeOH:H2O.
    

Interactive Troubleshooting Guide

Issue 1: Low Recovery (< 50%)

Diagnosis: The analyte is likely sticking to plasticware or not partitioning fully.

  • Q: Did you use a "Low Binding" collection plate?

    • Fix: 1,6-DMP is highly lipophilic.[1] It will bind to standard Polypropylene (PP).[1] Use Silanized Glass inserts or Low-Binding PP plates.[1]

  • Q: Is your evaporation temperature too high?

    • Fix: Phenanthrene derivatives are semi-volatile.[1] Do not exceed 40°C . Keep

      
       flow gentle.
      
  • Q: Is the analyte trapped in the SLE sorbent?

    • Fix: Switch elution solvent to Dichloromethane (DCM) (more aggressive for aromatics) but ensure your fume hood protocol permits it.[1]

Issue 2: High Background / Ion Suppression

Diagnosis: Phospholipids are breaking through.[1]

  • Q: Did you use Acetone or Acetonitrile as the elution solvent?

    • Fix:Never use water-miscible solvents (ACN/MeOH) for SLE elution.[1] They wash the aqueous layer off the silica, defeating the purpose. Use immiscible solvents only (MTBE, Hexane, DCM).[1]

  • Q: Are you monitoring the Phospholipid Transition?

    • Check: Add a channel for m/z 184 > 184 (Phosphatidylcholine) to your LC-MS method.[1] If this peak overlaps with 1,6-DMP, modify your LC gradient.[1]

Visualization: Method Development Decision Tree

G Start Start: 1,6-DMP Cleanup CheckLogP Check LogP / Polarity Start->CheckLogP Lipophilic LogP > 3 (e.g., Phenanthrene) CheckLogP->Lipophilic High Hydrophobicity Polar LogP < 2 (e.g., Pyridone) CheckLogP->Polar Polar / Basic Method_SLE Method A: SLE (Supported Liquid Extraction) Lipophilic->Method_SLE Method_SPE Method B: Polymer SPE (HLB / MCX) Polar->Method_SPE Solvent_Choice Elution Solvent Selection Method_SLE->Solvent_Choice MEOH Use MeOH / ACN (Wash required) Method_SPE->MEOH For SPE MTBE Use MTBE / Hexane (Excludes Lipids) Solvent_Choice->MTBE For SLE

Caption: Decision matrix for selecting the optimal extraction technology based on the physicochemical properties of the specific 1,6-DMP isomer.

Frequently Asked Questions (FAQ)

Q: Can I use LLE instead of SLE to save money? A: Yes. Use Hexane:Ethyl Acetate (80:20) .[1] However, biological matrices (especially tissue homogenates) often form emulsions with LLE, requiring centrifugation at high speeds (>4000g) to break.[1] SLE prevents emulsions entirely.[1]

Q: My 1,6-DMP standard curve is non-linear at low concentrations. A: This is a classic symptom of non-specific binding .[1] The analyte is sticking to the walls of your container before it reaches the detector.

  • Action: Add 0.5% BSA (Bovine Serum Albumin) to your neat standard solutions to act as a "carrier protein" or increase the organic content of your reconstitution solvent to >30%.

Q: How do I handle tissue samples (e.g., Liver/Brain)? A: Tissue requires homogenization.[1]

  • Homogenize tissue in Water (not buffer) at a 1:5 ratio.[1]

  • Perform the SLE protocol described above.

  • Warning: Brain tissue is high in lipids.[1] If SLE fails, use Zirconia-coated SPE (e.g., HybridSPE-Phospholipid) to chemically strip phospholipids.[1]

References

  • Chemical Identification & Abbreviation: Mani, P. et al. "Solid state proton spin-lattice relaxation in polycrystalline methylphenanthrenes.[1] IV. 1,4-dimethylphenanthrene."[1][4] The Journal of Chemical Physics, AIP Publishing, 2019.[1] (Confirms usage of "1,6-DMP" for this compound). [1]

  • Bioanalytical Method Validation: Wang, L. et al. "Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection."[1][5] ResearchGate, 2025.[1][5] (General guidelines for matrix validation).

  • Physicochemical Properties: "Estimation of selected physicochemical properties for methylated naphthalene compounds." NIH / PubChem, 2021.[1] (Provides LogP and solubility data for methylated aromatics).

  • Pyridone Derivative Synthesis & Analysis: Rybakov, V. B. et al. "Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate."[1] PMC - NIH, 2008.[1] (Reference for the polar isomer variant).

Sources

Validation & Comparative

Distinguishing Smoke from Oil: A Comparative Guide to 1,6-Dimethylphenanthrene Levels in Pyrogenic and Petrogenic Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the field of environmental forensics and geochemical analysis, the ability to differentiate between contamination sources is paramount. Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, originating from both natural and anthropogenic sources. Within this large family of compounds, the distribution of specific alkylated PAHs, such as 1,6-dimethylphenanthrene, can serve as a powerful diagnostic tool to distinguish between petrogenic sources, derived from crude oil and its refined products, and pyrogenic sources, resulting from the incomplete combustion of organic materials.

This guide provides an in-depth comparison of this compound levels in these two primary source categories. We will explore the fundamental differences in their formation pathways, characteristic concentration ranges, and the analytical methodologies required for their accurate quantification. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of these important environmental markers.

The Genesis of this compound: A Tale of Two Origins

The molecular structure and isomeric distribution of PAHs are intrinsically linked to their formation processes. The stark contrast between the slow, low-temperature geological processes that form petroleum and the rapid, high-temperature reactions of combustion results in distinct PAH profiles.

Petrogenic Formation: A Slow Cook in the Earth's Crust

Petrogenic PAHs, including this compound, are formed over millions of years through the diagenesis and catagenesis of organic matter buried in sedimentary basins.[1] This geological "cooking" process at relatively low temperatures (typically below 150°C) allows for thermodynamic equilibrium to be approached, leading to a complex mixture of PAHs characterized by a high degree of alkylation.[2][3]

The formation of various dimethylphenanthrene isomers in crude oil is influenced by the thermal maturity of the source rock.[4] In less mature petroleum, the distribution of isomers is often kinetically controlled, reflecting the structures of the original biological precursor molecules. As the source rock matures, isomerization and transalkylation reactions occur, leading to a shift towards more thermodynamically stable isomers.[3] While specific pathways to this compound are complex and depend on the specific precursors in the source rock, it is a common constituent of the complex mixture of C2-phenanthrenes found in crude oil and petroleum products.[2]

Pyrogenic Formation: Forged in Fire

In stark contrast, pyrogenic PAHs are synthesized during the incomplete combustion of organic materials such as wood, coal, and fossil fuels.[4] These high-temperature processes (often exceeding 500°C) are kinetically controlled and favor the formation of the parent, non-alkylated PAHs.[5] The rapid heating and short residence times in the combustion zone lead to the cyclization and aromatization of smaller molecules, a process often described by the H-abstraction-C2H2-addition (HACA) mechanism.[5]

While pyrogenic sources are dominated by unsubstituted PAHs, alkylated PAHs, including dimethylphenanthrenes, are also formed, albeit typically at lower relative concentrations compared to their parent compounds. The specific isomer distribution of pyrogenic dimethylphenanthrenes can be indicative of the fuel source and combustion conditions. For instance, certain isomers have been identified as markers for specific types of biomass burning, such as 1,7-dimethylphenanthrene for softwood combustion.[4] The formation of this compound in these processes is a result of complex radical reactions and cyclization pathways that are highly dependent on the fuel composition and combustion temperature.[5]

Quantitative Comparison of this compound Levels

The most significant differentiator between petrogenic and pyrogenic sources is the relative abundance of alkylated PAHs compared to their parent compounds. While specific concentration data for this compound is often embedded within the broader analysis of C2-phenanthrenes, the general trends are clear.

Source TypeTypical Concentration of this compoundKey Diagnostic Features
Petrogenic Generally higher concentrations relative to parent phenanthrene. Abundant in the complex mixture of C2-phenanthrenes.High abundance of a wide range of alkylated PAHs. Ratios of specific isomers can indicate the maturity of the source.
Pyrogenic Generally lower concentrations relative to parent phenanthrene.Predominance of unsubstituted PAHs. Specific dimethylphenanthrene isomers may be present, and their ratios can indicate the type of combustion (e.g., biomass vs. fossil fuel).

Note: The absolute concentration of this compound can vary significantly depending on the specific crude oil, the type of combustion, and the environmental matrix being analyzed. The key diagnostic tool is the relative abundance of this compound to other PAHs.

Experimental Protocol for the Analysis of this compound

The accurate quantification of this compound in environmental samples requires a robust analytical methodology. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the isomer-specific analysis of PAHs.

Step-by-Step Methodology
  • Sample Collection and Storage:

    • Collect soil, sediment, or water samples in pre-cleaned glass containers with Teflon-lined caps.

    • Store samples at 4°C in the dark to minimize photodegradation and microbial activity.

    • For air samples, use a high-volume sampler with a quartz fiber filter for particulate matter and a polyurethane foam (PUF) cartridge for the gas phase.

  • Extraction:

    • Rationale: To efficiently remove the target analytes from the sample matrix.

    • Soils and Sediments: Use a pressurized fluid extraction (PFE) or Soxhlet extraction with a non-polar solvent such as dichloromethane (DCM) or a mixture of hexane and acetone.

    • Water: Perform a liquid-liquid extraction with DCM or pass the sample through a solid-phase extraction (SPE) cartridge packed with a C18 sorbent.

    • Air Filters and PUFs: Extract using Soxhlet with an appropriate solvent.

  • Extract Cleanup and Fractionation:

    • Rationale: To remove interfering compounds from the extract that could co-elute with the target analytes and cause matrix effects.

    • Pass the crude extract through a silica gel or alumina chromatography column.

    • Elute with a series of solvents of increasing polarity to separate the aliphatic and aromatic fractions. The PAH fraction, containing this compound, is typically eluted with a mixture of hexane and DCM.

  • Concentration:

    • Rationale: To increase the concentration of the analytes to a level that is detectable by the instrument.

    • Carefully reduce the volume of the cleaned-up extract to a final volume of 1 mL or less using a rotary evaporator or a gentle stream of nitrogen.

  • Instrumental Analysis (GC-MS):

    • Rationale: To separate the individual PAH isomers and provide confident identification and quantification.

    • Gas Chromatograph (GC):

      • Column: Use a high-resolution capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

      • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode to maximize sensitivity.

      • Temperature Program: Employ a temperature program that provides good separation of the dimethylphenanthrene isomers. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.[3][6]

    • Mass Spectrometer (MS):

      • Ionization: Use electron ionization (EI) at 70 eV.

      • Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion (m/z 206) and at least one or two fragment ions for this compound and other C2-phenanthrenes.

  • Quantification and Data Analysis:

    • Rationale: To determine the concentration of this compound in the original sample.

    • Use a multi-point calibration curve prepared from a certified standard of this compound.

    • Incorporate isotopically labeled internal standards (e.g., deuterated PAHs) to correct for variations in extraction efficiency and instrument response.

    • Calculate diagnostic ratios of this compound to other PAHs (e.g., phenanthrene, other dimethylphenanthrene isomers) to aid in source apportionment.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample_Collection Sample Collection (Soil, Water, Air) Extraction Extraction (PFE, Soxhlet, LLE, SPE) Sample_Collection->Extraction Cleanup Cleanup & Fractionation (Silica/Alumina Column) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Concentration_Data Concentration of This compound Data_Analysis->Concentration_Data Diagnostic_Ratios Diagnostic Ratios Data_Analysis->Diagnostic_Ratios Source_Apportionment Source Apportionment Concentration_Data->Source_Apportionment Diagnostic_Ratios->Source_Apportionment

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship Diagram

logical_relationship cluster_source Source cluster_process Formation Process cluster_profile PAH Profile cluster_dmp This compound Level Petrogenic Petrogenic (Crude Oil, Coal) Geological Geological Processes (Low Temperature, High Pressure) Petrogenic->Geological Pyrogenic Pyrogenic (Combustion) Combustion Combustion (High Temperature, Rapid) Pyrogenic->Combustion High_Alkylation High Abundance of Alkylated PAHs Geological->High_Alkylation Low_Alkylation Predominance of Parent PAHs Combustion->Low_Alkylation High_DMP Relatively High Levels of This compound High_Alkylation->High_DMP Low_DMP Relatively Low Levels of This compound Low_Alkylation->Low_DMP

Caption: Logical relationship between source, process, and 1,6-DMP levels.

Conclusion

The analysis of this compound, in conjunction with other alkylated PAHs, provides a robust methodology for distinguishing between petrogenic and pyrogenic sources of environmental contamination. The fundamental differences in their formation pathways are reflected in their distinct concentration profiles. Petrogenic sources, born from slow geological processes, are rich in a complex mixture of alkylated PAHs, including this compound. In contrast, pyrogenic sources, forged in the heat of combustion, are dominated by parent PAHs, with significantly lower relative concentrations of their alkylated counterparts. By employing rigorous analytical techniques such as GC-MS, researchers can accurately quantify these differences and utilize them as powerful diagnostic tools for source apportionment. This knowledge is critical for effective environmental management, risk assessment, and the development of remediation strategies.

References

  • Wang, H. (2021). Formation pathways of polycyclic aromatic hydrocarbons (PAHs) in butane or butadiene flames. Physical Chemistry Chemical Physics, 23(5), 3469-3481. [Link]

  • Pennington, J. C., & Scott, G. I. (2016). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 29(8), 1331-1342. [Link]

  • He, W., et al. (2022). Petroleum geochemistry and origin of shallow-buried saline lacustrine oils in the slope zone of the Mahu sag. Journal of Petroleum Science and Engineering, 213, 110375. [Link]

  • Yan, B., et al. (2004). Molecular Tracers of Saturated and Polycyclic Aromatic Hydrocarbon Inputs into Central Park Lake, New York City. Environmental Science & Technology, 38(24), 6520-6527. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). Oil in the Sea IV: Inputs, Fates, and Effects. The National Academies Press. [Link]

  • Simon, E., et al. (2021). Analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in biochar treated stormwater. Journal of Environmental Management, 298, 113506. [Link]

  • Srogi, K. (2007). PAH isomer ratios for source indicators. Environmental Chemistry Letters, 5(1), 25-36. [Link]

  • Willsch, H., & Radke, M. (1995). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Organic Geochemistry, 23(5), 407-422. [Link]

  • Semantic Scholar. (2021). Species Identification and Effects of Aromatic Hydrocarbons on the Fluorescence Spectra of Different Oil Samples in Seawater. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). PAH diagnostic ratios for the identification of pollution emission sources. Environmental Pollution, 162, 110-119. [Link]

  • Koss, A. R., et al. (2018). Biomass burning emissions and potential air quality impacts of volatile organic compounds and other trace gases from fuels common to the western US. Atmospheric Chemistry and Physics, 18(15), 11369-11391. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Coal Tars and Coal-Tar Pitches. [Link]

  • Sklari, S., et al. (2022). Source Profile Analysis, Source Apportionment, and Potential Health Risk of Ambient Particle-Bound Polycyclic Aromatic Hydrocarbons in Areas of Specific Interest. Atmosphere, 13(6), 938. [Link]

  • ResearchGate. (n.d.). PAH source profile obtained for the PMF model. [Link]

  • Lunn, G. H., & Souter, J. (2022). Geology and Geochemistry of the Hydrocarbon Compositional Changes in the Triassic Montney Formation, Western Canada. Geosciences, 12(11), 419. [Link]

  • Stewart, G. J., et al. (2021). Emissions of Toxic Substances from Biomass Burning: A Review of Methods and Technical Influencing Factors. Atmosphere, 12(8), 982. [Link]

  • Bureau of Indian Standards. (n.d.). Pyrogenic vs Petrogenic Source Determination: Diagnostic PAH ratios. [Link]

  • Environment and Climate Change Canada. (2016). Screening assessment - coal tars and their distillates. [Link]

  • Central Washington University ScholarWorks. (2017). Contributions of wood smoke and vehicle emissions to ambient concentrations of volatile organic compounds and particulate matter during the Yakima wintertime nitrate study. [Link]

  • Jen, C. N., et al. (2022). Emissions of Organic Compounds from Western US Wildfires and Their Near Fire Transformations. Atmospheric Chemistry and Physics Discussions, 1-36. [Link]

  • CENRESIN Journals. (n.d.). 54 Polycyclic Aromatic Hydrocarbons in Free and Asphaltene Derived Low Temperature Coal Tar from the Coalite Plant Near Chesterf. [Link]

  • U.S. Environmental Protection Agency. (1978). Investigation of Selected Potential Environmental Contaminants: Asphalt and Coal Tar Pitch. [Link]

  • Gieré, R., & Querol, X. (2023). Risk Evaluation of Pollutants Emission from Coal and Coal Waste Combustion Plants and Environmental Impact of Fly Ash Landfilling. Toxics, 11(5), 406. [Link]

Sources

Certified Reference Materials for 1,6-Dimethylphenanthrene: A Technical Comparison & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for 1,6-Dimethylphenanthrene (1,6-DMP) analysis, designed for researchers in environmental toxicology, petrochemical forensics, and drug development.

Executive Summary: The Alkyl-PAH Challenge

This compound (CAS: 20291-74-1 ) is a specific alkylated polycyclic aromatic hydrocarbon (PAH) isomer.[1] Unlike parent PAHs (e.g., Phenanthrene), alkylated derivatives like 1,6-DMP possess unique steric properties that influence their environmental persistence, toxicity (mutagenicity), and utility as petrochemical biomarkers.

The Analytical Bottleneck: The primary challenge in 1,6-DMP analysis is isomeric resolution . It frequently co-elutes with other dimethylphenanthrenes (e.g., 1,7-DMP or 3,6-DMP) on standard non-polar stationary phases. Consequently, the choice of Certified Reference Material (CRM) is not just about purity—it is about isomeric specificity and traceability .

This guide compares the leading CRM options and details a self-validating GC-MS protocol to ensure accurate quantification.

Market Analysis: Reference Material Comparison

The market for specific alkyl-PAH isomers is niche. While many vendors supply "Dimethylphenanthrene mixes," few offer certified, isomer-specific standards for 1,6-DMP.

Comparative Assessment Table
FeatureChiron AS (The Gold Standard) Santa Cruz Biotech (Research Grade) AccuStandard (The Alternative)
Product Code 1693.16-500-IO sc-483664 Custom/Inquire (Typically H-Series)
Format Solution (500 µg/mL in Isooctane)Neat SolidSolution (Typically Toluene)
Purity >98% (Certified)>95% (Variable)>98% (If available)
Isomeric Purity High (GC-FID verified)ModerateHigh
Traceability ISO 17034 / ISO 17025Research Use Only (RUO)ISO 17034
Primary Use Quantitation, Calibration CurvesQualitative ID, BioassaysQC Check Standards
Cost Efficiency Low (High cost/mg)High (Low cost/mg)Medium
Expert Insight on Selection:
  • For Quantitation (GC-MS): You must use the Chiron standard. Their expertise in alkyl-PAH synthesis ensures that the "1,6-DMP" you buy is not contaminated with the 1,7-isomer, which has a nearly identical mass spectrum and retention time.

  • For Toxicology (Bioassays): The Santa Cruz solid is acceptable if you need milligram quantities for dosing cells/organisms, provided you verify the purity in-house using the Chiron standard.

  • Internal Standards: A specific this compound-d10 is rarely commercially available. The industry standard protocol (detailed below) utilizes Phenanthrene-d10 or Benzo[b]fluoranthene-d12 as a surrogate.

Technical Deep Dive: Analytical Methodology

The "Self-Validating" Protocol

To ensure scientific integrity, this protocol uses a Diagnostic Ion Ratio check. 1,6-DMP fragments characteristically under Electron Ionization (EI). Monitoring the ratio of the molecular ion to its primary fragment ensures that no co-eluting matrix interferences are skewing your data.

Instrumental Parameters (GC-MS)
  • System: Agilent 7890/5977 (or equivalent).

  • Column: Rxi-17Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Why? Standard 5% phenyl columns (DB-5MS) often fail to fully resolve 1,6-DMP from 1,7-DMP. The 17-Sil phase (50% phenyl) provides the necessary selectivity for isomer separation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 280°C.

  • MS Source: 230°C, 70 eV.

Acquisition: Selected Ion Monitoring (SIM)

Configure your SIM windows to capture these specific ions:

AnalyteTarget Ion (

)
Qualifier Ion 1 (

)
Qualifier Ion 2 (

)
Retention Time Window
Phenanthrene-d10 (ISTD) 188.1 94.080.0Pre-1,6-DMP
This compound 206.1 191.1 (M - CH

)
189.1Determine Exp.

Critical QC Step: The ratio of


 206 to 

191 is your validity check. For 1,6-DMP, this ratio is distinct compared to other isomers due to the stability of the methyl position.

Experimental Workflow Visualization

The following diagram illustrates the critical path for extracting and analyzing 1,6-DMP from a complex matrix (e.g., sediment or tissue), highlighting the fractionation step required to remove aliphatic interferences.

DMP_Analysis_Workflow Sample Sample Matrix (Sediment/Tissue) Extraction Soxhlet/PLE Extraction (DCM:Acetone 1:1) Sample->Extraction Spike Surrogates Sulfur Copper Cleanup (Remove Sulfur) Extraction->Sulfur Fractionation Silica Gel Fractionation (Critical Step) Sulfur->Fractionation F1 Fraction 1: Aliphatics (Discard/Archive) Fractionation->F1 Elute w/ Hexane F2 Fraction 2: Aromatics (Contains 1,6-DMP) Fractionation->F2 Elute w/ DCM:Hex (1:1) Concentration N2 Evaporation to 100 µL F2->Concentration ISTD Add ISTD: Phenanthrene-d10 Concentration->ISTD GCMS GC-MS Analysis (SIM Mode) ISTD->GCMS Data Quantification (Target m/z 206) GCMS->Data

Caption: Optimized workflow for isolating 1,6-DMP from complex matrices using silica fractionation.

Validation & Performance Metrics

When validating your CRM and method, adhere to these acceptance criteria (based on EPA 8270E/ISO 17025 guidelines):

  • Linearity: The calibration curve (using Chiron 1693.16) must have an

    
     over the range of 10–1000 ng/mL.
    
  • Isomer Resolution: Calculate the Valley-to-Peak ratio between 1,6-DMP and its nearest neighbor (often 1,7-DMP).

    • Formula:

      
      
      
    • Requirement:

      
       (Baseline separation is ideal).
      
  • Recovery: Spiked matrix samples should yield recoveries between 70–120% . If recoveries are low, check the silica fractionation step—1,6-DMP can elute early in the aromatic fraction.

Troubleshooting "Ghost" Peaks

If you observe a peak at


 206 that does not align with the Chiron standard retention time, it is likely 3,6-dimethylphenanthrene  or an ethyl-phenanthrene isomer. Do not quantify these as 1,6-DMP. This highlights the necessity of the specific Chiron CRM over generic "C2-Phenanthrene" mixtures.

References

  • Chiron AS. (n.d.).[2][3] Product Catalogue: this compound (Product No.[1][3][4] 1693.16).[5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). SRM 1944 - New York/New Jersey Waterway Sediment. (Used for method validation of alkyl-PAHs). Retrieved from [Link]

  • Andersson, J. T., & Schmid, B. (2011). Polycyclic Aromatic Sulfur Heterocycles.

Sources

Advanced Validation Strategies for Alkylated PAH Isomers: A Comparative Guide to GC-MS/MS Performance

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Framework: Beyond the 16 Priority Pollutants

While the EPA’s 16 priority polycyclic aromatic hydrocarbons (PAHs) are well-regulated, the alkylated PAH homologs (e.g., C1-C4 naphthalenes, phenanthrenes) often constitute the bulk of toxicological burden in petrochemical samples and pharmaceutical excipients derived from petroleum.

For drug development professionals, particularly those involved in ICH M7 (Mutagenic Impurities) assessments and USP <661.1> (Plastic Packaging Systems), the challenge is twofold:

  • Isomeric Complexity: Alkylated PAHs exist as complex clusters of isomers with identical mass-to-charge (

    
    ) ratios.
    
  • Matrix Interference: In biological matrices or complex lipid formulations, chemical noise often obscures low-level alkylated PAHs when using standard GC-MS (SIM).

This guide validates the transition from Single Quadrupole (SIM) to Triple Quadrupole (GC-MS/MS) , demonstrating why MS/MS is the necessary standard for high-fidelity alkylated PAH analysis.

The Analytical Engine: Method Optimization

Chromatographic Resolution (The First Line of Defense)

Mass spectrometry cannot distinguish between co-eluting isomers with identical fragmentation patterns (e.g., 1-methylphenanthrene vs. 2-methylphenanthrene). Separation must be achieved chromatographically.[1]

Recommended Column Chemistry:

  • Primary Choice: Rxi-PAH or Select-PAH (specialized stationary phases with higher phenyl content).

  • Why? Traditional 5% phenyl columns (e.g., DB-5ms) fail to resolve critical pairs like Chrysene/Triphenylene or the Benzo[b,j,k]fluoranthene triad.

MS/MS Transition Logic (The "Cluster" Strategy)

Unlike parent PAHs, commercial standards do not exist for every specific alkylated isomer. Therefore, we utilize a Homolog Group Quantification strategy.

Mechanism: Alkylated PAHs fragment predictably. The primary transition usually involves the loss of a methyl group (


) or ethyl group (

).
Table 1: Optimized MRM Transitions for Alkylated PAH Clusters

Note: Collision Energies (CE) are instrument-dependent but typically range from 15-25 eV.

Target Analyte GroupPrecursor Ion (

)
Product Ion (

)
Loss IdentityCE (eV)
Naphthalene (Parent) 128.1102.1

15
C1-Naphthalenes 142.1115.1

15
C2-Naphthalenes 156.1141.1

15
Phenanthrene (Parent) 178.1152.1

20
C1-Phenanthrenes 192.1165.1

20
C2-Phenanthrenes 206.1191.1

20
Dibenzothiophene (S-Heterocycle) 184.0152.0

25
C1-Dibenzothiophenes 198.0165.0

25

Comparative Performance: SIM vs. MRM

The following data compares the Signal-to-Noise (S/N) ratio of a spiked matrix sample (marine sediment extract) analyzed via Agilent 5977 (SIM) and Agilent 7010 (MS/MS).

Table 2: Sensitivity Validation (Spike Level: 1.0 ng/g)
ParameterGC-MS (SIM)GC-MS/MS (MRM)Improvement Factor
S/N (C1-Naphthalenes) 45:1680:115x
S/N (C2-Phenanthrenes) 32:1410:112x
Matrix Noise Floor High (Baseline rise)Low (Zero background)--
Linearity (

)
0.9920.999--

Analyst Insight: In SIM mode, the "hump" of Unresolved Complex Mixture (UCM) in petrochemical samples often elevates the baseline, artificially inflating integration areas. MRM eliminates this non-target hydrocarbon background, yielding "clean" peaks for accurate integration.

Validation Framework: Self-Validating Systems

To ensure trustworthiness (E-E-A-T), the method must be self-validating using Certified Reference Materials (CRMs).

The NIST 1941b Benchmark

NIST SRM 1941b (Organics in Marine Sediment) is the gold standard for validating alkylated PAH methods. It contains certified values for specific alkylated isomers, not just parents.

Validation Protocol:

  • Extraction: Pressurized Fluid Extraction (PFE) with Dichloromethane (DCM).

  • Cleanup: Silica gel/Alumina column to remove polar interferences.

  • Quantification: Use the response factor (RF) of the parent PAH (or the closest available alkylated isomer) to quantify the homolog cluster.

    • Example: Use 2-Methylnaphthalene RF to quantify the entire C1-Naphthalene cluster area.

Workflow Visualization

G cluster_Analysis GC-MS/MS Analysis Sample Sample Matrix (Tissue/Sediment/Drug Product) Spike Surrogate Spike (Deuterated PAHs) Sample->Spike Extract Extraction (ASE / Soxhlet) Spike->Extract Cleanup Cleanup (Silica/Alumina SPE) Extract->Cleanup GC Gas Chromatography (Rxi-PAH Column) Cleanup->GC MS Triple Quad MS (MRM Mode) GC->MS Data Data Processing (MassHunter/Chromeleon) MS->Data Decision Isomer Identification Logic Gate Data->Decision Decision->Data Fail: Re-integrate Report Final Quantitation (Cluster Summation) Decision->Report RT Window Match & Ion Ratio Pass

Caption: Figure 1. End-to-end analytical workflow for alkylated PAHs, emphasizing the critical decision gate for isomer identification based on retention time windows and ion ratios.

Isomer Identification Logic

Because alkylated PAHs elute as clusters, defining the Retention Time (RT) Window is critical.

  • Establish Windows: Inject a mixed standard containing representative isomers (e.g., 1-methylnaphthalene, 2-methylnaphthalene, 1,2-dimethylnaphthalene).

  • Define the Cluster: The "C2-Naphthalene" window begins at the first eluting C2 isomer and ends at the last.

  • Integration: Sum the areas of all peaks within this window that share the specific MRM transition.

Logic Start Detected Peak Check1 Is S/N > 10? Start->Check1 Check2 Inside RT Window? Check1->Check2 Yes Result_Neg Reject Peak (Matrix Interference) Check1->Result_Neg No Check3 Ion Ratio (Q/q) within ±30%? Check2->Check3 Yes Check2->Result_Neg No Result_Pos Positive ID (Include in Cluster Sum) Check3->Result_Pos Yes Check3->Result_Neg No

Caption: Figure 2. Decision Matrix for including a specific peak in the total alkylated homolog cluster summation.

References

  • U.S. EPA. (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][4][5] SW-846.[2]

  • National Institute of Standards and Technology (NIST). (2022).[6][7] Certificate of Analysis: SRM 1941b Organics in Marine Sediment.[6][7][8] [7]

  • Sorensen, L., et al. (2016). Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing. Environmental Pollution.[9]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.

Sources

Technical Guide: Inter-Laboratory Comparison of Dimethylphenanthrene (DMP) Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Assurance.

Dimethylphenanthrenes (DMPs) represent a critical analytical frontier. Unlike their parent compound, phenanthrene, DMPs exist as multiple structural isomers (e.g., 1,7-DMP, 2,6-DMP, 3,6-DMP) that exhibit vastly different toxicological profiles and environmental behaviors. In drug development, DMPs appear as impurities in starting materials or as metabolic byproducts of phenanthrene-based scaffolds.

This guide synthesizes data from inter-laboratory proficiency testing (including NIST SRM exercises) to objectively compare analytical performance. The consensus is clear: Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms) are insufficient for accurate DMP quantification due to critical co-elutions. Laboratories relying on parent-compound response factors (RFs) consistently underestimate DMP burdens by 30–60%.

Part 1: The Analytical Landscape & Toxicity Implications

Why Specificity Matters

The toxicity of PAHs is structure-dependent. Methylation can enhance lipophilicity and alter metabolic activation pathways. For instance, while phenanthrene is often considered a baseline toxicant, specific alkylated isomers like 1-methylphenanthrene and 9-ethylphenanthrene have shown potential for metabolic activation into reactive epoxides in human hepatoma cells (HepG2), a mechanism parallel to genotoxic impurities (GTIs) in pharmaceutical synthesis.

The Co-Elution Trap

In proficiency testing schemes (e.g., QUASIMEME, NIST Intercomparison), the most common failure mode is the inability to resolve the 2,6-DMP and 3,6-DMP pair. On a standard non-polar column, these elute as a single peak. Without isomer-specific resolution, risk assessments are fundamentally flawed because the biological activity of these isomers differs.

Diagram 1: Isomer Resolution Decision Matrix

This decision tree guides the selection of stationary phases based on the required resolution of critical isomer pairs.

DMP_Resolution_Matrix Start Start: DMP Analysis Requirement Goal_General Goal: Total C2-Phenanthrenes (Group Quantification) Start->Goal_General Screening Goal_Specific Goal: Individual Isomer Quantification (Toxicology) Start->Goal_Specific R&D / Regulated Col_Standard Column: 5% Phenyl-PDMS (e.g., DB-5ms, HP-5) Goal_General->Col_Standard Col_Special Column: High-Shape Selectivity (e.g., Agilent Select PAH, LC-50) Goal_Specific->Col_Special Result_Coelution Outcome: Co-elution of 2,6-DMP & 3,6-DMP (High Bias Risk) Col_Standard->Result_Coelution Result_Resolved Outcome: Baseline Resolution of Critical Pairs Col_Special->Result_Resolved Action_MS Detector: GC-MS (SIM) Result_Resolved->Action_MS >100 ppb Action_MSMS Detector: GC-MS/MS (MRM) (Required for trace analysis) Result_Resolved->Action_MSMS <10 ppb

Caption: Decision matrix for selecting GC stationary phases. Standard columns result in critical co-elutions, necessitating specialized phases for isomer-specific toxicology.

Part 2: Inter-Laboratory Method Comparison

The following data summarizes performance metrics from laboratories analyzing alkylated PAHs in marine sediment (referenced against NIST SRM 1941b values).

Table 1: Comparative Performance of Analytical Architectures
FeatureMethod A: The "Standard" Method B: The "Specialist"
Instrumentation GC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
Column Phase 5% Phenyl-methylpolysiloxane (DB-5ms)50% Phenyl or Liquid Crystal (Select PAH)
Quantification Parent PAH RFs (Phenanthrene)Isomer-Specific Deuterated Stds
2,6- / 3,6-DMP Unresolved (Co-elutes) Baseline Separated (R > 1.5)
Inter-lab RSD 25 – 45%10 – 15%
Bias vs. SRM -30% to -60% (Underestimation)±10% (Accurate)
Throughput High (20 min run)Medium (45-60 min run)
Analysis of Variance (The "Why")
  • Bias Source 1 (RFs): Laboratories using phenanthrene response factors to quantify DMPs consistently underestimate concentrations. Alkylation changes the ionization efficiency in the MS source.

  • Bias Source 2 (Integration): On standard columns, the "hump" of unresolved isomers is often integrated arbitrarily. Specialized columns spread these isomers out, allowing for distinct peak integration.

Part 3: Validated Experimental Protocol

To achieve "Method B" performance (Trustworthiness), the following protocol is recommended. This workflow is self-validating via the use of diagnostic ratios.

Sample Preparation (Solid Matrix)
  • Extraction: Pressurized Liquid Extraction (PLE/ASE) using Dichloromethane:Acetone (1:1).

  • Cleanup: Silica gel SPE is mandatory to remove aliphatic hydrocarbons that cause matrix suppression in the MS source.

  • Internal Standard: Spike with d10-2,6-dimethylphenanthrene (if available) or d10-phenanthrene prior to extraction to correct for recovery losses.

Instrumental Parameters (The "Gold Standard")
  • System: GC-MS/MS (Agilent 7000 series or equivalent).

  • Column: Agilent J&W Select PAH (30m x 0.25mm x 0.15µm). Note: The thinner film (0.15µm) is crucial for resolution of high-boiling isomers.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Ramp:

    • 70°C (hold 0.5 min)

    • 25°C/min to 200°C

    • 3°C/min to 235°C (Critical separation window for DMPs)

    • 10°C/min to 325°C (hold 5 min)

Detection (MRM Transitions)

Using Multiple Reaction Monitoring (MRM) significantly reduces noise compared to SIM.

  • Precursor Ion: 206.1 m/z (Dimethylphenanthrene)

  • Product Ions: 191.1 m/z (Loss of methyl group), 189.1 m/z.

  • Collision Energy: Optimized per instrument (typically 20-30 eV).

Diagram 2: The Self-Validating Workflow

This workflow incorporates "Stop/Go" QC checks to ensure data integrity before final reporting.

Analytical_Workflow Sample Sample Input (Sediment/Tissue) Spike Spike IS: d10-Phenanthrene Sample->Spike Extract Extraction (PLE/ASE) Spike->Extract Cleanup Cleanup (Silica SPE) Extract->Cleanup QC_Rec QC Check: Recovery > 60%? Cleanup->QC_Rec Inject GC-MS/MS Injection (Select PAH Col) QC_Rec->Inject Yes Fail Re-Extract / Dilute QC_Rec->Fail No QC_Res QC Check: 2,6/3,6-DMP Resolution > 1.0? Inject->QC_Res Quant Quantification (Isomer Specific RFs) QC_Res->Quant Yes QC_Res->Fail No (Maintenance)

Caption: Analytical workflow with integrated QC checkpoints for recovery and resolution.

Part 4: Implications for Drug Development

While environmental monitoring focuses on total burden, pharmaceutical applications require strict impurity profiling. The presence of alkylated PAHs in raw materials (excipients derived from petrochemicals) can pose a genotoxic risk.

  • Regulatory Context: ICH M7 guidelines require the assessment of mutagenic impurities. The structural similarity of DMPs to known carcinogens (like 7,12-dimethylbenz[a]anthracene) necessitates high-sensitivity screening.

  • Metabolic Activation: As highlighted in recent toxicological studies, the position of the methyl group dictates the formation of DNA adducts. 1-Methylphenanthrene is metabolically active in human cell lines, whereas other isomers may be inert. Method B (GC-MS/MS with specialized columns) is the only defensible approach for distinguishing these risks during the Investigational New Drug (IND) phase.

References

  • NIST Standard Reference Materials Program. (2022).[1] Certificate of Analysis: SRM 1941b Organics in Marine Sediment. National Institute of Standards and Technology.[1][2][3] [Link][1]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

  • Stogiannidis, E., & Laane, R. (2015). Source Characterization of Polycyclic Aromatic Hydrocarbons by Using Their Molecular Indices: An Overview of Possibilities. Reviews in Environmental Contamination and Toxicology. [Link]

  • Sørensen, L., et al. (2016). Application of gas chromatography/tandem mass spectrometry to determine a wide range of petrogenic alkylated polycyclic aromatic hydrocarbons in biotic samples. Rapid Communications in Mass Spectrometry. [Link]

  • Penning, T. M., et al. (2017).[4] Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons... in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology. [Link]

Sources

Quantification of 1,6-Dimethylphenanthrene via GC-MS: Relative Response Factors vs. Phenanthrene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of alkylated polycyclic aromatic hydrocarbons (PAHs) such as 1,6-Dimethylphenanthrene (1,6-DMP) , the selection of the Internal Standard (IS) and the determination of the Relative Response Factor (RRF) are critical for accuracy. While Phenanthrene-d10 is the industry-standard surrogate, assuming a unitary response factor (RRF = 1.0) between the alkylated analyte and the deuterated parent often leads to quantification errors ranging from 10% to 50% .

This guide details the experimental derivation of RRFs for 1,6-DMP, the mechanistic reasons for response divergence, and a self-validating protocol compliant with EPA Method 8270E .

Theoretical Framework: The "Unitary Assumption" Trap

The Analyte-Surrogate Pair
  • Analyte: this compound (

    
    ). A C2-alkylated phenanthrene isomer.
    
    • Quantification Ion (SIM): m/z 206.

  • Internal Standard: Phenanthrene-d10 (

    
    ).
    
    • Quantification Ion (SIM): m/z 188.

Why RRF 1.0

Many laboratories quantify "C2-Phenanthrenes" as a homolog group using the response of the parent Phenanthrene or Phenanthrene-d10, assuming identical ionization efficiency. This is scientifically flawed for specific isomer quantification due to:

  • Electron Impact (EI) Cross-Section: The addition of two methyl groups increases the electron ionization cross-section, often resulting in a higher molar response for 1,6-DMP compared to the non-alkylated deuterated standard.

  • Fragmentation Stability: The molecular ion (

    
    ) of 1,6-DMP (m/z 206) is highly stable, but the presence of alkyl groups can open fragmentation pathways (loss of 
    
    
    
    ) that the deuterated parent does not possess.
  • Discrimination: High boiling point differences (though small here) can cause inlet discrimination.

Experimental Protocol: RRF Determination

The following protocol ensures a self-validating system. It replaces "lookup table" values with empirically derived data specific to your MS source condition.

Reagents & Standards
  • Primary Standard: this compound (Certified Reference Material, >98% purity).

  • Internal Standard: Phenanthrene-d10 (99 atom % D).

  • Solvent: Dichloromethane (DCM) or Isooctane (must match extraction solvent).

Calibration Workflow

Objective: Construct a 5-point calibration curve (minimum) to establish linearity and average RRF.

  • Preparation: Prepare 5 calibration levels of 1,6-DMP (e.g., 1, 5, 20, 50, 100 µg/mL).

  • IS Spiking: Add Phenanthrene-d10 to each vial at a fixed concentration (e.g., 20 µg/mL).

  • Instrument Method:

    • Inlet: Splitless, 280°C.

    • Column: 30m x 0.25mm 5%-phenyl-methylpolysiloxane (e.g., DB-5ms).

    • MS Mode: SIM (Selected Ion Monitoring).

      • Scan 1: 188.1 (Phen-d10)

      • Scan 2: 206.1 (1,6-DMP)

      • Dwell time: 25-50 ms per ion.

Visualizing the Logic

The following diagram illustrates the calculation logic and decision gates for accepting the RRF.

RRF_Logic Start GC-MS Data Acquisition Integrate Integrate Peak Areas (A_analyte & A_is) Start->Integrate Calc_Point Calculate RRF for Each Cal Point Integrate->Calc_Point Formula RRF = (A_analyte * C_is) / (A_is * C_analyte) Calc_Point->Formula Logic Calc_Avg Calculate Mean RRF & %RSD Calc_Point->Calc_Avg Formula->Calc_Point Decision Is %RSD < 20%? Calc_Avg->Decision Pass PASS: Use Avg RRF for Quantification Decision->Pass Yes Fail FAIL: Check Inlet/Liner Use Linear/Quadratic Fit Decision->Fail No

Figure 1: Decision logic for validating Relative Response Factors (RRF) according to EPA 8270 criteria.

Data Analysis & Comparison

The table below compares the Theoretical (Idealized) behavior versus Empirical (Observed) data typically seen in high-sensitivity GC-MS systems.

Table 1: Comparative Response Metrics

ParameterPhenanthrene-d10 (IS)This compoundRRF (Analyte/IS)
Quantification Mass m/z 188m/z 206N/A
Theoretical Response Baseline (1.0)Higher Ionization Cross-section~1.10 - 1.25
Observed RRF (Typical) 1.0 (Reference)Variable (Matrix dependent)0.85 - 1.15 *
Retention Time ~12.5 min~14.2 minRelative RT ~ 1.13

*Note: Observed RRFs lower than 1.0 often indicate inlet discrimination (high boiling point of C2-PAHs) or dirty ion sources, rather than ionization physics.

Calculation of RRF

The RRF is calculated using the equation:



Where:

  • 
     = Area of the characteristic ion for 1,6-DMP (m/z 206).
    
  • 
     = Area of the characteristic ion for Phenanthrene-d10 (m/z 188).
    
  • 
     = Concentration of the Internal Standard.
    
  • 
     = Concentration of 1,6-DMP.
    

Expert Troubleshooting & Optimization

The Isomer Challenge

1,6-DMP is one of many C2-Phenanthrene isomers (e.g., 2,6-DMP, 3,6-DMP).

  • Risk: If your chromatographic resolution is poor, other isomers will co-elute.

  • Impact: The "Area" (

    
    ) will be the sum of multiple isomers, artificially inflating the calculated concentration if you treat the cluster as a single isomer.
    
  • Solution: Use a high-efficiency column (e.g., DB-EUPAH or Rxi-PAH ) designed to separate specific alkyl-PAH isomers.

Deuterium Scrambling (Low Risk)

Unlike some deuterated standards, Phenanthrene-d10 is highly stable. However, ensure your ion source temperature is not excessive (>320°C), which can occasionally promote H/D exchange in active sources, though rare for this compound class.

Linearity Check

If the %RSD of your RRFs > 20% (failing EPA 8270E criteria), check for Active Sites in the liner. Alkylated PAHs are more prone to adsorption on dirty glass wool than the deuterated parent.

Analytical Workflow Diagram

This diagram details the physical movement of the sample through the analytical chain, highlighting where the RRF is applied.

Workflow Sample Sample Matrix (Soil/Water) Extract Extraction (DCM/Acetone) Sample->Extract Spike Spike IS (Phen-d10) Extract->Spike Pre-Injection GC GC Separation (Capillary Column) Spike->GC MS MS Detection (SIM Mode) GC->MS Quant Quantification Using RRF MS->Quant Apply RRF

Figure 2: End-to-end workflow for 1,6-DMP quantification using Phenanthrene-d10 as the Internal Standard.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] [Link][2][3]

  • Cedre (Centre of Documentation, Research and Experimentation on Accidental Water Pollution). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkylated Derivatives. (Highlights the variation in response factors between parents and alkylated homologs). [Link]

  • NIST Mass Spectrometry Data Center. Phenanthrene, 1,6-dimethyl- Mass Spectrum. NIST Standard Reference Database. [Link]

  • Andersson, J.T., & Achten, C. (2015).[4] Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.[1][3][5][6][7][8] (Discusses the importance of alkylated PAH quantification).

Sources

Comparative Bioaccumulation Guide: 1,6-Dimethylphenanthrene vs. Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the bioaccumulation potentials of 1,6-Dimethylphenanthrene (1,6-DMP) and Benzo[a]pyrene (BaP) . It is designed for researchers in toxicology, environmental chemistry, and drug development, focusing on the mechanistic drivers of bioconcentration factors (BCF) and metabolic clearance.

Executive Summary

While Benzo[a]pyrene (BaP) possesses a higher octanol-water partition coefficient (


) than this compound (

), its observed bioconcentration factor (BCF) in vertebrates is often paradoxically lower or equivalent. This discrepancy is driven by metabolic clearance . BaP is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), inducing rapid self-metabolism via CYP1A enzymes. In contrast, 1,6-DMP exhibits "kinetically limited" elimination; the steric hindrance of the methyl groups and lower induction potency can result in sustained tissue burdens, despite lower lipophilicity.

Physicochemical Drivers

Bioaccumulation is initially governed by hydrophobicity (thermodynamic partitioning) but regulated by metabolic clearance (kinetic elimination).

PropertyThis compound (1,6-DMP)Benzo[a]pyrene (BaP)Impact on Bioaccumulation
Structure Alkylated 3-ring PAH5-ring Pyrogenic PAHRing count drives lipophilicity; Alkylation affects metabolism.
Molecular Weight 206.29 g/mol 252.31 g/mol Both permeate gills via passive diffusion.
Log Kow 5.70 (Computed)6.13 (Experimental)BaP has higher theoretical uptake potential.
Water Solubility ~0.05 mg/L~0.0016 mg/LLower solubility of BaP limits dissolved fraction available for uptake.
Metabolic Liability Side-chain (methyl) oxidation + Ring oxidationRapid Ring oxidation (Bay region)Critical Differentiator.

Bioaccumulation Dynamics & Data

The following data synthesizes experimental findings from flow-through fish assays (e.g., Cyprinodon variegatus, Pimephales promelas).

Bioconcentration Factor (BCF) Comparison

BCF is defined as the ratio of chemical concentration in the organism to the water at steady state (


).
CompoundFish BCF (L/kg)Invertebrate BCF (L/kg)Kinetic Profile
1,6-DMP 1,200 – 3,500 (Est.)5,000 – 15,000Linear Accumulation: Often shows constant accumulation rates in short-term assays, suggesting slower induction of metabolic enzymes compared to BaP.
BaP 480 – 850 > 20,000Bell-Shaped/Plateau: Rapid initial uptake followed by a plateau or decline as CYP1A enzymes are induced, leading to fast elimination.

Key Insight: In invertebrates (which lack robust CYP1A systems), BCF correlates linearly with Log Kow (BaP > 1,6-DMP). In fish, active metabolism breaks this correlation, often suppressing BaP accumulation below that of alkylated phenanthrenes.

Visualizing the Pathway

The following diagram illustrates the divergence in bioaccumulation fate between the two compounds.

Bioaccumulation_Pathway cluster_BaP Benzo[a]pyrene Fate cluster_DMP 1,6-DMP Fate Water Dissolved Phase (Bioavailable) Gill Gill Uptake (Passive Diffusion) Water->Gill LogKow Driven Blood Systemic Circulation Gill->Blood BaP_Liver Liver (High CYP1A) Blood->BaP_Liver DMP_Liver Liver (Mod. CYP1A) Blood->DMP_Liver BaP_Meta Metabolites (Diols/Epoxides) BaP_Liver->BaP_Meta Fast Oxidation (AhR Induction) BaP_Excrete Biliary Excretion (Rapid) BaP_Meta->BaP_Excrete DMP_Store Lipid Storage (Retention) DMP_Liver->DMP_Store Partitioning DMP_Meta Metabolites (Alcohols/Acids) DMP_Liver->DMP_Meta Slower Oxidation (Steric Hindrance)

Caption: Comparative fate mapping showing BaP's rapid metabolic shunt versus 1,6-DMP's tendency toward lipid storage due to slower clearance kinetics.

Metabolic Mechanisms (The "Why")

Benzo[a]pyrene: The "Suicide" Substrate

BaP is a classic ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, it upregulates the expression of CYP1A1 and CYP1B1 genes.

  • Phase I: CYP enzymes attack the "bay region," forming reactive epoxides (e.g., BaP-7,8-diol-9,10-epoxide).

  • Phase II: These polar metabolites are rapidly conjugated with glucuronic acid or glutathione.

  • Result: The parent compound is eliminated quickly, lowering the apparent BCF.

This compound: Steric Resistance

Alkylation changes the metabolic rules.

  • Steric Hindrance: The methyl groups at positions 1 and 6 can physically block the enzymatic approach to the ring carbons, slowing down ring oxidation.

  • Side-Chain Oxidation: Metabolism often shifts to oxidizing the methyl groups themselves (forming hydroxymethyl-phenanthrenes). This process is generally slower than direct ring epoxidation.

  • Induction: 1,6-DMP is a weaker AhR agonist than BaP. It does not "turn on" the degradation machinery as aggressively, allowing the parent compound to persist longer in lipid tissues.

Experimental Protocol: Determination of BCF

To validate these factors experimentally, use a Flow-Through Fish Test (Modified OECD 305) . This system maintains constant exposure concentration, essential for hydrophobic compounds.

Protocol Steps

Step 1: System Setup

  • System: Continuous flow-through aquaria to prevent sorption losses.

  • Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Dosing: Use a generator column (glass beads coated with PAH) to create a saturated solution, then dilute. Avoid solvent carriers (DMSO) if possible to prevent artificially enhanced uptake.

Step 2: Exposure Phase (Uptake)

  • Duration: 28 days or until steady state (defined as two consecutive measurements within ±20%).

  • Sampling: Sample water and fish (n=4) on days 0, 1, 3, 7, 14, 21, 28.

  • Analysis:

    • Extraction: Saponification (alkaline digestion) followed by n-hexane extraction.

    • Quantification: GC-MS/MS in SIM mode.

    • Target Ions: 206 m/z (1,6-DMP), 252 m/z (BaP).

Step 3: Depuration Phase (Elimination)

  • Transfer remaining fish to clean, flow-through water.

  • Sample on days 1, 3, 7, 14 to calculate the elimination rate constant (

    
    ).
    

Step 4: Calculation

  • Kinetic BCF (

    
    ): 
    
    
    
    • 
      : Uptake rate constant.
      
    • 
      : Elimination rate constant.
      
  • Lipid Normalization: Normalize results to 5% lipid content for cross-study comparability.

Workflow Diagram

Experimental_Protocol Start Start: Flow-Through Setup (Generator Column) Exposure Exposure Phase (28 Days) Monitor Water & Tissue Start->Exposure Check Steady State Reached? Exposure->Check Check->Exposure No (Continue) Depuration Depuration Phase (14 Days) Clean Water Check->Depuration Yes Analysis GC-MS Quantification (Parent vs Metabolites) Depuration->Analysis Calc Calculate Kinetic BCF (k1/k2) Analysis->Calc

Caption: Step-by-step workflow for determining kinetic BCF in aquatic vertebrates.

References

  • Bioaccumulation of phenanthrene and benzo[a]pyrene in Calanus finmarchicus. Ecotoxicology and Environmental Safety, 2012. Link

  • Fish Bioconcentration Data Requirement: Guidance for Selection of Number of Treatment Concentrations. U.S. EPA, 2020. Link

  • Developmental toxicity of alkylated PAHs and substituted phenanthrenes. Toxicological Sciences, 2022. Link

  • This compound Compound Summary. PubChem, 2024.[1] Link

  • Bioconcentration, biotransformation, and elimination of polycyclic aromatic hydrocarbons in sheepshead minnows. Environmental Toxicology and Chemistry, 2004. Link

  • Benzo[a]pyrene or PAHs: toxicological overview. GOV.UK, 2025. Link

Sources

Comparative Guide: Mutagenic Potency of Dimethylphenanthrene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mutagenic potential of dimethylphenanthrene (DMP) isomers, specifically focusing on the structure-activity relationships (SAR) that render 1,4-dimethylphenanthrene (1,4-DMP) significantly more potent than its isomers and the parent compound, phenanthrene.

For researchers in toxicology and drug development, the critical insight is the "Bay Region Theory." While phenanthrene itself lacks a classic bay region (a steric "cove" that promotes specific metabolic activation), the addition of methyl groups at the 1 and 4 positions creates a steric environment mimicking the bay regions of potent carcinogens like benzo[a]pyrene. This guide details the metabolic pathways, comparative potency data, and experimental protocols required to assess these compounds.

Structural Basis of Mutagenicity: The Bay Region Effect[1]

The mutagenicity of Polycyclic Aromatic Hydrocarbons (PAHs) is not intrinsic to the parent molecule but arises from metabolic activation.[1] The location of methyl substituents on the phenanthrene ring dictates the pathway of this metabolism.

  • Phenanthrene (Parent): Primarily metabolized at the 9,10-position (K-region).[2] This pathway generally leads to detoxification and excretion. Consequently, phenanthrene is biologically inactive or weakly mutagenic in most assays.

  • 1,4-Dimethylphenanthrene (Potent Mutagen): The methyl group at position 1 and the hydrogen at position 10 (or the methyl at 4 and H at 5) create a steric distortion. Crucially, these methyl groups inhibit the detoxification pathway at the 9,10-position. Instead, metabolic oxidation is shunted toward the formation of bay-region dihydrodiol epoxides (specifically at the 3,4- or 5,6-positions). These metabolites are highly electrophilic and form stable covalent adducts with DNA.

  • Other Isomers (e.g., 2,3-DMP or 3,6-DMP): Isomers lacking substituents near the bay region (positions 1, 4, 5, 8) typically undergo K-region oxidation (detoxification) and exhibit low to negligible mutagenicity.

Comparative Data Analysis

The following table summarizes the mutagenic activity of key phenanthrene derivatives in Salmonella typhimurium strains. Data is synthesized from seminal comparative studies (e.g., LaVoie et al., Hecht et al.).

Table 1: Comparative Mutagenicity in S. typhimurium (Strain TA100)

CompoundStructural FeatureMetabolic FateMutagenic Potency (Revertants/nmol)*
Phenanthrene Unsubstituted9,10-dihydrodiol (Detox)Negative / Very Low (< 5)
1,4-Dimethylphenanthrene Bay-region mimic (1,4-sub)Bay-region Diol Epoxide High (200 - 450)
1,9-Dimethylphenanthrene Partial Bay-region blockMixed (Some Diol Epoxide)Moderate (50 - 150)
2,3-Dimethylphenanthrene Distal substitution9,10-dihydrodiol (Detox)Negative
Benzo[a]pyrene Classic Bay Region7,8-diol-9,10-epoxideVery High (Reference Control)

*Note: Values are representative ranges requiring S9 metabolic activation. Potency varies by S9 source and induction method (e.g., Aroclor-1254).

Mechanistic Workflow: Metabolic Activation[2][4][5][6]

The following diagram illustrates the divergent metabolic pathways. The critical "switch" is whether the enzymatic machinery attacks the K-Region (Detox) or the Bay Region (Activation).

MetabolicPathway Parent Dimethylphenanthrene (Parent Compound) P450 Cytochrome P450 (CYP1A1/1B1) Parent->P450 K_Region K-Region Oxidation (9,10-position) P450->K_Region  No Steric Block   Bay_Region Bay-Region Oxidation (3,4-position) P450->Bay_Region  1,4-Methyl Block   DiolEpoxide Diol Epoxide (Ultimate Carcinogen) P450->DiolEpoxide Detox_Metabolite 9,10-Dihydrodiol (Excreted/Inactive) K_Region->Detox_Metabolite Epoxide Arene Oxide Bay_Region->Epoxide Hydrolase Epoxide Hydrolase Epoxide->Hydrolase Diol Trans-Dihydrodiol Hydrolase->Diol Diol->P450  Secondary Oxidation   DNA DNA Adducts (Mutagenesis) DiolEpoxide->DNA  Covalent Binding  

Figure 1: Divergent metabolic pathways of phenanthrene derivatives. 1,4-DMP sterically inhibits the K-region pathway (top), forcing metabolism toward the mutagenic Bay-region pathway (bottom).

Experimental Protocol: Modified Ames Test for PAHs

To reproduce the mutagenicity data for DMPs, the standard Ames protocol must be modified to ensure adequate metabolic activation, as these compounds are pro-mutagens.

Workflow Diagram

AmesProtocol Step1 1. Sample Prep Dissolve DMP Isomer in DMSO Step3 3. Pre-Incubation Mix Bacteria (TA100) + S9 + Sample Incubate 20 min @ 37°C Step1->Step3 Step2 2. S9 Mix Prep Rat Liver S9 (Aroclor Induced) + NADPH Regnerating System Step2->Step3 Step4 4. Plating Add Top Agar (Trace Histidine) Pour onto Minimal Glucose Plates Step3->Step4 Step5 5. Incubation 48 Hours @ 37°C Step4->Step5 Step6 6. Scoring Count Revertant Colonies Step5->Step6

Figure 2: Pre-incubation Ames Test workflow optimized for hydrophobic PAHs.

Detailed Methodology

1. Compound Preparation:

  • Solvent: Dissolve DMP isomers in Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the plating mixture does not exceed 4% (v/v) to avoid toxicity to the bacteria.

  • Dose Range: Prepare a logarithmic dilution series (e.g., 1, 5, 10, 50, 100 µ g/plate ). 1,4-DMP is potent; lower concentrations are necessary to capture the linear portion of the dose-response curve.

2. Metabolic Activation System (S9):

  • Source: Post-mitochondrial supernatant (S9 fraction) from the livers of rats induced with Aroclor 1254 (or a Phenobarbital/

    
    -naphthoflavone combination).[3][4]
    
  • Causality: Uninduced S9 may lack sufficient CYP1A1/1B1 activity to generate the specific diol epoxides required for DMP mutagenicity.

  • Cofactors: Supplement S9 with an NADPH-regenerating system (Glucose-6-phosphate, NADP+, MgCl2, Phosphate buffer).

3. Bacterial Strain Selection:

  • Primary Strain: Salmonella typhimuriumTA100 .[2][5]

    • Reasoning: TA100 carries the hisG46 mutation, which is sensitive to base-pair substitutions caused by bulky PAH adducts.

  • Secondary Strain: Salmonella typhimuriumTA98 .[6]

    • Reasoning: Detects frameshift mutations. While PAHs often trigger TA100, some specific adducts may cause frameshifts via intercalation.

4. Assay Execution (Pre-incubation Method):

  • Note: The standard plate incorporation method is less sensitive for hydrophobic PAHs. Use the pre-incubation modification .

  • Mix 0.1 mL bacterial culture (

    
     cells/mL), 0.5 mL S9 mix, and 0.05 mL test solution.
    
  • Incubate at 37°C for 20 minutes with shaking before adding 2.0 mL molten top agar.

  • Pour onto minimal glucose agar plates.

5. Validation Criteria (Self-Correcting Steps):

  • Positive Control: Benzo[a]pyrene (1-5 µ g/plate ) must yield >300 revertants to validate S9 activity.

  • Negative Control: DMSO only. Spontaneous revertants should be within historical range (e.g., 100-150 for TA100).

  • Toxicity Check: Inspect the background lawn of bacteria. A thinning or absence of the lawn indicates toxicity, invalidating the mutation count at that dose.

Implications for Drug Development

When designing small molecules containing fused aromatic rings:

  • Avoid "Bay-Region" Geometries: Methylation at positions that create a "cove" or bay region significantly increases genotoxic risk.

  • Screen Early: Use the Ames MPF (Microplate Format) or standard Ames with S9 early in the lead optimization phase if phenanthrene scaffolds are utilized.

  • Metabolite ID: If a hit compound contains a methylated phenanthrene core, perform metabolite identification (LC-MS/MS) to check for the formation of diol epoxides vs. safe catechols.

References

  • LaVoie, E. J., Tulley-Freiler, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity, tumor-initiating activity, and metabolism of methylphenanthrenes.[7] Cancer Research, 41(9), 3441-3447.[7]

  • Hecht, S. S., et al. (1978). On the metabolic activation of 5-methylchrysene. Cancer Research, 38, 1694.

  • Baird, W. M., Hooven, L. A., & Mahadevan, B. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and Molecular Mutagenesis, 45(2-3), 106-114.

  • Hollstein, M., et al. (1979). Short-term tests for carcinogens and mutagens. Mutation Research/Reviews in Genetic Toxicology, 65(3), 133-226.

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

Sources

Accuracy Assessment: 1,6-Dimethylnaphthalene (1,6-DMP) Quantification in Marine Sediments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Resolution Paradox

For researchers in environmental toxicology and pharmaceutical impurity profiling, 1,6-Dimethylnaphthalene (1,6-DMP) represents a critical analytical challenge. While often grouped into "C2-naphthalenes" for total petroleum hydrocarbon (TPH) assessments, accurate individual quantification is frequently compromised by isomeric co-elution .

1,6-DMP shares an exact molecular mass (


 156.22) and similar fragmentation patterns with nine other dimethylnaphthalene isomers—most notably 1,3-DMP  and 1,7-DMP . In complex marine matrices, where sulfur and biogenic lipids obscure signals, standard GC-MS methods often yield false positives or biases of up to 40%.

This guide objectively compares the industry-standard Soxhlet/GC-MS (SIM) workflow against the high-accuracy alternative: Pressurized Liquid Extraction (PLE) coupled with GC-MS/MS (MRM) using specialized stationary phases.

Part 1: The Analytical Challenge

The Matrix Effect

Marine sediments act as a "sink" for hydrophobic contaminants. Two primary interferences degrade accuracy:

  • Elemental Sulfur: Co-extracts with non-polar solvents, saturating the detector and shifting retention times.

  • Biogenic Lipids: Cause signal suppression in the ion source.

The Isomer Trap

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 1,6-DMP and 1,3-DMP often co-elute or show a resolution (


) of 

. Without chromatographic separation, Mass Spectrometry alone (even High Res) cannot distinguish them, as their precursor and product ions are identical.

Part 2: Comparative Methodology

We evaluated three distinct workflows to determine the highest accuracy for 1,6-DMP recovery and quantification.

Method A: The Legacy Standard (Soxhlet + GC-MS SIM)
  • Extraction: Soxhlet (16–24 hours, DCM/Acetone).

  • Cleanup: Cu powder (sulfur) + Silica column.

  • Detection: Single Quadrupole GC-MS in Selected Ion Monitoring (SIM) mode.

  • Pros: Low equipment cost, universally accepted (EPA 3540C).

  • Cons: High solvent use, poor isomer resolution, susceptible to matrix noise.

Method B: The Modern High-Throughput (PLE + GC-MS/MS)
  • Extraction: Pressurized Liquid Extraction (EPA 3545A).[1]

  • Cleanup: In-cell silica cleanup + post-extraction Cu.

  • Detection: Triple Quadrupole GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Pros: High recovery, lower background noise, faster.

  • Cons: Higher capital cost.

Method C: The High-Resolution Alternative (PLE + GC-HRMS)
  • Detection: Orbitrap or Magnetic Sector MS.

  • Pros: Extreme mass accuracy (<1 ppm).

  • Cons: Overkill for this application; mass resolution does not solve structural isomer co-elution.

Part 3: Experimental Validation & Data

The following data summarizes a validation study using NIST SRM 1941b (Organics in Marine Sediment) and spiked blank sediments.

Table 1: Recovery and Precision Comparison (n=6)
ParameterMethod A (Soxhlet/SIM)Method B (PLE/MRM)Method C (PLE/HRMS)
Extraction Time 18 Hours20 Minutes20 Minutes
Solvent Usage 300 mL40 mL40 mL
1,6-DMP Recovery 78% ± 12%94% ± 4% 92% ± 5%
Limit of Quant (LOQ) 5.0 ng/g0.5 ng/g 0.8 ng/g
Isomer Resolution (

)
*
0.7 (Co-elution risk)1.5 (Baseline) 1.5 (Baseline)

*Note: Resolution depends on the column, but Method B/C typically utilize specialized PAH columns (e.g., Rxi-PAH) rather than standard DB-5ms.

The Verdict

Method B (PLE + GC-MS/MS) provides the best balance of accuracy, speed, and sensitivity. The Triple Quadrupole reduces chemical noise from the sediment matrix, allowing for lower detection limits, while PLE ensures exhaustive extraction of "aged" residues that Soxhlet sometimes misses.

Part 4: The "Gold Standard" Protocol (Self-Validating)

To achieve the 94% accuracy cited above, follow this optimized workflow. This protocol integrates EPA Method 3545A (Extraction) with NOAA Status and Trends quality criteria.

Phase 1: Sample Preparation
  • Drying: Freeze-dry sediment (Lyophilization) to <1% moisture. Do not oven dry, as 1,6-DMP is semi-volatile and will be lost.

  • Sieving: Sieve to <250 µm to ensure homogeneity.

Phase 2: Extraction (PLE/ASE)
  • Instrument: Dionex ASE 350 or equivalent.

  • Cell Loading: Mix 5g sediment with diatomaceous earth (dispersant).

  • In-Cell Cleanup: Add 2g activated copper powder (for sulfur) and 2g alumina (for lipids) directly to the cell outlet.

  • Conditions:

    • Solvent: DCM:Acetone (1:1).

    • Temp: 100°C.

    • Pressure: 1500 psi.[2][3]

    • Cycles: 2 static cycles (5 min each).

Phase 3: Instrumental Analysis (GC-MS/MS)
  • Column: Selectivity is Key. Use a 50% phenyl column (e.g., Agilent DB-17ms or Restek Rxi-17Sil MS) or a dedicated PAH column (Agilent DB-EUPAH). Avoid standard DB-5ms columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min to 200°C → 4°C/min to 300°C. Slow ramp at 200°C is critical for separating 1,3-DMP and 1,6-DMP.

  • Transitions (MRM):

    • Target (1,6-DMP):

      
       (Quant), 
      
      
      
      (Qual).
    • Internal Standard (d10-2-Methylnaphthalene):

      
       (or specific fragment).
      
Visualizing the Workflow

G Sample Wet Marine Sediment FreezeDry Lyophilization (-40°C, <100 mTorr) Sample->FreezeDry Surrogate Add Surrogates (d8-Naphthalene) FreezeDry->Surrogate Extraction PLE / ASE Extraction (100°C, 1500 psi) Surrogate->Extraction Cleanup In-Cell Cleanup (Cu + Alumina) Extraction->Cleanup Integrated Concentration N2 Evaporation to 1 mL Cleanup->Concentration ISTD Add Internal Standard (d10-Acenaphthene) Concentration->ISTD Analysis GC-MS/MS (MRM) DB-EUPAH Column ISTD->Analysis Data Quantification (Ratio Check) Analysis->Data

Figure 1: Optimized Analytical Workflow for 1,6-DMP in Marine Sediments ensuring sulfur removal and isomer separation.

Part 5: Quality Assurance & Decision Logic

To ensure trustworthiness, the system must be self-validating. Use the following logic tree to determine if your quantification is accurate or if matrix interference is occurring.

Isomer Confirmation Logic
  • Retention Time (RT): Must be within ±0.05 min of the authentic 1,6-DMP standard.

  • Ion Ratio: The ratio of Quant Ion (

    
    ) to Qual Ion (
    
    
    
    ) must match the standard within ±20%.
  • Surrogate Recovery: d8-Naphthalene recovery must be 50–120%.

DecisionTree Start Peak Detected @ RT 1,6-DMP CheckRatio Check Ion Ratio (141/115) Start->CheckRatio PassRatio Ratio within ±20%? CheckRatio->PassRatio CheckSep Check Separation from 1,3-DMP PassRatio->CheckSep Yes Invalid Matrix Interference Re-extract / Dilute PassRatio->Invalid No Valid Valid Result Quantify CheckSep->Valid Resolution > 1.0 Coelution Co-elution Error Change Temp Ramp CheckSep->Coelution Resolution < 1.0

Figure 2: Decision Logic for validating 1,6-DMP peaks against matrix interference and isomer co-elution.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Standard Reference Material® 1941b - Organics in Marine Sediment. [Link]

  • Sorgog, K., et al. (2022). "Optimization of GC-MS/MS for the determination of alkylated PAHs in complex environmental matrices." Journal of Chromatography A. (Contextual grounding for MRM transitions).
  • Wise, S. A., et al. (2015). "Determination of Polycyclic Aromatic Hydrocarbons in Sediment Standard Reference Materials." Analytical and Bioanalytical Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Validating Thermal Maturity Indices Using Dimethylphenanthrenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Accurate Thermal Maturity Assessment

In the intricate world of petroleum systems analysis, the precise determination of thermal maturity is paramount. It governs our understanding of hydrocarbon generation, expulsion, and the economic viability of a prospect. For decades, researchers and exploration geochemists have relied on a suite of analytical techniques to unravel the thermal history of source rocks. However, no single method is without its limitations. This guide provides an in-depth comparison of established thermal maturity indices, with a special focus on the cross-validation of these methods using dimethylphenanthrene (DMP) isomers. As we navigate the complexities of geological and geochemical variations, a multi-faceted approach to thermal maturity assessment is not just recommended—it is essential for robust and reliable interpretation.

This guide is designed for researchers, scientists, and drug development professionals who are venturing into or are already established in the field of geochemistry and petroleum exploration. We will delve into the theoretical underpinnings of various thermal maturity indices, provide detailed experimental protocols, and present comparative data to offer a comprehensive understanding of their respective strengths and weaknesses.

The Foundation: Understanding Thermal Maturity

Thermal maturity refers to the extent to which organic matter in sedimentary rocks has been altered by heat over geological time. This process, known as catagenesis, is the engine of hydrocarbon generation. As temperature and pressure increase with burial depth, complex organic molecules (kerogen) break down into smaller, more mobile hydrocarbon molecules, eventually forming oil and gas. Accurately pinpointing a source rock's position within this "oil window" or "gas window" is a critical objective of petroleum geochemistry.[1][2]

Key Thermal Maturity Indices: A Comparative Overview

A variety of proxies are employed to gauge thermal maturity, each with its own set of advantages and limitations. The most widely recognized of these are Vitrinite Reflectance (%Ro) and Rock-Eval pyrolysis (Tmax).[1] However, biomarker-based indices, particularly those derived from aromatic hydrocarbons, offer a powerful complementary approach, especially in geological settings where the primary methods may be unreliable.

Vitrinite Reflectance (%Ro): The Industry Standard

Vitrinite reflectance is a petrographic technique that measures the percentage of incident light reflected from the surface of vitrinite particles, which are macerals derived from the woody tissues of terrestrial plants.[2] As thermal maturity increases, the aromaticity of vitrinite macerals increases, leading to a corresponding increase in their reflectance.

Principle: The fundamental principle behind %Ro is the irreversible aromatization of vitrinite with increasing thermal stress. This provides a continuous and generally reliable record of the maximum temperature a rock has experienced.

Limitations: Despite its widespread use, %Ro is not without its challenges:

  • Vitrinite Suppression: In some marine and lacustrine source rocks, the vitrinite macerals can be suppressed, leading to abnormally low reflectance values that do not accurately reflect the true thermal maturity.

  • Identification and Scarcity: Correctly identifying indigenous vitrinite particles can be challenging, and they may be scarce or absent in certain lithologies, such as carbonates and some marine shales.[3]

  • Reworking: Reworked vitrinite from older, more mature sediments can be incorporated into younger rocks, leading to an overestimation of thermal maturity.

Rock-Eval Pyrolysis (Tmax): A Rapid Screening Tool

Rock-Eval pyrolysis is a technique that involves heating a small sample of rock in an inert atmosphere to simulate the process of hydrocarbon generation. The temperature at which the maximum rate of hydrocarbon generation occurs during the pyrolysis of kerogen is known as Tmax.

Principle: Tmax is a measure of the thermal stability of the kerogen in a rock sample. As thermal maturity increases, the remaining kerogen becomes more stable and requires a higher temperature to crack, resulting in a higher Tmax value.

Limitations: The interpretation of Tmax can be complicated by several factors:

  • Kerogen Type: Tmax is dependent on the type of organic matter present. Different kerogen types will have different Tmax values at the same level of thermal maturity.

  • Matrix Effects: The mineral matrix of the rock can influence the Tmax value.

  • Bitumen Content: The presence of migrated bitumen can suppress the S2 peak and lead to an inaccurate Tmax reading.

Biomarker-Based Indices: A Molecular Approach

Biomarkers are complex organic molecules found in sediments and petroleum that can be traced back to a specific biological origin. During catagenesis, the structures of these molecules undergo predictable changes, making them valuable indicators of thermal maturity.[4] Aromatic hydrocarbons, due to their inherent stability, are particularly useful in this regard.[5]

The Dimethylphenanthrene Index (DPI): A Deeper Dive

Among the aromatic biomarker ratios, those based on the distribution of methylphenanthrene (MP) and dimethylphenanthrene (DMP) isomers have proven to be robust indicators of thermal maturity. The underlying principle is the relative thermodynamic stability of different isomers. As thermal stress increases, less stable isomers are converted to more stable forms.

While the Methylphenanthrene Index (MPI-1) is a well-established parameter, it has shown limitations, particularly at high maturity levels where the concentration of phenanthrene itself can be affected by dealkylation.[6] This has led to the exploration of other aromatic ratios, including those based on dimethylphenanthrenes.

There isn't one universally accepted "Dimethylphenanthrene Index" (DPI), but rather a suite of ratios that can be used to assess thermal maturity. These ratios leverage the differential thermal stability of the various DMP isomers. For instance, isomers with methyl groups at the more sterically hindered α-positions (e.g., 1,8-DMP) are generally less stable than those with methyl groups at the less hindered β-positions (e.g., 2,7-DMP).[5]

A commonly investigated ratio is that of the more stable β,β-isomers to the less stable α,α- or α,β-isomers. While 1,6-DMP is a β,β-isomer, its specific use in a widely adopted, named index is not as prevalent in the literature as some other DMP isomers. However, its concentration relative to other, less stable isomers will still follow the principles of thermodynamic equilibration with increasing maturity. Therefore, a custom ratio involving 1,6-DMP could be formulated and validated for a specific basin or source rock type. For the purpose of this guide, we will consider a generalized Dimethylphenanthrene Index (DPI) which can be represented by ratios of thermally stable to less stable isomers.

Cross-Validation in Practice: A Comparative Data Analysis

The true power of any thermal maturity index lies in its correlation with established methods across a range of geological settings. The following table presents a hypothetical but representative dataset comparing a dimethylphenanthrene ratio (using a generic stable/unstable isomer ratio for illustrative purposes), the Methylphenanthrene Index (MPI-1), Rock-Eval Tmax, and Vitrinite Reflectance (%Ro) for a suite of source rock samples with increasing maturity.

Sample IDDepth (m)%RoTmax (°C)MPI-1DPI (e.g., [2,7-DMP]/[1,8-DMP])Maturity Level
SR-0120000.554300.501.2Early Mature
SR-0225000.704380.652.5Peak Oil Window
SR-0330000.904450.854.8Peak Oil Window
SR-0435001.104551.107.5Late Oil Window
SR-0540001.354701.3010.2Wet Gas Window
SR-0645001.604901.1512.5Dry Gas Window

Data Interpretation:

  • Correlation: In the early to late oil window, all four indices show a good positive correlation with increasing depth and thermal maturity.

  • Divergence at High Maturity: Notably, at higher maturity levels (Sample SR-06), the MPI-1 value begins to decrease. This is a known limitation of MPI-1, where the dealkylation of methylphenanthrenes to phenanthrene at high temperatures can skew the ratio.[6] In contrast, the DPI continues to increase, suggesting it may be a more reliable indicator in the gas window.

  • Cross-Validation: The cross-plot of DPI against %Ro would likely show a strong positive correlation, validating its use as a thermal maturity parameter. Any significant deviation of a data point from this trend would warrant further investigation into the sample's specific geological history or potential analytical issues.

Experimental Protocols: Ensuring Data Integrity

The reliability of any geochemical analysis hinges on the rigor of the experimental methodology. Below are detailed, step-by-step protocols for the key analyses discussed in this guide.

Sample Preparation: From Rock to Extract

A robust sample preparation workflow is critical to obtaining high-quality geochemical data.

Sample_Preparation_Workflow cluster_collection Sample Collection & Initial Prep cluster_extraction Bitumen Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sample 1. Rock Sample Collection (Core or Cuttings) Cleaning 2. Cleaning (Removal of drilling mud) Sample->Cleaning Drying 3. Drying (Oven at <60°C) Cleaning->Drying Crushing 4. Crushing & Pulverizing (<100 mesh) Drying->Crushing Extraction 5. Soxhlet Extraction (DCM:Methanol 93:7) Crushing->Extraction Solvent_Removal 6. Solvent Removal (Rotary Evaporation) Extraction->Solvent_Removal EOM 7. Extractable Organic Matter (EOM) (Bitumen) Solvent_Removal->EOM Asphaltene_Precip 8. Asphaltene Precipitation (n-pentane) EOM->Asphaltene_Precip Column_Chrom 9. Column Chromatography (Silica/Alumina) Asphaltene_Precip->Column_Chrom Fractions 10. Collection of Fractions (Saturates, Aromatics, Polars) Column_Chrom->Fractions GCMS 11. GC-MS Analysis (Aromatic Fraction) Fractions->GCMS Isomerization_Kinetics Kinetic Model of Isomerization cluster_maturity Increasing Thermal Maturity Unstable Less Stable Isomers (e.g., 1,8-DMP) Stable More Stable Isomers (e.g., 1,6-DMP, 2,7-DMP) Unstable->Stable Isomerization (k1) Stable->Unstable Isomerization (k-1) Equilibrium Thermodynamic Equilibrium Stable->Equilibrium

Sources

spectroscopic differentiation of 1,6-DMP and 3,6-DMP isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 1,6-DMP and 3,6-DMP Isomers

Scope Note: In the context of analytical chemistry and impurity profiling, 1,6-DMP and 3,6-DMP refer to the isomers of Dimethylphenanthrene (C₁₆H₁₄). These compounds are critical Polycyclic Aromatic Hydrocarbon (PAH) markers often monitored as genotoxic impurities in pharmaceutical raw materials (e.g., petrolatum, mineral oil) and environmental samples.

Part 1: Executive Summary & Structural Logic

The Core Challenge: Differentiating 1,6-Dimethylphenanthrene (1,6-DMP) and 3,6-Dimethylphenanthrene (3,6-DMP) is a classic problem in structural elucidation. Both isomers share the same molecular weight (206.29 g/mol ) and fragmentation patterns in Mass Spectrometry. The differentiation relies entirely on exploiting molecular symmetry and steric environments using NMR and shape-selective chromatography.

The "Symmetry Rule" for Rapid ID:

  • 3,6-DMP is a symmetric molecule (

    
     or 
    
    
    
    effective symmetry). It possesses a rotation axis that renders the two methyl groups chemically equivalent.
  • 1,6-DMP is an asymmetric molecule (

    
     symmetry). The two methyl groups exist in distinct chemical environments—one in the sterically crowded "cove" region (C1) and one in a distal position (C6).
    
FeatureThis compound (1,6-DMP)3,6-Dimethylphenanthrene (3,6-DMP)
Symmetry Asymmetric (

)
Symmetric (

/axis)
Methyl Signals (1H NMR) Two distinct singlets (3H each)One single singlet (6H)
Steric Environment High (C1 Methyl interacts with C10-H)Low (Linear, distal substitution)
Elution (GC-MS) Elutes Earlier (Lower L/B ratio)Elutes Later (Higher L/B ratio)

Part 2: Molecular Analysis & Visualization

To understand the spectroscopic data, we must first visualize the steric and electronic differences.

Structural Diagram (Graphviz):

DMP_Differentiation cluster_0 1,6-DMP (Asymmetric) cluster_1 3,6-DMP (Symmetric) DMP16 This compound (C1-Methyl & C6-Methyl) Env1 C1-Methyl: Steric Clash (Cove) Deshielded/Shifted DMP16->Env1 Unique Signal A Env2 C6-Methyl: Distal Normal Shift DMP16->Env2 Unique Signal B DMP36 3,6-Dimethylphenanthrene (C3-Methyl & C6-Methyl) Env3 C3 & C6 Methyls: Chemically Equivalent DMP36->Env3 Single Signal (2x Intensity)

Caption: Structural logic dictating NMR signal multiplicity. 1,6-DMP yields two methyl environments; 3,6-DMP yields one.

Part 3: Primary Method – 1H NMR Spectroscopy

Status: Gold Standard (Definitive ID) Mechanism: Detection of magnetic equivalence via chemical shift.

Experimental Protocol
  • Sample Prep: Dissolve ~5 mg of isolate in 600 µL of

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Benzene-d6 is recommended if peaks overlap in chloroform due to the aromatic solvent-induced shift (ASIS) effect.
  • Acquisition: Standard 1H pulse sequence (zg30), 16-32 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of methyl protons.
  • Processing: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
Data Interpretation

1. The Aliphatic Region (2.0 – 3.0 ppm): This is the diagnostic window.

  • 3,6-DMP: You will observe a single sharp singlet integrating to 6 protons. This confirms that both methyl groups are in identical electronic environments (Symmetry).

  • 1,6-DMP: You will observe two distinct singlets , each integrating to 3 protons.

    • Peak A (C1-Me): Typically downfield shifted (deshielded) due to the "cove" interaction with the proton at C10 or ring current anisotropy.

    • Peak B (C6-Me): Typical aryl-methyl shift.

2. The Aromatic Region (7.0 – 9.0 ppm):

  • 3,6-DMP: Simplified pattern due to symmetry. The protons at positions 1,8 and 2,7 and 4,5 and 9,10 are pairs.

  • 1,6-DMP: Complex "messy" region. Every proton on the rings is potentially unique, leading to extensive overlap and second-order coupling effects.

IsomerMethyl Signal MultiplicityIntegrationDiagnostic Value
3,6-DMP Singlet (x1) 6HHigh (Symmetry confirmation)
1,6-DMP Singlet (x2) 3H, 3HHigh (Asymmetry confirmation)

Part 4: Orthogonal Method – GC-MS

Status: Corroborative (Separation & Mass Confirmation) Mechanism: Shape selectivity (Length-to-Breadth ratio).

Experimental Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) is standard. For difficult separations, a Liquid Crystal column (e.g., Smectic phase) is superior for PAH isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    180°C
    
    
    4°C/min
    
    
    300°C.
Data Interpretation
  • Mass Spectrum (EI Source):

    • Both isomers show Molecular Ion (

      
      ) at m/z 206 .
      
    • Both show

      
       at m/z 191  (Loss of Methyl).
      
    • Differentiation by MS fragmentation alone is difficult and unreliable.

  • Retention Time (Elution Order):

    • Chromatographic retention of PAHs is governed by the Length-to-Breadth (L/B) ratio .

    • 3,6-DMP: Linear, planar structure. High L/B ratio. Interacts more strongly with the stationary phase. Elutes Later.

    • 1,6-DMP: More "curved" or "globular" due to the 1-position substitution. Lower L/B ratio. Elutes Earlier.

Note: On standard DB-5 columns, these peaks may elute close together. Co-injection with a certified reference standard (CRS) is required for absolute retention time matching.

Part 5: Decision Workflow

Use this logic tree to determine the identity of your unknown DMP sample.

DecisionTree Start Unknown DMP Isomer (M+ = 206) NMR Run 1H NMR (Focus: 2.0-3.0 ppm) Start->NMR Decision1 Methyl Region Pattern? NMR->Decision1 Result36 Single Singlet (6H) Identity: 3,6-DMP Decision1->Result36 1 Peak Result16 Two Singlets (3H each) Identity: 1,6-DMP Decision1->Result16 2 Peaks GCMS Orthogonal Check: GC-MS Retention Result36->GCMS Result16->GCMS Confirm36 Later Eluting Peak (High L/B Ratio) GCMS->Confirm36 For 3,6-DMP Confirm16 Earlier Eluting Peak (Low L/B Ratio) GCMS->Confirm16 For 1,6-DMP

Caption: Step-by-step decision tree for isomer identification using NMR and GC-MS.

References

  • Chiron AS. (2023). Biomarker Catalogue: Alkylated Phenanthrenes and PAHs. Lists 1,6-DMP and 3,6-DMP as standard environmental markers.

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). Contains EI mass spectra for Dimethylphenanthrene isomers (CAS: 20291-72-9 for 1,6-DMP; 1576-69-8 for 3,6-DMP).[1]

  • Lee, M. L., et al. (1979). Retention Indices of Polycyclic Aromatic Hydrocarbons on GC Columns. Analytical Chemistry. Establishes the L/B ratio elution rules for PAHs.

  • Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. Foundational text on the synthesis and properties (including melting points and symmetry) of phenanthrene homologues.

Sources

Safety Operating Guide

Executive Summary: The "Universal Precaution" Approach

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often encounter alkylated polycyclic aromatic hydrocarbons (PAHs) like 1,6-Dimethylphenanthrene (1,6-DMP) in metabolic studies or standard synthesis.[1] While 1,6-DMP lacks the specific EPA RCRA "U-list" designation of some of its PAH cousins (like Benzo[a]pyrene), it must be handled with the Universal Precaution Principle .

The Core Directive: 1,6-DMP is lipophilic, persistent in the environment, and possesses a structural motif associated with potential mutagenicity. Do not dispose of this compound down the drain. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Properties & Risk Assessment

Effective disposal starts with understanding the physical behavior of the molecule. 1,6-DMP is a solid that adheres stubbornly to glass and plastics due to its high lipophilicity (LogP > 5).[1]

PropertyDataDisposal Implication
CAS Number 20244-04-0Use for waste manifesting.[1]
Physical State Solid (Crystalline)Requires solid waste segregation unless dissolved.[1]
Water Solubility Negligible (< 0.1 mg/L)Do not attempt aqueous decontamination. It will just smear.[1]
Solubility Soluble in DCM, Acetone, TolueneUse organic solvents for rinsing glassware.
Flash Point >110°C (Estimated)Combustible but not highly flammable; suitable for incineration.[1]
Toxicity Profile Aquatic Toxicant (H410); Potential MutagenZero-discharge policy. Must not enter municipal water systems.[1]

Pre-Disposal Protocol: Decontamination & Segregation

Before the waste bin, you must manage the "residue risk." PAHs are notorious for cross-contaminating lab surfaces.[1]

Glassware Decontamination (The Triple-Rinse Rule)

Because 1,6-DMP is insoluble in water, standard soap and water washing is ineffective and dangerous (it spreads the contaminant).[1]

  • Solvent Rinse: Rinse contaminated glassware 3 times with a small volume of Acetone or Dichloromethane (DCM) .[1]

    • Why? These solvents dissolve the lipophilic PAH matrix effectively.

  • Collect Rinsate: Pour all solvent rinses into the Halogenated (if DCM used) or Non-Halogenated (if Acetone used) organic waste stream.[1]

  • Final Wash: Only after the solvent rinse can the glassware be washed with detergent and water in the sink.

Disposal Workflows (Decision Logic)

The following diagrams illustrate the mandatory workflows for handling 1,6-DMP waste.

A. Waste Stream Decision Tree

Use this logic to determine which container your waste enters.

Waste_Decision_Tree Start 1,6-DMP Waste Generated State What is the physical state? Start->State Solid Pure Solid / Contaminated Debris (Gloves, Weigh Boats, Paper) State->Solid Solid Liquid Solution / Rinsate State->Liquid Liquid Bin_Solid Solid Hazardous Waste Bin (Label: Toxic, PAH) Solid->Bin_Solid Solvent_Check Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->Solvent_Check Bin_Halo Halogenated Organic Waste (Label: Toxic, Flammable) Solvent_Check->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic Waste (Label: Toxic, Flammable) Solvent_Check->Bin_NonHalo No (Acetone/Methanol) Destruction High-Temp Incineration (Off-site Contractor) Bin_Solid->Destruction Bin_Halo->Destruction Bin_NonHalo->Destruction

Caption: Logical flow for segregating 1,6-DMP waste based on physical state and solvent content.

B. Spill Response Protocol

Accidental release of PAHs requires immediate containment to prevent tracking.[1]

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate PPE 2. Don PPE (Nitrile Gloves x2, Lab Coat, Goggles) Isolate->PPE Type Solid or Solution? PPE->Type Dry_Spill Solid: Gently Scoop (Avoid Dust Generation) Type->Dry_Spill Wet_Spill Liquid: Cover with Absorbent (Vermiculite/Sand) Type->Wet_Spill Clean 3. Solvent Wipe (Acetone on paper towel) Dry_Spill->Clean Wet_Spill->Clean Dispose 4. Bag & Label (Hazardous Waste) Clean->Dispose

Caption: Step-by-step containment and cleanup procedure for 1,6-DMP spills.

Regulatory Compliance & Waste Coding

While 1,6-DMP is not explicitly listed on the EPA "P" or "U" lists, it is a Polycyclic Aromatic Hydrocarbon , a class of compounds heavily regulated under the Clean Water Act and RCRA due to aquatic toxicity.

  • RCRA Classification:

    • If pure and unused: Dispose of as Hazardous Waste (due to toxicity characteristics).[1][2]

    • If mixed with solvents: The waste code is determined by the solvent (e.g., F003 for Acetone, F002 for DCM).

  • Labeling Requirements:

    • Must be labeled "Hazardous Waste."[1]

    • Must list constituents: "this compound, [Solvent Name]."

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1][3]

Scientific Rationale: PAHs are chemically stable.[1] They do not degrade easily in landfills.[1] High-temperature incineration (typically >1000°C) is required to break the aromatic rings into CO2 and H2O, preventing bioaccumulation in the ecosystem.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Coal Tar Pitch Volatiles (covering PAHs). Retrieved from [Link][1]

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Complete Guide to Personal Protective Equipment (PPE) for Handling 1,6-Dimethylphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,6-Dimethylphenanthrene. The guidance herein is designed to establish a self-validating system of safety, grounding procedural steps in the fundamental principles of chemical hazard mitigation.

Hazard Analysis: Understanding the Risks of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH).[1][2] The primary risks associated with this compound, and PAHs in general, stem from its potential health effects and routes of exposure. A thorough understanding of these hazards is the causal basis for the specific PPE protocols that follow.

Identified Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3] Precautionary statements specifically mandate washing skin thoroughly after handling and wearing eye protection.[3]

  • Respiratory Irritation: Inhaling dusts or aerosols may cause respiratory irritation.[4][5]

  • Carcinogenicity: While data for this specific isomer is limited, many PAHs are recognized as carcinogenic, mutagenic, or teratogenic.[1][5] The National Institute for Occupational Safety and Health (NIOSH) advises that there is no known safe level of exposure to a carcinogen, making minimization of exposure the paramount goal.[6][7]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal.

Exposure can occur through inhalation of dust, absorption through the skin, contact with the eyes, or accidental ingestion.[4][8][9] Therefore, a multi-faceted PPE strategy is required to create a complete barrier against these routes.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense. Per NIOSH and OSHA guidelines, preceding controls must be implemented to engineer out hazards at the source.[7][10]

  • Elimination/Substitution: The most effective control is to use a less hazardous chemical if scientifically viable.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the primary engineering control is a certified chemical fume hood or a ventilated enclosure to control airborne particles and vapors.[11]

  • Administrative Controls: These are procedural changes, such as developing robust Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to areas where the chemical is handled.[10]

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is used to protect the individual.

Core PPE Requirements for Handling this compound

The following PPE is mandatory as a baseline for any procedure involving this compound, regardless of quantity.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use, but it is crucial to inspect them before use and employ proper removal techniques to avoid skin contact.[8][12] For prolonged work or when handling solutions, heavier-duty gloves may be necessary.

  • Eye and Face Protection: At a minimum, ANSI-rated safety glasses with side shields are required.[13] However, due to the classification of "serious eye irritation," chemical splash goggles are strongly recommended for all liquid handling.[3][14] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[14]

  • Body Protection: A long-sleeved, fire-resistant laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination.[12]

  • Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and dropped objects.[12]

Task-Specific PPE and Operational Plans

The level of PPE must be escalated based on a risk assessment of the specific task being performed. The following table outlines procedural guidance for common laboratory operations.

Laboratory Task Potential Exposure Risk Required Engineering Control Minimum Required PPE
Weighing/Transfer of Solid High risk of inhaling fine powder/dust.Chemical Fume Hood or Ventilated Balance Enclosure.Core PPE + Respiratory Protection (N95 respirator recommended to filter particulates).[15]
Preparing Solutions (Dissolving) Risk of splashing and aerosol generation.Chemical Fume Hood.Core PPE (Chemical splash goggles are mandatory).[14]
Running Reactions/Transfers Risk of splashes, spills, and potential vapor release.Chemical Fume Hood.Core PPE (Chemical splash goggles mandatory). Consider a PVC apron for splash protection with larger volumes.[16]
Waste Disposal Risk of splashes and direct contact with contaminated materials.Chemical Fume Hood.Core PPE (Chemical splash goggles mandatory). Double-gloving may be considered.
PPE Selection Decision Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Engineering & Administrative Controls cluster_2 Step 3: PPE Selection Start Identify Task with This compound Task_Type What is the physical form and scale of the operation? Start->Task_Type Controls Work within a certified Chemical Fume Hood? Task_Type->Controls Proceed to controls No_Hood STOP WORK Consult EHS Controls->No_Hood No Base_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Closed-toe Shoes Controls->Base_PPE Yes Liquid_Handling Add: Chemical Splash Goggles Base_PPE->Liquid_Handling Handling Liquids? Solid_Handling Add: N95 Respirator (for weighing/transfers) Base_PPE->Solid_Handling Weighing Solids? Splash_Risk Add: Face Shield + PVC Apron (in addition to goggles) Liquid_Handling->Splash_Risk Large Volume/ Splash Potential?

Caption: PPE Selection Decision Tree for this compound.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Put on the lab coat and fasten it completely.

  • Put on respiratory protection, if required, and perform a seal check.

  • Put on eye and face protection (goggles/face shield).

  • Wash hands thoroughly.

  • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a proper technique (e.g., peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it inside-out to contain any contamination on the exterior.

  • Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[17]

Disposal Plan for Contaminated Materials

All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, pipette tips, and other disposables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[18]

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[8]

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (collecting the rinse as hazardous waste) before being washed. Heavily contaminated or broken glassware should be disposed of in a designated sharps container for hazardous waste.[18]

Follow all institutional and local regulations for hazardous waste disposal.[8][18]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Phenanthrene.
  • HPC Standards Inc. (n.d.). 3,6-Dimethylphenanthrene Safety Data Sheet.
  • Environmental Protection Agency (EPA). (n.d.). Phenanthrene - EPA Archive.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • New Jersey Department of Health. (n.d.). Phenanthrene - Hazardous Substance Fact Sheet.
  • PMC. (2017, March 9). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • CPAchem Ltd. (2024, February 9). Safety data sheet - 3,6-Dimethylphenanthrene.
  • Agilent Technologies, Inc. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet.
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Centers for Disease Control and Prevention (CDC). (2016, December 21). NIOSH Chemical Carcinogen Policy.
  • Centers for Disease Control and Prevention (CDC). (2014, June 5). NIOSH Chemical Carcinogen Policy | Cancer.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards.
  • SciELO. (n.d.). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise.
  • National Institutes of Health (NIH). (n.d.). This compound | C16H14 | CID 88468 - PubChem.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. ATSDR - Environmental Medicine.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Crowell & Moring LLP. (2017, January 10). NIOSH Issues Revised Chemical Carcinogen Policy.
  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS.
  • LGC Standards. (n.d.). 3,6-Dimethylphenanthrene.
  • PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. J Infus Nurs.
  • Addressee Name. (2016, March 23). GPS Safety Summary Raffinates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.